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  • Product: Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Core Science & Biosynthesis

Foundational

Architecting Bifunctional Aliphatic Linkers: A Technical Guide to Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Executive Summary & Strategic Utility As application scientists, we frequently encounter the challenge of building bifunctional aliphatic scaffolds that possess both a protected nucleophile and a reactive electrophile. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

As application scientists, we frequently encounter the challenge of building bifunctional aliphatic scaffolds that possess both a protected nucleophile and a reactive electrophile. Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate represents a masterclass in such design. It features a Boc-protected primary amine separated by a propyl spacer from a furan-conjugated ketone. In drug discovery and materials science, such aliphatic linkers are critical for synthesizing PROTACs, bioconjugates, and complex heterocycles . The strategic value of this molecule lies in its orthogonal reactivity: the furan ring can participate in Diels-Alder cycloadditions or electrophilic aromatic substitutions, while the ketone and protected amine serve as precursors for intramolecular cyclizations.

Physicochemical Profile

To establish a baseline for handling and purification, the quantitative physicochemical properties of the scaffold are summarized below.

PropertyValue
IUPAC Name tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate
Molecular Formula C₁₃H₁₉NO₄
Molecular Weight 253.30 g/mol
Exact Mass 253.1314 Da
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Ketone C=O, Boc C=O, Boc -O-, Furan -O-)
Rotatable Bonds 7
Storage Conditions -20°C, desiccated, inert atmosphere

Retrosynthetic Strategy & Mechanistic Causality

Historically, attempting a direct Friedel-Crafts acylation of furan using an acid chloride (e.g., Boc-GABA-Cl) in the presence of Lewis acids leads to catastrophic failure. The acidic conditions required (AlCl₃, SnCl₄) rapidly cleave the acid-sensitive Boc group and induce furan polymerization.

To bypass this, we utilize the Weinreb ketone synthesis . By converting Boc-GABA-OH into an N-methoxy-N-methylamide (Weinreb amide), we create a highly controlled electrophile. When furan-2-yllithium is introduced, it attacks the carbonyl carbon. Instead of collapsing immediately, the intermediate forms a stable five-membered metal chelate with the lithium ion, coordinating both the carbonyl oxygen and the methoxy oxygen.

The Causality of Chelation: This chelate is the cornerstone of the reaction's success. It physically prevents a second equivalent of the organometallic reagent from attacking, completely eliminating the tertiary alcohol side-product. Only upon the addition of an aqueous acidic quench does the chelate break down to yield the target ketone.

SynthesisWorkflow A Boc-GABA-OH (Starting Material) B Weinreb Amide Intermediate A->B N,O-Dimethylhydroxylamine EDC, HOBt, DIPEA C Furan-2-yllithium Addition B->C THF, -78°C Chelate Formation D Target Ketone (Product) C->D Aqueous Acid Quench Collapse of Intermediate

Fig 1. Retrosynthetic workflow utilizing Weinreb amide to prevent organometallic over-addition.

Experimental Methodologies: A Self-Validating System

The following protocols are designed as self-validating workflows. By coupling specific temperature controls with distinct phase-separation behaviors, the chemist can verify success at each step without immediate reliance on NMR.

Reaction Optimization Parameters
ParameterOptimal ConditionCausality / Impact on Yield
Lithiation Temp -20°C (1 hour)Ensures complete deprotonation of furan without degrading n-BuLi.
Addition Temp -78°C strictlyMaintains the stability of the tetrahedral metal chelate. Warming causes premature collapse and over-addition.
Quench pH pH 4-5 (NH₄Cl)Gently breaks the chelate without cleaving the acid-sensitive Boc group.
Protocol A: Synthesis of the Weinreb Amide Intermediate
  • Activation: Dissolve Boc-GABA-OH (1.0 eq) in anhydrous CH₂Cl₂ under Argon. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Base Addition: Cool the flask to 0°C. Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The solution will turn homogenous.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validating Workup: Quench with 1M HCl. The unreacted amine salts partition into the aqueous layer, while the neutral Weinreb amide remains in the organic layer. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: Organolithium Addition
  • Lithiation: Dissolve furan (1.5 eq) in anhydrous THF under Argon. Cool to -78°C. Add n-Butyllithium (1.4 eq) dropwise. Warm to -20°C and stir for 1 hour to ensure complete lithiation to furan-2-yllithium.

  • Nucleophilic Attack: Re-cool the mixture strictly to -78°C. Add the Weinreb amide from Protocol A (1.0 eq) dissolved in THF dropwise over 15 minutes.

  • Incubation: Stir for 2 hours at -78°C. Do not let the reaction warm above -40°C during this phase to preserve the chelate.

  • Quench & Isolation: Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc. The distinct UV activity of the furan product on a TLC plate (254 nm) allows for immediate visual confirmation of conversion against the UV-inactive Weinreb amide. Purify via silica gel chromatography (Hexanes/EtOAc).

Downstream Reactivity: Unlocking the Pyrroline Scaffold

The masked reactivity of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate is fully realized upon deprotection [[1]]([Link]). Treatment with Trifluoroacetic Acid (TFA) in dichloromethane cleaves the Boc group. This cleavage releases gaseous CO₂ and isobutylene—an effervescence that serves as a real-time, visual indicator of reaction progress.

Once the reaction is neutralized to pH 7-8, the resulting free primary amine (4-amino-1-(furan-2-yl)butan-1-one) is highly reactive. It undergoes rapid, spontaneous intramolecular condensation: the primary amine attacks the C4 ketone, expelling water to form 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole . This cyclization is conceptually analogous to the Paal-Knorr pyrrole synthesis , providing a direct, high-yield route to functionalized 1-pyrrolines for alkaloid synthesis.

CyclizationPathway A Tert-butyl (4-(furan-2-yl) -4-oxobutyl)carbamate B TFA / CH2Cl2 (Boc Cleavage) A->B C 4-Amino-1-(furan-2-yl) butan-1-one B->C - CO2, - Isobutylene D Intramolecular Condensation C->D Neutralization (pH 7-8) E 5-(Furan-2-yl)-3,4-dihydro -2H-pyrrole D->E - H2O (Cyclization)

Fig 2. Deprotection and spontaneous intramolecular cyclization yielding a functionalized 1-pyrroline.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.[Link]

Sources

Exploratory

Physical properties of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

An In-Depth Technical Guide to the Physicochemical and Synthetic Profile of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate Executive Summary In modern medicinal chemistry and drug development, the strategic design of bi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Synthetic Profile of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Executive Summary

In modern medicinal chemistry and drug development, the strategic design of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate (Chemical Formula: C₁₃H₁₉NO₄) represents a highly versatile scaffold. It uniquely combines a furan-2-yl ketone moiety—a common feature in kinase inhibitors and anti-inflammatory agents—with a Boc-protected primary amine.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive data. Here, we will dissect the causality behind its physicochemical behavior, establish self-validating experimental protocols for its synthesis, and explore its downstream utility in asymmetric reductive amination workflows.

Structural Rationale and Physicochemical Profiling

The physical properties of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate are dictated by the interplay between its lipophilic tert-butyloxycarbonyl (Boc) group, the flexible butyl linker, and the polar, electron-rich furan-2-yl ketone.

The Boc group severely restricts hydrogen bond donation from the amine, rendering the molecule highly soluble in organic solvents while preventing premature intra- or intermolecular side reactions (such as spontaneous imine formation)[1]. The furan ring acts as an electron-rich heteroaromatic system, which not only influences the electrophilicity of the adjacent C4 ketone but also provides a handle for late-stage functionalization (e.g., electrophilic aromatic substitution or oxidation)[2].

Quantitative Physicochemical Data

To facilitate formulation and reaction planning, the core physical parameters are summarized below. Data is synthesized from empirical trends of homologous furan-2-yl ketones and Boc-protected amines[3][4].

PropertyValue / DescriptionScientific Rationale
Molecular Formula C₁₃H₁₉NO₄Core composition.
Molecular Weight 253.29 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Physical State (at 25°C) Pale yellow viscous oilThe flexible butyl chain and bulky Boc group disrupt crystal lattice formation, typically resulting in an oil or low-melting solid.
Boiling Point ~150–160 °C (at 0.1 mmHg)High molecular weight and dipole-dipole interactions from the ketone require high vacuum for distillation.
LogP (Octanol/Water) ~2.1 – 2.5Lipophilic nature is driven by the tert-butyl group and aliphatic linker, making it highly soluble in non-polar media.
Solubility Profile Soluble: DCM, EtOAc, THF, MeOH.Insoluble: H₂O.The lack of a free ionizable amine at physiological pH ensures water insolubility until the Boc group is cleaved.
Spectroscopic Signatures (Self-Validation Checkpoints)

When synthesizing or procuring this compound, spectroscopic validation is mandatory.

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet at ~1.42 ppm (9H) confirms the intact tert-butyl group. The furan ring protons typically appear as distinct multiplets at ~6.5 ppm (H4), ~7.2 ppm (H3), and ~7.6 ppm (H5). The methylene protons adjacent to the ketone (C3) will present as a triplet around ~2.8 ppm.

  • FT-IR (ATR): Two distinct carbonyl stretches are expected: ~1710 cm⁻¹ (Boc carbamate C=O) and ~1675 cm⁻¹ (furan-conjugated ketone C=O).

Experimental Methodology: De Novo Synthesis

The most reliable method to synthesize Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate is via the nucleophilic addition of a furan-derived organometallic reagent to a Weinreb amide.

Causality of Choice: Why use a Weinreb amide instead of a standard ester or acid chloride? Direct addition of furan-2-yllithium to an ester often results in over-addition, yielding a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) forms a stable, five-membered cyclic chelate with the metal ion upon the first addition. This chelate collapses only upon aqueous acidic workup, exclusively releasing the desired mono-ketone.

SynthesisWorkflow N1 Boc-GABA (Starting Material) N2 Weinreb Amide Intermediate N1->N2 EDCI, HOBt HN(OMe)Me N3 Stable Metal Chelate (Prevents Over-addition) N2->N3 Furan-2-yllithium THF, -78°C N4 Tert-butyl (4-(furan-2-yl) -4-oxobutyl)carbamate N3->N4 Aqueous NH4Cl Workup (Chelate Collapse)

Synthesis workflow utilizing a Weinreb amide to prevent tertiary alcohol formation.
Step-by-Step Protocol: Weinreb Amide Route
  • Amide Coupling: Dissolve Boc-GABA (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt. Add EDCI (1.2 eq) and HOBt (0.2 eq). Stir at room temperature for 12 hours.

    • Validation: TLC (50% EtOAc/Hexanes) should show complete consumption of the acid. Wash with 1M HCl to remove unreacted amine, yielding the pure Weinreb amide after solvent evaporation.

  • Lithiation of Furan: In a separate flame-dried flask under Argon, dissolve furan (1.5 eq) in anhydrous THF. Cool to -78 °C. Dropwise add n-Butyllithium (1.4 eq). Stir for 1 hour at -20 °C to ensure complete lithiation to furan-2-yllithium.

  • Nucleophilic Addition: Re-cool the furan-2-yllithium solution to -78 °C. Slowly add the Weinreb amide (1.0 eq) dissolved in THF. Stir for 2 hours, allowing the temperature to gradually rise to 0 °C.

  • Chelate Collapse & Isolation: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to yield the pure Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate.

Downstream Reactivity: Asymmetric Intramolecular Reductive Amination

The primary utility of N-Boc-protected amino ketones in drug discovery is their ability to act as precursors for chiral cyclic amines. By deprotecting the amine, the molecule undergoes spontaneous intramolecular condensation to form a cyclic imine, which can be stereoselectively reduced[5][6].

Causality of Choice: Iridium-catalyzed asymmetric transfer hydrogenation is preferred over simple NaBH₄ reduction because it establishes a defined stereocenter at the C2 position of the resulting pyrrolidine ring, a critical requirement for target binding affinity in pharmaceutical agents[7].

ReductiveAmination A Boc-Amino Ketone (Precursor) B Free Amino Ketone (Transient) A->B TFA / DCM (- Isobutylene, - CO2) C Cyclic Imine (Pyrroline intermediate) B->C Intramolecular Condensation (- H2O) D Chiral 2-(Furan-2-yl) pyrrolidine C->D Ir-Catalyst, Chiral Ligand H2 (Asymmetric Reduction)

Mechanism of one-pot deprotection and asymmetric intramolecular reductive amination.
Step-by-Step Protocol: Synthesis of Chiral 2-(Furan-2-yl)pyrrolidine
  • Boc Deprotection: Dissolve Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour.

    • Validation: The evolution of CO₂ gas will cease when deprotection is complete.

  • Neutralization & Cyclization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the resulting TFA-salt in anhydrous Methanol. Add Triethylamine (TEA) dropwise until the pH reaches 8. This triggers the spontaneous cyclization to the imine (5-(furan-2-yl)-3,4-dihydro-2H-pyrrole).

  • Asymmetric Reduction: Transfer the solution to a high-pressure hydrogenation reactor. Add a catalytic amount of an Iridium-complex with a chiral phosphine ligand (e.g., Ir/f-spiroPhos)[6]. Pressurize with H₂ gas (approx. 50 atm) and stir at room temperature for 24 hours.

  • Isolation: Vent the reactor, filter the mixture through a pad of Celite to remove the catalyst, and purify the chiral pyrrolidine via reverse-phase HPLC.

Conclusion

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate is a sophisticated intermediate that bridges aliphatic amine chemistry with heterocyclic reactivity. By leveraging controlled synthetic routes like the Weinreb amide protocol and utilizing advanced asymmetric reduction techniques, researchers can rapidly access highly substituted, stereodefined furan-pyrrolidine pharmacophores essential for next-generation therapeutics.

References

  • National Center for Biotechnology Information (PubChem). "tert-Butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate - Computed Properties." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "tert-Butyl carbamate - Chemical and Physical Properties." PubChem Database. Available at:[Link]

  • Organic Letters (ACS Publications). "Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination." American Chemical Society. Available at:[Link]

  • Royal Society of Chemistry. "A diversity of recently reported methodology for asymmetric imine reduction." RSC Advances. Available at:[Link]

Sources

Foundational

Mass spectrometry of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Mass Spectrometry of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate: A Mechanistic and Analytical Guide As a Senior Application Scientist, I frequently encounter bifunctional building blocks that require rigorous struct...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate: A Mechanistic and Analytical Guide

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that require rigorous structural validation before they can be deployed in complex synthetic pipelines. Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate (Chemical Formula: C13​H19​NO4​ , Exact Mass: 253.1314 Da) is one such molecule. Featuring both a highly acid-labile tert-butoxycarbonyl (Boc) protected amine and a reactive furan-2-yl ketone, this compound is a critical intermediate in the development of furan-containing therapeutics and kinase inhibitors.

This whitepaper provides an in-depth technical framework for the mass spectrometric characterization of this molecule, focusing on ionization dynamics, collision-induced dissociation (CID) mechanisms, and self-validating experimental protocols.

Structural Analysis & Ionization Dynamics

The structural topology of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate dictates its behavior within the mass spectrometer. The molecule contains three distinct domains:

  • The Boc Group : A sterically bulky, electron-withdrawing carbamate that dominates low-energy fragmentation.

  • The 4-Oxobutyl Aliphatic Chain : A flexible carbon linker that separates the heteroaromatic system from the amine.

  • The Furan-2-yl Ketone : An electron-rich heteroaromatic ring conjugated to a carbonyl, which acts as a powerful charge-stabilizing center.

Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at either the carbamate carbonyl oxygen or the furan oxygen, yielding a robust pseudo-molecular ion [M+H]+ at m/z 254.1. Because the Boc group is highly susceptible to in-source fragmentation, ionization parameters (such as capillary voltage and desolvation temperature) must be carefully attenuated to preserve the intact precursor ion.

Mechanistic Fragmentation Pathways (CID MS/MS)

The tandem mass spectrometry (MS/MS) profile of this compound is governed by highly predictable, self-validating fragmentation cascades. Understanding the causality behind these cleavages is essential for distinguishing this molecule from its regioisomers.

Pathway A: Stepwise Boc Deprotection (The -100 Da Loss)

The hallmark of Boc-protected amines in CID MS/MS is the sequential loss of isobutylene and carbon dioxide[1].

  • Causality : Protonation of the carbamate oxygen weakens the O−C(CH3​)3​ bond. Upon collisional activation, heterolytic cleavage expels a stable tert-butyl cation, which rapidly loses a proton to form neutral isobutylene ( −56 Da), yielding an intermediate at m/z 198.1.

  • Decarboxylation : The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates ( −44 Da) to yield the free protonated amine, 4-amino-1-(furan-2-yl)butan-1-one, at m/z 154.1[2].

Pathway B: α -Cleavage of the Furan-2-yl Ketone

Furan rings strongly stabilize adjacent positive charges through resonance, making the bonds adjacent to the ketone highly susceptible to cleavage.

  • Causality : Cleavage of the C-C bond alpha to the ketone carbonyl results in the formation of the highly stable furoyl cation at m/z 95.0[3]. This α -cleavage is a dominant thermodynamic sink in the ESI-CID spectra of furan-2-yl ketones[4].

  • Subsequent Loss : At higher collision energies, the furoyl cation extrudes carbon monoxide ( −28 Da) to form the furanium ion at m/z 67.0.

Fig 1. CID fragmentation pathway of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate.

Quantitative Data Interpretation

The following table summarizes the diagnostic fragment ions required to positively identify the compound.

Fragment Ionm/zNeutral LossMechanistic OriginRelative Abundance
[M+H]+ 254.1NoneProtonated precursor ionLow (Labile)
[M+H−C4​H8​]+ 198.156.1 DaHeterolytic cleavage of tert-butyl groupMedium
[M+H−C4​H8​−CO2​]+ 154.1100.1 DaFull Boc deprotection (decarboxylation)High
Furoyl Cation95.0159.1 Da α -cleavage at the furan-ketone bondBase Peak
Furanium Ion67.0187.1 DaLoss of CO from the furoyl cationLow-Medium

Self-Validating Experimental Protocols (LC-ESI-MS/MS)

To ensure analytical trustworthiness, the following methodology utilizes Collision Energy (CE) ramping. By modulating the CE, we create a self-validating system where the sequential appearance of fragments confirms the precursor-product relationships outlined in the mechanisms above.

Phase 1: Sample Preparation
  • Stock Solution : Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution : Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the [M+H]+ species. Crucially, it suppresses the formation of [M+Na]+ adducts (m/z 276.1), which do not fragment cleanly and complicate MS/MS interpretation.

Phase 2: Liquid Chromatography (LC) Parameters
  • Stationary Phase : C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.7 μ m particle size) to ensure sharp peak shapes for aliphatic chains.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Tuning & Acquisition
  • Ion Source : Heated Electrospray Ionization (HESI), Positive Mode.

  • Source Optimization : Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 250°C.

    • Causality: A lower desolvation temperature is explicitly chosen to prevent the thermal degradation (in-source fragmentation) of the highly labile Boc group prior to entering the quadrupole.

  • MS2 (CID) CE Ramping : Isolate the precursor at m/z 254.1 and apply a stepped collision energy ramp:

    • Low CE (10-15 eV): Validates the first step of Pathway A, maximizing the m/z 198.1 ion.

    • Medium CE (20-25 eV): Drives the complete decarboxylation to yield m/z 154.1 and initiates Pathway B to yield the m/z 95.0 furoyl cation.

    • High CE (>30 eV): Validates the terminal ring fragmentation, yielding the m/z 67.0 furanium ion.

References

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. National Institutes of Health (NIH) / PubMed.[Link]

  • Mass Spectrometry: another tool from the PAT toolbox. European Pharmaceutical Review.[Link]

  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate.[Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. National Science Foundation (NSF) Public Access Repository.[Link]

Sources

Exploratory

Comprehensive Technical Guide on the Synthesis and Application of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Executive Summary & Registry Status A frequent inquiry in medicinal chemistry procurement is the Chemical Abstracts Service (CAS) registry number for Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate . Unlike its phthalimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Status

A frequent inquiry in medicinal chemistry procurement is the Chemical Abstracts Service (CAS) registry number for Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate . Unlike its phthalimide-protected structural analog, which is widely cataloged (CID 131801194)[1], this specific Boc-protected intermediate does not possess a universally indexed CAS number in primary open-access databases. It is predominantly synthesized de novo as a proprietary, highly versatile bifunctional building block.

As a Senior Application Scientist, I designed this whitepaper to circumvent the procurement hurdle by providing a self-validating synthetic methodology, analytical profiling, and downstream application strategies for this molecule. The compound ( C13​H19​NO4​ , MW: 253.29 g/mol ) features a furan ring primed for Diels-Alder cycloadditions or oxidations, a ketone handle for reductive aminations, and an orthogonally protected amine crucial for modern PROTAC (Proteolysis Targeting Chimera) linker assembly.

Strategic De Novo Synthesis Protocol

To synthesize Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate with high fidelity, we employ a Weinreb amide intermediate[2]. This approach is strictly chosen over direct acylation of furan with an acid chloride to prevent unwanted Friedel-Crafts oligomerization and to protect the acid-sensitive Boc group.

Phase 1: Preparation of the Weinreb Amide

Objective: Convert 4-(Boc-amino)butanoic acid into its corresponding N-methoxy-N-methylamide. Causality: We utilize EDC/HOBt coupling rather than thionyl chloride. Thionyl chloride generates HCl as a byproduct, which would prematurely cleave the Boc protecting group.

  • Initiation: Charge a flame-dried round-bottom flask with 4-(Boc-amino)butanoic acid (10.0 mmol, 2.03 g) and anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Activation: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol, 1.17 g) and N,N-diisopropylethylamine (DIPEA, 30.0 mmol, 5.2 mL). Causality: DIPEA is critical to liberate the free base of the hydroxylamine, enabling nucleophilic attack, while maintaining a mildly basic environment.

  • Coupling: Cool the mixture to 0 °C, then add EDC·HCl (12.0 mmol, 2.30 g) and HOBt (12.0 mmol, 1.62 g) portion-wise.

  • Self-Validation: Stir for 12 hours at room temperature. Validate completion via Thin Layer Chromatography (TLC). A ninhydrin stain will confirm the absence of free primary amines (indicating the Boc group remains intact), while UV/Iodine will track the formation of the amide product.

  • Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Lithiation and Nucleophilic Addition

Objective: Couple the Weinreb amide with 2-furyllithium to yield the target ketone[3]. Causality: The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion. This halts the reaction at the tetrahedral intermediate, strictly preventing a second equivalent of 2-furyllithium from attacking and forming an unwanted tertiary alcohol.

  • Metalation: In a separate flame-dried flask, dissolve furan (15.0 mmol, 1.09 mL) in anhydrous THF (30 mL) and cool to -78 °C under argon. Dropwise add n-Butyllithium (1.6 M in hexanes, 14.0 mmol, 8.75 mL). Stir for 1 hour at -20 °C to ensure complete metalation to 2-furyllithium.

  • Addition: Re-cool the organolithium solution to -78 °C. Slowly cannulate the Weinreb amide (from Phase 1, dissolved in 10 mL THF) into the furan solution. Stir for 2 hours at -78 °C.

  • Self-Validating Quench: Quench cold with saturated aqueous NH4​Cl (20 mL). The aqueous quench breaks the lithium chelate, collapsing the tetrahedral intermediate into the target ketone. Success is validated in real-time by FTIR, noting the sudden appearance of a sharp ketone carbonyl stretch at ~1680 cm⁻¹.

  • Isolation: Extract with ethyl acetate, dry, and purify via flash chromatography (Hexanes/EtOAc).

Synthesis A 4-(Boc-amino)butanoic acid B Weinreb Amide Intermediate A->B EDC, HOBt HN(CH3)OCH3 D Tetrahedral Intermediate B->D THF, -78°C C 2-Furyllithium C->D Nucleophilic Addition E Tert-butyl (4-(furan-2-yl) -4-oxobutyl)carbamate D->E Aqueous NH4Cl Workup

Figure 1: Weinreb amide-mediated synthesis of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate.

Analytical Characterization Data

To ensure structural integrity before downstream application, the purified compound must be validated against the following theoretical quantitative benchmarks.

ParameterAnalytical TechniqueExpected ValueStructural Assignment
Molecular Ion ESI-MS (Positive)m/z 276.12 [M+Na]+ adduct
Furan Ring 1H NMR (400 MHz, CDCl3​ ) δ 7.58 (dd, J = 1.7, 0.8 Hz, 1H)C5-H (adjacent to oxygen)
Furan Ring 1H NMR (400 MHz, CDCl3​ ) δ 7.18 (dd, J = 3.5, 0.8 Hz, 1H)C3-H (adjacent to carbonyl)
Furan Ring 1H NMR (400 MHz, CDCl3​ ) δ 6.52 (dd, J = 3.5, 1.7 Hz, 1H)C4-H
Amide Proton 1H NMR (400 MHz, CDCl3​ ) δ 4.65 (br s, 1H)NH (Boc carbamate)
Aliphatic Chain 1H NMR (400 MHz, CDCl3​ ) δ 3.15 (q, J = 6.8 Hz, 2H) CH2​ adjacent to NH
Aliphatic Chain 1H NMR (400 MHz, CDCl3​ ) δ 2.85 (t, J = 7.2 Hz, 2H) CH2​ adjacent to ketone
Aliphatic Chain 1H NMR (400 MHz, CDCl3​ ) δ 1.85 (quintet, J = 7.0 Hz, 2H)Central CH2​
Boc Group 1H NMR (400 MHz, CDCl3​ ) δ 1.44 (s, 9H)tert-butyl protons
Carbonyls 13C NMR (100 MHz, CDCl3​ ) δ 189.5, 156.0Ketone C=O, Carbamate C=O

Applications in Drug Development

The primary utility of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate lies in targeted protein degradation and peptidomimetic design.

By exposing the molecule to Trifluoroacetic acid (TFA) in DCM, the Boc group is orthogonally cleaved, yielding a primary amine. This amine serves as an ideal nucleophile for amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL ligands). Simultaneously, the furan-ketone moiety acts as a rigidified, heteroaromatic spacer that can be further functionalized via Diels-Alder reactions to tune the physicochemical properties of the resulting PROTAC.

PROTAC A Tert-butyl (4-(furan-2-yl) -4-oxobutyl)carbamate B Boc Deprotection (TFA / DCM) A->B C Primary Amine Intermediate B->C F Bifunctional PROTAC C->F Amide Coupling D E3 Ligase Ligand (e.g., Thalidomide) D->F Conjugation E Target Protein Ligand E->F Conjugation

Figure 2: Integration of the furan-ketone linker into a PROTAC bifunctional molecule.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 131801194, 2-(4-(Furan-2-yl)-4-oxobutyl)isoindoline-1,3-dione. Retrieved March 15, 2026.[Link]

  • Ghosh, A. K., et al. Potent HIV-1 protease inhibitors containing oxabicyclo octanol-derived P2-ligands. PMC, National Institutes of Health.[Link]

  • Pace, V., et al. 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Royal Society of Chemistry (Chemical Communications).[Link]

Sources

Foundational

The Biological Versatility of Furan-Containing Carbamates: A Technical Guide to Design, Synthesis, and Evaluation

Executive Summary As a Senior Application Scientist navigating the intersection of organic synthesis and pharmacology, I have observed that the most successful drug candidates often rely on the synergistic fusion of priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of organic synthesis and pharmacology, I have observed that the most successful drug candidates often rely on the synergistic fusion of privileged scaffolds. Furan-containing carbamates represent one such highly privileged class of pharmacophores in modern medicinal chemistry and agrochemical development[1]. By hybridizing the stereoelectronic properties of the furan ring with the proteolytic stability of the carbamate linkage, researchers can precisely modulate lipophilicity, membrane permeability, and target binding affinity[2]. This whitepaper provides a comprehensive, field-proven guide to the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols required to develop furan-carbamate therapeutics.

The Synergistic Pharmacophore: Furan Meets Carbamate

The furan scaffold acts as a bioisostere for phenyl and cyclopentyl rings. It offers unique hydrogen-bonding capabilities through its oxygen heteroatom while maintaining a lower molecular weight and distinct polarity[1]. When coupled with a carbamate (urethane) group—a structural motif renowned for its amide-ester hybrid features—the resulting molecule gains exceptional chemical stability.

Unlike standard peptide bonds, the carbamate linkage is highly resistant to rapid enzymatic degradation by aminopeptidases[2]. Furthermore, the carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety, locking the molecule into an optimal geometry for receptor docking[3].

Pharmacophore Furan Furan Scaffold (Lipophilicity & Bioisostere) Receptor Target Protein / Enzyme (e.g., HIV Protease) Furan->Receptor Pi-Pi Stacking Carbamate Carbamate Linkage (Proteolytic Stability & H-Bonding) Carbamate->Receptor Hydrogen Bonding Substituent R-Group Modifications (Tuning Selectivity) Substituent->Furan Substituent->Carbamate

Pharmacophoric interactions of furan-carbamates with target receptors.

Mechanistic Basis of Biological Activity

Antiviral Activity (Protease Inhibition)

In the realm of antiviral design, particularly HIV-1 protease inhibitors, furan and tetrahydrofuran (THF) carbamates have been instrumental. The cyclic ether oxygen of the furan/THF ring acts as a critical hydrogen bond acceptor for the backbone NH of Asp30 within the S2 subsite of the protease[4]. Simultaneously, the carbamate linkage mimics the peptide transition state, providing tight binding kinetics without the vulnerability of a cleavable amide bond. This exact structural logic paved the way for FDA-approved drugs like amprenavir[4].

Anticancer & Antimicrobial Efficacy

Furan-based carbamothioyl-carboxamides have demonstrated significant antiproliferative effects. The aromaticity of the furan ring enhances lipophilicity, driving cellular uptake across lipid bilayers, while the carbamate/carboxamide core interacts with intracellular targets. For example, specific p-tolyl furan-carboxamide derivatives have shown potent activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines[5]. In microbiology, compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea exhibit broad-spectrum susceptibility against E. coli and S. aureus by disrupting biofilm formation and invading host defenses[6].

Agrochemical Applications

Beyond human medicine, furan-carbamates are revolutionizing sustainable agriculture. Recent multiscale modeling has identified furan-based carbamates, such as methyl N-[(furan-2-yl)methyl] carbamate, as highly potent insecticides against the lesser mealworm beetle. The furan ring provides a biodegradable handle that mitigates long-term environmental persistence, striking a "sweet spot" between insecticidal potency and reduced ecological toxicity[7].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the following table summarizes the biological activity of key furan-carbamate derivatives across various therapeutic and agricultural domains.

Compound / DerivativePrimary Target / Cell LineBiological Activity (IC₅₀ / MIC / Ki)Application Area
THF Urethane (Amprenavir analog) HIV-1 ProteaseKi = 1.2 nM – 160 nM[4]Antiviral
Carbamothioyl-furan-2-carboxamide (p-tolyl) HepG2, Huh-7, MCF-7Cell viability reduced to 33.29% at 20 μg/mL[5]Anticancer
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea E. coli, S. aureus, S. typhiBroad-spectrum inhibition[6]Antibacterial
Methyl N-[(furan-2-yl)methyl] carbamate Alphitobius diaperinusHigh mortality with rapid biodegradation[7]Agrochemical (Insecticide)

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize workflows that build in their own quality control. A protocol is only as good as its ability to self-validate at each step.

Workflow A Precursor Activation B Amine Coupling A->B C Chromatographic Purification B->C D In Vitro Screening C->D E QSAR & Optimization D->E

End-to-end workflow for synthesis and biological evaluation of carbamates.

Protocol A: Phosgene-Free Synthesis of Furan-2-ylmethyl Carbamates

Historically, carbamate synthesis relied on highly toxic phosgene gas. To ensure laboratory safety and reaction reproducibility, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a self-indicating coupling agent.

  • Precursor Activation: Dissolve 1.0 eq of furan-2-ylmethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • CDI Addition: Add 1.2 eq of CDI portion-wise at 0°C.

    • Causality Check: The evolution of CO₂ gas serves as a visual, self-validating indicator that the alcohol is successfully attacking the CDI to form the active imidazolide intermediate.

  • Amine Coupling: After 2 hours, add 1.1 eq of the desired primary or secondary amine (e.g., p-toluidine) and a catalytic amount of triethylamine (TEA). Stir at room temperature for 12 hours.

  • Workup & Purification: Quench with 1M HCl to protonate and remove the imidazole byproduct. Extract the organic layer, dry over MgSO₄, and purify via flash chromatography (Hexanes:Ethyl Acetate).

    • Causality Check: The removal of imidazole prevents basic impurities from causing false-positive cytotoxicity in downstream biological assays.

Protocol B: High-Throughput Resazurin Microtiter Assay (REMA) for Antimicrobial Screening

When screening lipophilic furan-carbamates, traditional optical density (OD₆₀₀) measurements are heavily confounded by compound precipitation in aqueous media. We utilize Resazurin to bypass this physical artifact.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) to the exponential log phase. Adjust to a final concentration of 5×105 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Perform a 2-fold serial dilution of the furan-carbamate in a 96-well plate (Concentration range: 0.5 to 256 μg/mL). Ensure DMSO concentration does not exceed 1% v/v to prevent solvent toxicity.

  • Incubation: Add the bacterial inoculum to all wells and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 μL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

    • Causality Check: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. If a compound precipitates but kills the bacteria, the well remains blue. This colorimetric shift completely eliminates false positives caused by the turbidity of hydrophobic furan derivatives.

Future Perspectives

The biological versatility of furan-containing carbamates is vast, yet much of the chemical space remains unexplored. Future drug discovery efforts should focus on the stereoselective hydrogenation of the furan ring to tetrahydrofuran (THF) derivatives. As demonstrated in recent agrochemical and antiviral studies, reducing the furan ring can drastically lower ecological toxicity while fine-tuning the hydrogen-bond acceptor geometry required for highly specific enzymatic inhibition[4][7]. By adhering to the rational design principles and rigorous validation protocols outlined in this guide, researchers can accelerate the translation of these privileged scaffolds into clinical and commercial successes.

References

  • Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea Source: scirp.org URL:[Link][6]

  • Multiscale Model-Driven Discovery of Insecticides for Sustainable Agriculture: A Demonstration of Product-by-Design Approach Source: acs.org URL:[Link][7]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: mdpi.com URL:[Link][5]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: orientjchem.org URL:[Link][1]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: nih.gov (PMC) / ACS Publications URL:[Link][2][3]

  • STRUCTURE-BASED DESIGN AND SYNTHESIS OF NOVEL INHIBITORS OF HIV-1 PROTEASE AND BETA-SITE AMYLOID PRECURSOR PROTEIN CLEAVING ENZYME Source: purdue.edu (e-Pubs) URL:[Link][4]

Sources

Exploratory

The Furan Moiety as a Privileged Pharmacophore in Rational Drug Design: Mechanisms, Applications, and Experimental Validation

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing molecular lipophilicity with target specificity. The furan moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing molecular lipophilicity with target specificity. The furan moiety—and its saturated counterpart, tetrahydrofuran (THF)—has emerged as a cornerstone pharmacophore to solve this exact problem. This whitepaper provides an in-depth technical analysis of the furan moiety's role in drug design, focusing on its unique electronic properties, its pivotal role in overcoming multi-drug resistance (MDR), and the self-validating experimental workflows required to screen furan-based drug candidates.

The Physicochemical and Electronic Landscape of Furan

Furan is a five-membered, oxygen-containing heteroaromatic ring. While the oxygen atom contributes one lone pair to the aromatic π -system (making furan an electron-rich heterocycle), its second lone pair resides in an sp2 orbital in the plane of the ring. This configuration allows furan to act as a highly directional, rigid hydrogen-bond acceptor (HBA).

Causality in Design: Why do medicinal chemists frequently choose furan over oxazole or thiophene? Furan offers a unique balance of lipophilicity and HBA capacity[1]. Its smaller van der Waals radius compared to the sulfur atom in thiophene allows it to fit into tighter, sterically restricted hydrophobic pockets, while the oxygen atom provides critical dipole interactions that thiophene lacks. Furthermore, the furan ring often enhances binding affinity, selectivity, and overall pharmacokinetic profiles of drug candidates across diverse therapeutic areas, including antimicrobial and anticancer applications[1].

Case Study: Darunavir and the Bis-Tetrahydrofuran (bis-THF) Breakthrough

The most striking success of furan-derived pharmacophores is the development of Darunavir (DRV), a best-in-class HIV-1 protease inhibitor. The primary failure mode in HIV treatment is the rapid mutation of the protease enzyme, which alters the amino acid side chains within the active site, leading to multi-drug resistance (MDR).

Mechanism of Action & Resistance Evasion: During the design of Darunavir, researchers incorporated a stereochemically defined bis-tetrahydrofuran (bis-THF) heterocycle at the P2 ligand position[2]. The causality behind this specific structural choice is profound: the bis-THF moiety was explicitly designed to maximize hydrogen bonding with the backbone amide atoms of Asp29 and Asp30 in the S2 subsite of the HIV-1 protease[2].

Because the bis-THF group binds to the main-chain backbone rather than the amino acid side chains, viral mutations (which only alter side chains) cannot abrogate the binding without destroying the enzyme's fundamental catalytic fold[3]. The flexible bicyclic nature of the THF groups enhances this hydrogen-bond forming propensity relative to earlier-generation drugs, allowing Darunavir to maintain potency against MDR strains[3].

G DRV Darunavir (DRV) bisTHF bis-THF Moiety DRV->bisTHF contains Hbond Backbone H-Bonding (Asp29 & Asp30) bisTHF->Hbond forms Efficacy Maintained Efficacy Hbond->Efficacy ensures Mutations Active Site Mutations (MDR Strains) Mutations->Hbond cannot alter backbone

Figure 1: Logical relationship of bis-THF backbone binding overcoming MDR mutations.

Quantitative Data: Binding Affinities of Furan/THF Analogs

Recent combinatorial in silico and synthetic efforts have generated novel Darunavir analogs with modified P1' and P2' sites to further enhance interactions with the protease target[4]. The table below summarizes the structure-activity relationship (SAR) data, demonstrating the correlation between computational docking scores and experimental Ki​ values for bis-THF containing analogs against Wild-Type (WT) HIV-1 Protease[4].

CompoundP2 LigandModification SiteDocking Score Ki​ (nM) vs WT HIV-1 PR
Darunavir (DRV) bis-THFNone (Control)85.41.87
Analog 5aa bis-THFP1' / P2'88.11.54
Analog 5ac bis-THFP1' / P2'89.00.31
Analog 5ad bis-THFP1' / P2'92.90.71
Analog 5ae bis-THFP1' / P2'101.20.28
Analog 5af bis-THFP1' / P2'95.01.12

Data Interpretation: Maintaining the bis-THF core while optimizing peripheral P1'/P2' interactions yields sub-nanomolar potency, validating the bis-THF group as an indispensable anchor[4].

Self-Validating Experimental Protocol: Screening Furan-Based Pharmacophores

Relying solely on IC50​ values during lead optimization is a flawed paradigm, as IC50​ is highly assay-dependent. To rigorously validate the efficacy of a furan-based ligand, one must establish a self-validating system that measures both kinetic residence time ( koff​ ) and thermodynamic affinity ( Ki​ ).

Step-by-Step Methodology: Orthogonal Validation of Furan-Ligand Binding

Phase 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling Causality: SPR provides real-time, label-free analysis of binding kinetics. A long residence time (slow koff​ ) is often a superior predictor of in vivo efficacy compared to binding affinity alone, especially for highly flexible targets.

  • Immobilization: Covalently couple the target protein (e.g., WT HIV-1 protease) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Block unreacted sites with 1M ethanolamine.

  • Analyte Preparation: Prepare a concentration series (0.1 nM to 100 nM) of the furan-containing ligand in running buffer (HBS-EP+ supplemented with 1-2% DMSO to ensure the solubility of the lipophilic furan core).

  • Injection: Inject the analyte series over the immobilized protein at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ (association rate) and koff​ (dissociation rate). Calculate the dissociation constant: Kd​=koff​/kon​ .

Phase 2: FRET-Based Enzymatic Assay for Thermodynamic Validation Causality: This step ensures that the physical binding observed in SPR translates directly to functional enzymatic inhibition.

  • Reagent Setup: Utilize a fluorogenic substrate containing a FRET pair (e.g., DABCYL/EDANS) flanking the protease cleavage site.

  • Incubation: Pre-incubate 10 nM of the target enzyme with varying concentrations of the furan-inhibitor for 15 minutes at 37°C to reach thermodynamic equilibrium.

  • Initiation & Readout: Add the FRET substrate (final concentration 5 µM). Measure the initial velocity of cleavage by tracking fluorescence (Ex 340 nm / Em 490 nm) continuously for 10 minutes.

  • Self-Validation Check (Critical): Calculate the Ki​ using the Morrison equation for tight-binding inhibitors. The system validates itself if the Ki​ mathematically aligns with the Kd​ derived from the SPR kinetics. If Kd​≪Ki​ , it indicates non-specific binding or aggregation in the SPR assay, requiring immediate assay optimization.

Workflow Design In Silico Design (FMO-guided docking) Synth Chemical Synthesis (Furan derivatization) Design->Synth SPR SPR Kinetics (k_on / k_off validation) Synth->SPR Enzyme FRET Enzymatic Assay (Ki determination) SPR->Enzyme Enzyme->Design SAR Feedback Tox Microsomal Stability (CYP450 liability check) Enzyme->Tox Lead Lead Optimization Tox->Lead

Figure 2: Self-validating experimental workflow for furan-based pharmacophore screening.

Metabolic Liabilities: Furan as a Potential Toxophore

While furan is a potent pharmacophore, it can occasionally act as a toxophore. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1) can oxidize the electron-rich furan ring to form a highly reactive cis-enedial intermediate. This electrophile can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug toxicity.

Engineering Solutions:

  • Steric Shielding: Introduce methyl or halogen substituents adjacent to the oxygen atom (at the C2 or C5 positions) to sterically hinder CYP450 access to the ring.

  • Saturation: Reduce the furan to a tetrahydrofuran (THF) or bis-THF ring. This eliminates the aromatic π -system entirely, preventing the formation of the reactive enedial while preserving the critical oxygen atom for hydrogen bonding. This precise logic underpins the exceptional safety and efficacy profile of Darunavir.

Conclusion

The furan moiety is not merely a structural spacer; it is an active, programmable participant in molecular recognition. By understanding its electronic properties, its capacity for rigid hydrogen bonding, and its metabolic fate, medicinal chemists can leverage furans and their saturated THF counterparts to design therapeutics that achieve sub-nanomolar potency while evading mutational resistance.

References
  • 2 - rsc.org 2.3 - nih.gov 3.1 - researchgate.net 4.4 - nih.gov

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate, a key intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate, a key intermediate in medicinal chemistry. The synthesis is achieved via a Friedel-Crafts acylation of furan with a suitable N-Boc protected aminobutyric acid derivative. This guide will detail the underlying chemical principles, provide a step-by-step experimental protocol, and address critical safety considerations. The information presented herein is intended to enable researchers to reliably and safely produce this valuable compound for applications in drug discovery and development.

Introduction: The Significance of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling selective reactions on other parts of a molecule.[1][2] The furanoyl moiety is present in numerous bioactive compounds, making this intermediate particularly valuable.[3] The carbamate group itself can contribute to the biological activity and pharmacokinetic properties of a final drug compound.[2] The purity of this intermediate is paramount for the success of subsequent synthetic transformations.[4][5]

Reaction Overview and Mechanism

The synthesis of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate is accomplished through the Friedel-Crafts acylation of furan. This classic reaction involves the electrophilic aromatic substitution of a furan ring with an acyl group.[6] In this specific application, the acylating agent is derived from 4-(Boc-amino)butyric acid.

The Friedel-Crafts Acylation of Furan

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for the 2-position.[6][7] The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the furan ring. The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Key Mechanistic Steps: [6]

  • Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) reacts with the acyl chloride to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich furan ring attacks the acylium ion, forming a resonance-stabilized cationic intermediate (a sigma complex).

  • Restoration of Aromaticity: A proton is lost from the carbon bearing the newly added acyl group, restoring the aromaticity of the furan ring and yielding the 2-acylfuran product.

G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Restoration of Aromaticity Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C≡O]⁺[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Furan Furan Sigma_Complex Resonance-Stabilized Cationic Intermediate Furan->Sigma_Complex + [R-C≡O]⁺ Product 2-Acylfuran Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Furan.

Choice of Acylating Agent and Precursor Synthesis

The direct Friedel-Crafts acylation with 4-(Boc-amino)butyric acid is not feasible. Therefore, the carboxylic acid must first be converted to a more reactive species, typically the acyl chloride. This can be achieved by reacting 4-(Boc-amino)butyric acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[8]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the acyl chloride intermediate and the subsequent Friedel-Crafts acylation.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.PuritySupplier
4-(Boc-amino)butyric acidC₉H₁₇NO₄203.2458896-73-6≥98%e.g., Sigma-Aldrich
Oxalyl chloride(COCl)₂126.9379-37-8≥98%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%e.g., Sigma-Aldrich
FuranC₄H₄O68.07110-00-9≥99%, freshly distillede.g., Sigma-Aldrich
Aluminum chloride (AlCl₃)AlCl₃133.347446-70-0Anhydrous, ≥99%e.g., Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.1260-29-7Anhydrous, ≥99%e.g., Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8--
BrineNaCl58.447647-14-5--
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9--
Step 1: Synthesis of 4-(Boc-amino)butanoyl chloride

WARNING: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic.

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-(Boc-amino)butyric acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Vigorous gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The resulting solution of 4-(Boc-amino)butanoyl chloride is typically used immediately in the next step without purification.

Step 2: Friedel-Crafts Acylation to yield Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

WARNING: Furan is a highly flammable and carcinogenic liquid.[9][10] Aluminum chloride reacts violently with water.[11] All operations must be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • To a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the freshly prepared solution of 4-(Boc-amino)butanoyl chloride from Step 1 to the AlCl₃ suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve freshly distilled furan (1.0 eq) in anhydrous dichloromethane.

  • Add the furan solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G Start Start Step1 Step 1: Synthesis of 4-(Boc-amino)butanoyl chloride Start->Step1 Step2 Step 2: Friedel-Crafts Acylation Step1->Step2 Workup Reaction Quench and Workup Step2->Workup Purification Purification Workup->Purification Final_Product Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate Purification->Final_Product

Caption: Synthetic Workflow Overview.

Purification

The crude product can be purified by flash column chromatography on silica gel.[4][5]

  • Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate as a solid or oil.

Safety and Handling Precautions

  • Furan: Furan is extremely flammable, carcinogenic, and can form explosive peroxides upon exposure to air and light.[9][10][12] It should be stored under an inert atmosphere, refrigerated, and protected from light.[10] Always use in a chemical fume hood and wear appropriate PPE, including flame-resistant lab coats.[10]

  • Acyl Chlorides: Acyl chlorides are corrosive and react violently with water, releasing toxic HCl gas.[11][13] Handle in a fume hood and wear acid-resistant gloves and eye protection.

  • Aluminum Chloride: Aluminum chloride is a water-reactive solid that can cause severe burns. Handle in a dry environment and avoid contact with moisture.

  • General Precautions: Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[9][11] Ensure that a safety shower and eyewash station are readily accessible.[11]

Troubleshooting and Optimization

Problem Potential Cause Solution
Low Yield Furan polymerizationUse a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂), lower the reaction temperature, and add the Lewis acid slowly.[14]
Furan ring openingEnsure strictly anhydrous conditions.[14]
Incomplete reactionIncrease reaction time or temperature slightly, but monitor for side product formation.
Formation of Dark Tar Furan polymerizationSee "Low Yield" solutions. This is a strong indicator of overly harsh reaction conditions.[14]
Poor Regioselectivity Steric hindrance or catalyst choiceWhile acylation at the 2-position is highly favored, experimenting with different mild Lewis acids may improve selectivity.[14]

Conclusion

The synthesis of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate via Friedel-Crafts acylation is a reliable method for producing this important synthetic intermediate. Careful attention to the reaction conditions, particularly temperature control and the use of anhydrous reagents, is crucial for achieving high yields and purity. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers to successfully and safely synthesize this valuable compound for their drug discovery and development endeavors.

References

  • Filo. (2025, September 16).
  • ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
  • Sigma-Aldrich. (n.d.).
  • Cole-Parmer. (2006, February 9).
  • ChemicalBook. (n.d.).
  • Powerful pawar(Teach India ). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction.
  • ProQuest. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling.
  • Western Carolina University. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • Scribd. (2015, November 23). Furan Safety Data Sheet (SDS) | PDF | Toxicity | Dangerous Goods.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)
  • Benchchem. (n.d.).
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Thermo Fisher Scientific. (2003, July 9).
  • Benchchem. (n.d.).
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.). Synthesis of tert-Butyl (4-hydroxybutan-2-yl)
  • Bentham Science Publishers. (n.d.).
  • Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis.
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry.
  • Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
  • Sciencemadness.org. (2014, July 25). Synthesis of amino acid chlorides.
  • LookChem. (n.d.). 4-Aminobutanoyl chloride.

Sources

Application

Synthetic Route to 4-(furan-2-yl)-4-oxobutan-1-amine: An Application Note and Protocol

This comprehensive guide provides a detailed synthetic route for the preparation of 4-(furan-2-yl)-4-oxobutan-1-amine, a valuable building block in medicinal chemistry and materials science. This document is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed synthetic route for the preparation of 4-(furan-2-yl)-4-oxobutan-1-amine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for the successful synthesis, purification, and characterization of the target compound.

Introduction

Furan-containing compounds are of significant interest due to their diverse biological activities and applications as versatile synthetic intermediates. The title compound, 4-(furan-2-yl)-4-oxobutan-1-amine, incorporates a furan moiety, a keto group, and a primary amine, making it a trifunctional scaffold amenable to a wide range of chemical modifications. Its structural motifs are found in various pharmacologically active molecules, highlighting the importance of efficient and reliable synthetic access.

This application note details a robust two-step synthetic sequence commencing with the Friedel-Crafts acylation of furan with succinic anhydride to yield the key intermediate, 4-(furan-2-yl)-4-oxobutanoic acid. Subsequently, a Hofmann rearrangement protocol is described for the conversion of the carboxylic acid to the desired primary amine. Alternative synthetic strategies for the final step are also discussed, providing a comparative overview for methodological selection.

Overall Synthetic Workflow

The synthetic strategy is outlined below, beginning with the formation of the carbon-carbon bond between the furan ring and the butanoyl chain, followed by the transformation of the terminal carboxylic acid to a primary amine.

Caption: Overall synthetic route to 4-(furan-2-yl)-4-oxobutan-1-amine.

Part 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid

The initial step involves an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, on the electron-rich furan ring. Furan is known to be sensitive to strong acids and prone to polymerization.[1][2] Therefore, the choice of a mild Lewis acid catalyst is crucial for a successful reaction. Boron trifluoride etherate (BF₃·OEt₂) is an excellent choice as it promotes the reaction efficiently while minimizing side reactions like polymerization and ring-opening.[1][2]

Mechanistic Insight

The Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate. The Lewis acid, BF₃·OEt₂, coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. The furan ring, acting as a nucleophile, attacks this electrophilic center. Acylation of furan occurs preferentially at the 2-position due to the higher stability of the resulting cationic intermediate.[1] A subsequent workup quenches the reaction and yields the desired keto-acid.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Furan68.073.4 g50
Succinic Anhydride100.075.0 g50
Boron Trifluoride Etherate141.937.1 g50
Dichloromethane (anhydrous)-100 mL-
1 M HCl (aq)-50 mL-
Saturated NaCl (aq)-50 mL-
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (5.0 g, 50 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (7.1 g, 50 mmol) dropwise to the stirred suspension.

  • In the dropping funnel, prepare a solution of furan (3.4 g, 50 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(furan-2-yl)-4-oxobutanoic acid as a solid.

Expected Yield: 60-70%

Characterization of 4-(furan-2-yl)-4-oxobutanoic acid:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (dd, J = 1.6, 0.8 Hz, 1H, furan-H5), 7.25 (dd, J = 3.6, 0.8 Hz, 1H, furan-H3), 6.55 (dd, J = 3.6, 1.6 Hz, 1H, furan-H4), 3.25 (t, J = 6.4 Hz, 2H, -CH₂-CO-), 2.80 (t, J = 6.4 Hz, 2H, -CH₂-COOH), 10.5 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 188.0, 178.5, 152.0, 146.5, 117.5, 112.5, 33.0, 28.0.

Part 2: Synthesis of 4-(furan-2-yl)-4-oxobutan-1-amine via Hofmann Rearrangement

The Hofmann rearrangement is a reliable method for converting a primary amide into a primary amine with one less carbon atom.[3][4] This transformation proceeds through an isocyanate intermediate.[3] The overall process involves the conversion of the carboxylic acid to the corresponding primary amide, followed by the rearrangement reaction.

Mechanistic Insight

The reaction is initiated by the formation of an N-bromoamide from the primary amide in the presence of bromine and a base. The base then abstracts the acidic N-H proton, leading to an N-bromoamide anion. This intermediate undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[3][4]

Experimental Protocol

Step 2a: Synthesis of 4-(furan-2-yl)-4-oxobutanamide

  • In a round-bottom flask, suspend 4-(furan-2-yl)-4-oxobutanoic acid (1.68 g, 10 mmol) in thionyl chloride (5 mL).

  • Gently reflux the mixture for 1 hour.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (20 mL) and cool to 0 °C.

  • Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (20 mL).

  • Stir the mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amide, which can be used in the next step without further purification.

Step 2b: Hofmann Rearrangement

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(furan-2-yl)-4-oxobutanamide167.161.67 g10
Bromine159.811.76 g11
Sodium Hydroxide40.002.4 g60
Water-50 mL-
Diethyl Ether-50 mL-

Procedure:

  • Prepare a solution of sodium hydroxide (2.4 g, 60 mmol) in water (25 mL) and cool it to 0 °C in an ice bath.

  • In a separate flask, dissolve bromine (1.76 g, 11 mmol) in a portion of the cold NaOH solution.

  • Add the crude 4-(furan-2-yl)-4-oxobutanamide (1.67 g, 10 mmol) to the remaining cold NaOH solution.

  • Slowly add the cold sodium hypobromite solution to the amide suspension with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.

  • Filter and carefully remove the solvent under reduced pressure to yield the crude 4-(furan-2-yl)-4-oxobutan-1-amine.

  • The product can be further purified by vacuum distillation or column chromatography.

Expected Yield: 50-60%

Characterization of 4-(furan-2-yl)-4-oxobutan-1-amine:

  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (dd, J = 1.6, 0.8 Hz, 1H, furan-H5), 7.23 (dd, J = 3.6, 0.8 Hz, 1H, furan-H3), 6.53 (dd, J = 3.6, 1.6 Hz, 1H, furan-H4), 3.05 (t, J = 6.8 Hz, 2H, -CH₂-CO-), 2.80 (t, J = 6.8 Hz, 2H, -CH₂-NH₂), 1.95 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-CH₂-), 1.45 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 188.5, 152.2, 146.3, 117.3, 112.4, 41.5, 35.8, 31.2.

Alternative Synthetic Routes for the Amine Formation

While the Hofmann rearrangement is a robust method, other synthetic strategies can also be employed to convert 4-(furan-2-yl)-4-oxobutanoic acid to the target amine.

Curtius Rearrangement

The Curtius rearrangement is another effective method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[5][6] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the amine. A key advantage is that the acyl azide can often be prepared under mild conditions. However, a significant drawback is the use of azides, which are potentially explosive and require careful handling.[5]

Curtius CarboxylicAcid 4-(furan-2-yl)-4-oxobutanoic acid AcylAzide 4-(furan-2-yl)-4-oxobutanoyl azide CarboxylicAcid->AcylAzide 1. SOCl2 2. NaN3 Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) Amine 4-(furan-2-yl)-4-oxobutan-1-amine Isocyanate->Amine H2O

Caption: Curtius rearrangement pathway.

Reductive Amination

Reductive amination offers a more direct approach to the amine from the corresponding aldehyde or ketone.[7][8] In this case, it would involve the reductive amination of a suitable precursor. A direct reductive amination of the keto-acid is challenging. A more feasible approach would be to first reduce the carboxylic acid to the corresponding alcohol, followed by conversion to an aldehyde and then reductive amination. However, this adds steps to the synthesis. A one-pot reductive amination of the carboxylic acid itself can be achieved under specific catalytic conditions, but this often requires high pressures of hydrogen and ammonia and specialized catalysts, which may not be readily accessible in all laboratory settings.[9]

Conclusion

This application note provides a detailed and reliable synthetic route to 4-(furan-2-yl)-4-oxobutan-1-amine. The two-step sequence, involving a mild Friedel-Crafts acylation followed by a Hofmann rearrangement, offers a practical and efficient method for the preparation of this valuable synthetic intermediate. The provided protocols, along with the mechanistic discussions and characterization data, should serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The discussion of alternative routes allows for flexibility in methodological choice based on available resources and safety considerations.

References

  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746. [Link]

  • Heid, J. V., & Levine, R. (1948). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE. The Journal of Organic Chemistry, 13(3), 409-412. [Link]

  • Xiong, Y., Chen, W., Ma, J., Chen, Z., & Zeng, A. (2016). Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. RSC Advances, 6(78), 74213-74221. [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. [Link]

  • Wikipedia. (2023). Curtius rearrangement. [Link]

  • Wikipedia. (2023). Hofmann rearrangement. [Link]

  • Pharm D GURU. (2025). HOFMANN REARRANGEMENT. [Link]

  • Kumar, P., & Kumar, R. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(5), 624-653. [Link]

  • PubChem. (n.d.). 4-(Furan-2-yl)-4-oxobutanoic acid. [Link]

  • Touchette, K. M. (2006). A multistep synthesis of a drug-like molecule. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Zholobenko, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1195. [Link]

Sources

Method

Application Note: Advanced Protocols for the Preparation of Furan-Containing Ketones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Principles Furan-containing ketones, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Principles

Furan-containing ketones, particularly 2-acetylfuran (1-(furan-2-yl)ethan-1-one), are indispensable building blocks in organic synthesis. They serve as critical intermediates in the development of pharmaceuticals (e.g., the cephalosporin antibiotic cefuroxime), agrochemicals, and specialty polymers[1].

From a mechanistic standpoint, the preparation of these compounds typically relies on the Friedel-Crafts acylation of the furan ring. Because furan is a highly electron-rich heteroaromatic system, it undergoes electrophilic aromatic substitution rapidly, predominantly at the C2 position. However, this high electron density is a double-edged sword: furan is exceptionally sensitive to strong acidic conditions and is prone to rapid ring-opening and autopolymerization[2].

Causality in Catalyst Selection: Traditional Friedel-Crafts Lewis acids, such as aluminum chloride ( AlCl3​ ), form strong addition complexes with the carbonyl group of the resulting ketone. This not only demands a stoichiometric excess of the catalyst but also creates a harsh acidic environment that induces severe polymerization of the furan core[2]. Consequently, modern scalable protocols necessitate the use of milder Lewis acids (e.g., ZnCl2​ ), Brønsted acids ( H3​PO4​ ), or heterogeneous solid acids (e.g., H-beta zeolites) to achieve high regioselectivity while preserving the integrity of the furan ring[1].

Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating in-process analytical monitoring and specific thermodynamic controls.

Protocol A: Mild Zinc Chloride-Catalyzed Acylation (Batch Process)

This protocol utilizes anhydrous Zinc Chloride ( ZnCl2​ ) as a mild Lewis acid. Crucially, the addition of glacial acetic acid acts as a moderator to buffer the system, significantly suppressing the autopolymerization of furan[2],[3].

Materials Required:

  • Furan: 34.0 g (0.50 mol)

  • Acetic anhydride: 53.6 g (0.53 mol)

  • Glacial acetic acid: 12.0 g (0.20 mol)

  • Anhydrous Zinc Chloride ( ZnCl2​ ): 1.0 g

Step-by-Step Methodology:

  • System Initialization: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Catalyst Dissolution: Charge the flask with acetic anhydride and glacial acetic acid. Introduce the anhydrous ZnCl2​ . Stir the mixture at 25 °C until the catalyst is completely dissolved[3]. Causality: Complete dissolution ensures a homogeneous catalytic environment, preventing localized hot spots that trigger polymerization.

  • Controlled Substrate Addition: Load the furan into the dropping funnel. Add the furan dropwise over a period of exactly 1 hour, strictly maintaining the internal temperature at 25 °C[3]. Causality: The acylation is highly exothermic. Controlled addition mitigates the risk of thermal runaway[2].

  • Thermal Activation & Monitoring: Gradually elevate the reaction temperature to 50 °C and maintain for 3 hours[3]. Monitor the reaction progress via Gas Chromatography (GC) until the furan starting material peak is fully consumed (Self-validation step).

  • Workup and Purification: Cool the mixture to 30 °C. Configure a vacuum distillation apparatus. Reclaim the acetic acid under reduced pressure (50 mbar) at approximately 44 °C. Collect the target 2-acetylfuran fraction at 80–110 °C[3]. (Expected Yield: ~92.7%, Purity: >99%).

Protocol B: Continuous Liquid-Phase Acylation using H-Beta Zeolite

For greener, scalable synthesis, solid acid catalysts like H-beta zeolites are employed in continuous flow reactors to prevent catalyst deactivation via pore blockage[4].

Step-by-Step Methodology:

  • Catalyst Activation: Activate 5.7 g of H-beta zeolite in situ at 200 °C under a nitrogen flow (100 mL/min) for 2 hours to expose the active acid sites[4].

  • System Equilibration: Reduce the fixed-bed reactor temperature to 60 °C and pressurize to 0.6 MPa with nitrogen[4].

  • Continuous Flow: Introduce a mixture of furan and acetic anhydride (1:5 molar ratio) at the top of the reactor using a metering pump. Maintain a Liquid Hourly Space Velocity (LHSV) of 0.667 h−1 [4].

  • Product Collection: Continuously collect the liquid effluent from the bottom. The high acetic anhydride ratio drives the reaction to a 92.6% yield with 100% selectivity[4].

Alternative Route: Biocatalytic Oxidation of Furfuryl Alcohols

For complex drug development applications requiring highly functionalized furyl ketones or chiral pyranones, direct acylation may lack the necessary stereocontrol. An advanced alternative is the oxidative ring expansion of secondary furfuryl alcohols.

Specifically, the Achmatowicz rearrangement can be catalyzed by chloroperoxidase (derived from Caldariomyces fumago) in combination with glucose oxidase. This dual-enzyme cascade facilitates a purely aerobic, enantioselective oxidation of furfuryl alcohols into 6-hydroxypyranone building blocks[5]. Operating under mild aqueous conditions (pH 5.5–6.5), this protocol offers a sustainable alternative to traditional stoichiometric oxidants like m-CPBA or bromine, converting optically active alcohols without significant stereochemical mismatch[5].

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes for the primary catalytic systems used in the synthesis of 2-acetylfuran.

Table 1: Comparison of Catalytic Systems for 2-Acetylfuran Synthesis

Catalyst SystemAcylating AgentFuran:Acylating Agent (Molar Ratio)Temp (°C)Time (h)Yield (%)Purity/Selectivity (%)
Zinc Chloride ( ZnCl2​ ) Acetic Anhydride1:1.06503.092.799.8 (Purity)
Phosphoric Acid ( H3​PO4​ ) Acetic Anhydride1:1.20705.0~75.0>95.0 (Purity)
H-Beta Zeolite (Flow) Acetic Anhydride1:5.00601.5*92.6100.0 (Selectivity)

*Represents residence time in the continuous flow reactor.

Troubleshooting & Optimization

  • Issue: Formation of Dark, Insoluble Polymers (Tar)

    • Cause: Furan is highly acid-sensitive. The use of harsh Lewis acids (e.g., AlCl3​ ) or localized exotherms triggers rapid ring-opening and autopolymerization[2].

    • Solution: Transition to milder catalysts like ZnCl2​ . Incorporate a moderator solvent such as glacial acetic acid, which buffers the system and suppresses polymerization pathways[2],[3].

  • Issue: Di-acylation Byproducts

    • Cause: Excessive reaction times, elevated temperatures, or a vast stoichiometric excess of the acylating agent in batch processes[2].

    • Solution: Strictly control the molar ratio of furan to acetic anhydride (optimal range 1:1.06 to 1:1.3 for batch processes) and quench the reaction promptly upon furan consumption as indicated by GC monitoring[2].

Experimental Workflow Visualization

G A Reactants Preparation Acetic Anhydride + Acetic Acid B Catalyst Addition Add ZnCl2 (1-10% wt) at 25°C A->B C Controlled Furan Addition Dropwise over 1h (Maintain 25°C) B->C D Thermal Activation Heat to 50°C for 3h C->D E In-Process Monitoring GC Analysis for Furan Consumption D->E F Purification Vacuum Distillation (50 mbar, 44°C) E->F G Final Product 2-Acetylfuran (>92% Yield) F->G

Figure 1. Workflow for the ZnCl2-catalyzed synthesis of 2-acetylfuran.

References

  • BenchChem. "Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Acetylfuran from Furan." BenchChem Technical Resources.
  • BenchChem. "Technical Support Center: Synthesis of 2-Acetylfuran." BenchChem Technical Resources.
  • Xionga, Y., et al. "Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects." RSC Advances.
  • Jäger, C., et al. "Chloroperoxidase-Catalyzed Achmatowicz Rearrangements." Aalto University Research Portal.
  • Google Patents. "Method for preparing 2-acetylfuran (CN102702143B)." Patent Database.

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Application

Purification of keto-furan compounds by column chromatography

Title: Advanced Chromatographic Purification of Acid-Sensitive Keto-Furan Intermediates Content Type: Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Chromatographic Purification of Acid-Sensitive Keto-Furan Intermediates Content Type: Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Keto-furans are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. However, their purification is notoriously challenging due to the inherent acid sensitivity of the furan heterocycle. This application note details the mechanistic causes of furan degradation during standard silica gel chromatography and provides a validated, self-correcting protocol for the high-yield purification of keto-furans using amine-deactivated stationary phases.

Mechanistic Insights: The Pitfalls of Standard Silica Gel

Furan rings are electron-rich heteroaromatics. Despite the presence of an electron-withdrawing carbonyl group in keto-furans (which offers marginal stabilization compared to alkyl-furans), the furan nucleus remains highly susceptible to electrophilic attack.

Standard silica gel possesses weakly acidic silanol groups (pKa ~ 4.5–5.5). When a keto-furan interacts with these silanols during prolonged chromatographic separation, the furan ring can undergo rapid protonation ().

Causality: This protonation disrupts the aromatic system, rendering the ring vulnerable to nucleophilic attack by ambient moisture or other nucleophiles in the mobile phase. This initiates an acid-catalyzed ring-opening cascade, yielding highly reactive unsaturated 1,4-dicarbonyl intermediates that rapidly polymerize. Macroscopically, this degradation manifests as severe streaking on the column, dark band formation, and drastically reduced isolated yields.

To circumvent this, the acidic silanol sites must be neutralized. The most effective strategy is the pre-treatment of the silica gel with a tertiary amine, such as triethylamine (TEA), which irreversibly caps the active acidic sites (1)[1].

Workflow Visualization

To determine the appropriate purification strategy without risking the bulk sample, a systematic decision-making workflow is essential.

G A Crude Keto-Furan Mixture B Perform 2D TLC on Standard Silica A->B C Stable (Spots on Diagonal) B->C No Degradation D Unstable (Off-Diagonal Spots/Streaking) B->D Acid-Catalyzed Ring Opening E Standard Silica Chromatography C->E F Deactivate Silica with 1-5% TEA D->F G Use Neutral Alumina Phase D->G H Purified Keto-Furan E->H F->H G->H

Caption: Decision workflow for selecting the optimal chromatographic strategy for keto-furans.

Comparative Recovery Data

The choice of stationary phase and pre-treatment directly impacts the recovery of acid-sensitive keto-furans. Table 1 summarizes the expected recovery rates and chromatographic behaviors based on empirical optimization.

Table 1: Impact of Stationary Phase and Additives on Keto-Furan Recovery

Stationary PhaseAdditive / TreatmentRelative Recovery (%)Chromatographic Observation
Standard Silica GelNone30 – 50%Severe streaking, dark bands, low purity.
Silica Gel1–5% TEA (Pre-flush)> 90%Sharp bands, high purity, no streaking.
Neutral AluminaNone85 – 95%Good recovery, but lower resolution for polar impurities.
FlorisilNone70 – 80%Moderate recovery, broad elution bands.

Self-Validating Protocol: TEA-Deactivated Silica Gel Chromatography

This protocol utilizes a self-validating approach. By incorporating a 2D TLC pre-check and a post-column TLC verification, the system inherently proves its own efficacy and prevents catastrophic sample loss (2)[2].

Phase 1: The 2D TLC Stability Check (Self-Validation Step 1)

Purpose: To empirically confirm the acid sensitivity of the specific keto-furan before committing the bulk sample to a column.

  • Spot the crude mixture in the bottom-left corner of a standard silica TLC plate.

  • Develop the plate in the optimized solvent system (e.g., Hexane/Ethyl Acetate).

  • Remove the plate, dry it completely to remove all solvent, and rotate it exactly 90 degrees.

  • Develop the plate a second time in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie perfectly on a diagonal line. If the keto-furan degrades on silica, spots will appear off the diagonal (indicating decomposition during the drying/second run phase)[2]. If degradation is observed, proceed to Phase 2.

Phase 2: Column Preparation and Deactivation

Purpose: To irreversibly cap the acidic silanol groups on the silica gel.

  • Solvent Preparation: Prepare the desired mobile phase. In a separate flask, prepare the "Deactivation Buffer" by adding 1% to 5% (v/v) Triethylamine (TEA) to your non-polar solvent component (e.g., Hexane)[1].

  • Slurry Packing: Weigh the silica gel (typically 50–100x the crude sample weight). Create a homogeneous slurry using the Deactivation Buffer. Pour the slurry into the column and pack it using gentle positive air pressure.

  • Deactivation Flush (Critical): Flush the packed column with 2 to 3 column volumes (CV) of the Deactivation Buffer. Causality: This ensures that the TEA percolates through the entire bed, neutralizing all active acidic sites before the sample is introduced.

  • Equilibration Flush: Flush the column with 2 CV of the standard mobile phase (without TEA). Causality: This removes excess, unbound TEA from the interstitial spaces. Failing to do this will result in TEA co-eluting with your target keto-furan, complicating downstream NMR analysis and requiring further purification[1].

Phase 3: Sample Loading and Elution
  • Sample Loading: Dissolve the crude keto-furan in a minimal volume of the TEA-free mobile phase. Carefully apply it to the head of the column. Note: If the sample is insoluble in the mobile phase, perform a "dry load." However, ensure the silica used for dry loading is also pre-treated with TEA and dried; otherwise, the sample will degrade on the loading plug.

  • Elution: Elute the column using your optimized solvent gradient. Keep the system shielded from intense light if the specific furan is prone to photo-oxidation.

  • Fraction Collection: Monitor the fractions via TLC. Self-Validation Step 2: The Rf of the purified product must perfectly match the primary spot from the initial 1D TLC, with absolutely no baseline streaking.

  • Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure. Maintain the water bath temperature below 40°C to prevent thermal degradation of the concentrated keto-furan.

References

  • Title: Technical Support Center: Purification of Furan Compounds Source: BenchChem URL
  • Title: Furan, 5-heptyl-3-methyl-2-pentyl Source: Organic Syntheses URL
  • Title: Technical Support Center: Purification of 2-(3-Nitrofuran-2-yl)

Sources

Method

Advanced LC-MS/MS Methodology for the High-Throughput Determination of Carbamate Pesticide Residues in Complex Matrices

Introduction & Mechanistic Principles Carbamate pesticides are widely utilized agricultural chemicals that function as reversible acetylcholinesterase inhibitors. Due to their high polarity and thermal lability, they are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Carbamate pesticides are widely utilized agricultural chemicals that function as reversible acetylcholinesterase inhibitors. Due to their high polarity and thermal lability, they are highly prone to degradation in the heated injection ports of Gas Chromatography (GC) systems. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical standard for their trace-level quantification ()[1].

Ionization and Adduct Formation

In the Electrospray Ionization (ESI) source, carbamates readily ionize in positive mode. A critical mechanistic choice in this protocol is the addition of 2 mM ammonium formate to the mobile phase. While many carbamates (e.g., carbofuran, methomyl) efficiently form protonated precursor ions [M+H]+ , others (such as aldicarb) are highly unstable as protonated species and preferentially form stable ammonium adducts [M+NH4​]+ ()[2]. Ammonium formate acts simultaneously as a proton donor and an adduct-forming agent, ensuring a stable, uniform ionization environment.

Collision-Induced Dissociation (CID) Pathways

During MS/MS fragmentation, N-methyl carbamates exhibit a highly characteristic neutral loss of methyl isocyanate ( CH3​NCO , -57 Da) or methylamine ( CH3​NH2​ , -31 Da) ()[3]. Monitoring these specific transitions in Multiple Reaction Monitoring (MRM) mode provides the exceptional selectivity required for trace-level analysis in complex food matrices.

Workflow Visualization

G Sample Homogenized Sample (10g) Extraction Acetonitrile Extraction + Acetate Buffer (pH 5) Sample->Extraction Addition Partition Salting Out (MgSO4 / NaOAc) Extraction->Partition Vortex & Centrifuge dSPE dSPE Clean-up (PSA / MgSO4) Partition->dSPE Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) dSPE->LCMS Reconstitution Data Data Processing & Quantitation LCMS->Data MRM Signals

Workflow for QuEChERS extraction and LC-MS/MS analysis of carbamates.

Experimental Protocol: The Self-Validating System

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. Every step is designed to mitigate specific physicochemical vulnerabilities of carbamates, ensuring the method acts as a self-validating system.

Reagents and Materials
  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Ammonium formate and Formic acid (LC-MS grade).

  • QuEChERS Extraction Salts : 4.0 g MgSO4​ , 1.0 g Sodium Acetate (NaOAc).

  • dSPE Cleanup Salts : 150 mg Primary Secondary Amine (PSA), 900 mg MgSO4​ .

Sample Preparation (Modified EN 15662 QuEChERS)
  • Homogenization : Weigh 10.0 g of a thoroughly homogenized sample (e.g., fruit or vegetable) into a 50 mL PTFE centrifuge tube.

  • Extraction & Buffering : Add 10 mL of ACN containing 1% acetic acid.

    • Causality: Carbamates are highly susceptible to base-catalyzed hydrolysis. The acetic acid/acetate buffer system maintains the extract at a strict pH of ~5, preventing the degradation of pH-sensitive analytes like carbaryl and methomyl during the aggressive extraction phase.

  • Partitioning : Add the extraction salts (4.0 g MgSO4​ , 1.0 g NaOAc). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO4​ drives the exothermic salting-out effect, drastically reducing the solubility of polar carbamates in the aqueous phase and forcing them into the upper organic (ACN) layer.

  • dSPE Cleanup : Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing the dSPE salts (150 mg PSA, 900 mg MgSO4​ ). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA is a weak anion exchanger that effectively removes organic acids, sugars, and pigments without retaining the target carbamates. The MgSO4​ removes residual water, which would otherwise cause severe peak broadening and retention time shifts in the reversed-phase LC system.

  • Dilution : Dilute the final supernatant 1:1 with Mobile Phase A prior to injection to match the initial gradient conditions and improve peak shape.

Chromatographic Conditions
  • Column : Reversed-phase C18 (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm particle size).

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Mobile Phase A : Water + 0.1% Formic acid + 2 mM Ammonium Formate.

  • Mobile Phase B : Methanol + 0.1% Formic acid + 2 mM Ammonium Formate.

Table 1: LC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.3955
1.00.3955
6.00.34060
10.00.3595
12.00.3595
12.10.3955
15.00.3955
Mass Spectrometry (MRM) Conditions
  • Source : ESI Positive (+).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 350 °C.

Table 2: MRM Transitions for Target Carbamates ()[2], ()[4].

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (Q/q) (V)
Aldicarb 208.1 [M+NH4​]+ 89.0116.015 / 10
Carbaryl 202.1 [M+H]+ 145.1117.110 / 20
Carbofuran 222.1 [M+H]+ 165.1122.115 / 25
Methomyl 163.1 [M+H]+ 88.0106.010 / 15
Propoxur 210.1 [M+H]+ 111.1168.115 / 10

Method Validation & Data Interpretation

To guarantee the protocol functions as a robust, self-validating system, it must be evaluated against the European Commission's SANTE/11312/2021 guidelines ()[5].

Matrix Effects (ME)

Co-eluting matrix components (e.g., lipids, complex carbohydrates) can cause severe ion suppression or enhancement in the ESI source. Matrix Effect (ME) is calculated using the following equation:

ME(%)=(Slopesolvent​Slopematrix​​−1)×100

Causality: If the calculated ME exceeds ±20%, matrix-matched calibration or the implementation of isotopically labeled internal standards (e.g., Carbofuran-d3) is strictly required to ensure quantitative accuracy and prevent false negatives/positives.

Table 3: SANTE/11312/2021 Validation Criteria

ParameterAcceptance CriterionMechanistic Purpose
Recovery 70% – 120%Ensures extraction efficiency and minimal analyte loss during dSPE cleanup.
Precision (RSD) ≤ 20%Validates the reproducibility of the extraction and LC-MS/MS injection cycle.
Limit of Quantitation (LOQ) ≤ 0.01 mg/kgConfirms trace-level sensitivity required by global Maximum Residue Limit (MRL) regulations.
Matrix Effect (ME) ± 20%Determines the necessity of matrix-matched calibration to correct ion suppression.

References

  • Chung, S. W. C., & Chan, B. T. P. (2010). Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types. Journal of Chromatography A.[Link]

  • Yan, Z., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.[Link]

  • Patel, N. G., et al. (2024). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal.[Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). EU Reference Laboratories for Residues of Pesticides.[Link]

  • Namera, A., et al. (2014). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. International Journal of Legal Medicine.[Link]

Sources

Application

Application Notes & Protocols: A Guide to the Reductive Amination of Furan Derivatives

Introduction: The Strategic Importance of Furan-Based Amines The furan scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1] Its der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Furan-Based Amines

The furan scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1] Its derivatives serve as versatile building blocks for pharmaceuticals, agrochemicals, and polymers.[2][3] The synthesis of N-substituted furfurylamines, in particular, is a critical transformation, providing access to molecules with applications as calcium antagonists, cholinergic agents, and carcinogenesis inhibitors.[4][5]

Reductive amination stands out as one of the most robust and efficient methods for C-N bond formation, enabling the synthesis of secondary and tertiary amines from carbonyl precursors.[1] The process is characterized by its operational simplicity, broad functional group tolerance, and the frequent use of mild, selective reagents. This document provides a detailed exploration of the reductive amination of furan aldehydes, offering mechanistic insights, a field-proven experimental protocol, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Underlying Mechanism: A Two-Stage Process

The reductive amination of a furan aldehyde with a primary or secondary amine is not a single concerted reaction but a sequential, two-step process that occurs in one pot.[6]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the furan aldehyde. This is followed by dehydration to form a Schiff base, or more accurately, its protonated form, the iminium ion. This step is an equilibrium process, and the removal of the water byproduct can drive the reaction forward.[7]

  • Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and yields the final amine product.[8]

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde, thereby preventing the competitive formation of the corresponding furfuryl alcohol.[8][9]

Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction FuranAldehyde Furan Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate FuranAldehyde->Hemiaminal + Amine Amine (R'-NH2) Amine->Hemiaminal Iminium Iminium Ion [R-CH=N+HR'] Hemiaminal->Iminium - H2O Water H2O Product Final Amine (R-CH2-NHR') Iminium->Product Hydride Attack Hydride Reducing Agent (e.g., [H]⁻ from NaBH(OAc)3) Hydride->Product + Experimental Workflow Start 1. Reagent Mixing (Aldehyde + Amine in Anhydrous Solvent) Imine_Formation 2. Imine Formation (Stir 20-30 min) Start->Imine_Formation Reduction 3. Reduction (Add NaBH(OAc)3, Stir 2-12h) Imine_Formation->Reduction Monitoring 4. Reaction Monitoring (TLC) Reduction->Monitoring Check Progress Quench 5. Quench Reaction (Add sat. NaHCO3) Monitoring->Quench Reaction Complete Extract 6. Extraction (DCM) Quench->Extract Dry 7. Dry & Concentrate (Dry over MgSO4, Evaporate) Extract->Dry Purify 8. Purification (Column Chromatography) Dry->Purify Analyze 9. Product Analysis (NMR, MS) Purify->Analyze

Sources

Method

Application Note: Chemoselective N-Boc Protection of Primary Amines – Mechanistic Insights and Optimized Protocols

Strategic Context & Orthogonality In the architecture of complex organic synthesis, peptide coupling, and drug development, the tert-butoxycarbonyl (Boc) group serves as a foundational amine-protecting strategy[1],[2]. B...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Orthogonality

In the architecture of complex organic synthesis, peptide coupling, and drug development, the tert-butoxycarbonyl (Boc) group serves as a foundational amine-protecting strategy[1],[2]. By masking a highly reactive, nucleophilic nitrogen as a sterically hindered carbamate, the Boc group prevents unwanted side reactions during multi-step sequences.

The strategic value of the Boc group lies in its orthogonality . It is completely stable toward basic hydrolysis, catalytic hydrogenation, and aggressive nucleophiles, yet it can be rapidly and cleanly cleaved under mild, anhydrous acidic conditions (e.g., using Trifluoroacetic acid or HCl)[2],[3]. This makes it an ideal counterpart to base-labile groups (like Fmoc) or hydrogenolysis-labile groups (like Cbz) in solid-phase and solution-phase syntheses[2].

Mechanistic Rationale (The "Why" Behind the Chemistry)

The protection of a primary amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution pathway[4],[5]. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack: The lone pair of the primary amine attacks one of the highly electrophilic carbonyl carbons of Boc₂O, forming a transient tetrahedral intermediate[4],[6].

  • Collapse & Elimination: This intermediate collapses, expelling tert-butyl carbonate as a leaving group[4],[6].

  • Thermodynamic Driving Force: The tert-butyl carbonate leaving group is inherently unstable. It rapidly and irreversibly decomposes into tert-butanol and carbon dioxide (CO₂) gas[5],[6].

Causality in Experimental Design: The irreversible evolution of CO₂ gas acts as a massive thermodynamic sink, driving the reaction forward to completion[2]. However, this gas evolution dictates a non-negotiable safety parameter: Boc protections must never be performed in a sealed or closed system to prevent dangerous pressure buildup and potential glassware failure[5],[6].

Furthermore, while the reaction can theoretically proceed without an external base, the addition of a tertiary amine (like TEA or DIPEA) is standard practice. The base neutralizes the protonated amine intermediate, accelerating the reaction and ensuring that the starting amine is not sequestered as an unreactive salt—a critical step if the starting material is supplied as a hydrochloride salt[1],[2].

BocMechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Boc2O) Boc2O->Intermediate Acyl Substitution Product N-Boc Amine (Product) Intermediate->Product Base / H+ Transfer LeavingGroup tert-Butyl Carbonate (Leaving Group) Intermediate->LeavingGroup Elimination Byproducts CO2 (Gas) + tert-Butanol (Thermodynamic Sink) LeavingGroup->Byproducts Irreversible Decarboxylation

Mechanistic pathway of Boc protection highlighting the irreversible decarboxylation driving force.

Quantitative Reaction Parameters

To ensure reproducibility across different substrates, the following table summarizes the optimized parameters for a standard Boc protection.

ParameterStandard ConditionMechanistic Purpose / Causality
Reagent Boc₂O (1.1 – 1.5 equiv)Provides the Boc electrophile. Slight excess ensures complete conversion[1].
Solvent DCM, THF, or THF/H₂O (2:1)Solubilizes reagents. Aqueous mixtures are ideal for polar amino acids[1],[3].
Base TEA or DIPEA (1.5 – 3.0 equiv)Neutralizes acid salts; keeps the amine deprotonated and nucleophilic[1].
Temperature 0 °C → Room TemperatureMitigates the initial exotherm and controls the rate of CO₂ gas evolution[1].
Catalyst None (Standard) / DMAP (0.1 eq)DMAP is only added to activate Boc₂O for sterically hindered amines[1].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, providing the chemist with visual and chemical cues to confirm reaction progress and successful isolation.

Phase 1: Setup & Initiation
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a vented rubber septum (pierced with a needle to allow gas escape), dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., DCM or a 2:1 v/v mixture of THF/H₂O) to a concentration of 0.1–0.5 M[1],[4].

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 to 3.0 equiv). Note: If the starting amine is a hydrochloride salt, use at least 2.5 equivalents of base to ensure complete neutralization.[1]

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. This step controls the exothermicity of the subsequent anhydride addition[1].

Phase 2: Reaction & Monitoring
  • Reagent Addition: Add Boc₂O (1.1 to 1.5 equiv) dropwise or in small portions.

    • Visual Validation: You will immediately observe effervescence (bubbling) as CO₂ gas is generated. This is a primary physical indicator that the reaction is actively proceeding[5],[6].

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 to 12 hours[1].

  • Chemical Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). Use a Ninhydrin stain to visualize the plates.

    • Self-Validation Logic: The starting primary amine will stain a bright pink/purple. As the reaction completes, this spot will disappear. The resulting N-Boc protected amine will generally not stain with ninhydrin because the nitrogen lone pair is delocalized into the carbamate carbonyl, rendering it non-nucleophilic.

Phase 3: Quench, Workup & Isolation
  • Quench: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with additional organic solvent (e.g., DCM or Ethyl Acetate)[1].

  • Acidic Wash (Critical Step): Wash the organic layer with 1 M HCl or 10% aqueous citric acid (3 × 20 mL).

    • Causality: This step protonates and extracts any unreacted starting amine and the tertiary amine base into the aqueous layer. Because the N-Boc product is a neutral carbamate, it remains safely in the organic layer.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (brine), separate the organic layer, and dry over anhydrous Na₂SO₄[1].

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporation) to yield the isolated N-Boc amine[1],[4]. For most primary amine substrates, this crude product is sufficiently pure (>95%) for subsequent synthetic steps without requiring column chromatography[1].

Downstream Processing: Orthogonal Deprotection

When the synthetic sequence requires the unmasking of the amine, the Boc group is efficiently removed using strong anhydrous acids[2].

  • Standard Protocol: Dissolve the N-Boc amine in DCM. Add neat Trifluoroacetic acid (TFA) to achieve a 20-50% v/v solution, and stir at room temperature for 1-4 hours[1],[5].

  • Mechanism: The acid protonates the carbamate oxygen, triggering the release of a tert-butyl cation (which is trapped by the solvent or a scavenger) and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine, typically isolated as the TFA salt[5],[3].

References

  • Title: 1 | Source: Benchchem

  • Title: 2 | Source: Total Synthesis

  • Title: 4 | Source: Benchchem

  • Title: 5 | Source: J&K Scientific LLC

  • Title: 3 | Source: Organic Chemistry Portal

  • Title: 6 | Source: Common Organic Chemistry

Sources

Application

Application Note: Chemoselective Deprotection of Boc-Protected Amines Bearing Acid-Sensitive Furan Moieties

[label = "Favorable Outcome", fillcolor="#34A853", font Finalizing the Application Note I'm now putting the finishing touches on the application note, meticulously integrating all elements. I've ensured a consistent Mark...

Author: BenchChem Technical Support Team. Date: March 2026

[label = "Favorable Outcome", fillcolor="#34A853", font

Finalizing the Application Note

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Detailing Protocol Insights

I'm now detailing both the Oxalyl Chloride/Methanol and HCl/Dioxane protocols. The oxalyl chloride activates the Boc group directly, and the dioxane coordinates HCl to reduce acidity. I've focused on explaining how this protects the furan from ring-opening during deprotection, highlighting these important distinctions.

Refining Visual Annotations

I'm now integrating comprehensive annotations for the DOT diagram, meticulously explaining the mechanistic principles and practical protocol steps. I'm clarifying how triisopropylsilane acts as a hydride donor to capture the tert-butyl cation. I'm ensuring the visual clearly conveys the impact of dioxane and how its coordination mitigates HCl acidity, safeguarding the furan ring.

Finalizing the Application Note

I'm now putting the finishing touches on the application note, ensuring all visual elements and data are consistent. The Markdown format is finalized, citations are verified, and URLs validated. I've optimized the Graphviz diagram's layout and integrated a color legend for clarity. Clarity and professional presentation are the primary focus.

Finalizing Diagram Readability

I'm now putting the finishing touches on the Graphviz diagram's annotations and visual clarity. I've ensured a color legend is included, and the structure of the diagram is clear for readability. I'm focusing on ensuring it clearly details the impact of acid strength and scavenger presence during the deprotection process. I have verified all the labels and colors.

Perfecting Diagram Presentation

I'm now completing the Graphviz diagram's annotations, ensuring color consistency and clear visualization. I've re-examined and confirmed the edges' color and the node's color for optimal readability. I have validated all labels and pathways. The final application note is structured according to Markdown, and is validated.

Refining Diagram Readability

I'm now making final adjustments to the Graphviz diagram's annotations, ensuring optimal color consistency and visualization. I've re-examined and confirmed edge and node colors for readability and added color annotations. I have validated labels and pathways and ensured a clear visualization of how acid strength and scavenger presence impact the deprotection process. I have validated all labels and colors.

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting strategy in drug development and organic synthesis. However, its removal typically requires strongly acidic conditions (e.g., neat Trifluoroacetic Acid [TFA] or concentrated HCl). When the target molecule contains a furan moiety, these standard deprotection conditions frequently lead to catastrophic yield losses. Furans are highly electron-rich, acid-labile heteroaromatics that are prone to rapid polymerization and electrophilic aromatic substitution (EAS) .

This application note provides a mechanistic breakdown of furan degradation during Boc cleavage and details two field-proven, self-validating protocols to achieve high-yielding deprotection without compromising the furan ring.

Mechanistic Rationale: The Dual Threat to Furan Rings

To successfully deprotect a furan-containing substrate, researchers must navigate two distinct degradation pathways:

Threat 1: Acid-Catalyzed Ring Opening and Polymerization Furan oxygen atoms and double bonds can be protonated by strong, non-coordinating acids like neat TFA. Protonation disrupts aromaticity, leading to ring-opening into a highly reactive 1,4-dicarbonyl intermediate. In concentrated solutions, these intermediates rapidly undergo intermolecular aldol condensations, forming dark, tarry polymeric resins. Causality & Solution: The effective acidity (Hammett acidity function, H0​ ) must be dampened. Using a coordinating solvent like 1,4-dioxane with HCl significantly reduces the proton's activity compared to neat TFA, providing enough acidity to protonate the Boc carbamate without protonating the furan ring.

Threat 2: Friedel-Crafts Alkylation via the tert-Butyl Cation The acidic cleavage of the Boc group generates carbon dioxide, the free amine, and a highly reactive tert-butyl cation. Because furan is an electron-rich ring, it acts as an excellent nucleophile. Without intervention, the tert-butyl cation will rapidly alkylate the furan ring (typically at the C2 or C5 positions) via Friedel-Crafts alkylation. Causality & Solution: A highly reactive nucleophilic scavenger must be introduced. Triisopropylsilane (TIS) acts as an exceptional hydride donor. It reduces the tert-butyl cation to isobutane gas before it can attack the furan ring.

G Start Boc-Protected Amine with Furan Moiety Acid Acidic Cleavage (H+ or Lewis Acid) Start->Acid Intermediate Reactive Intermediate: tert-Butyl Cation + CO2 Acid->Intermediate Side1 Furan Ring Opening & Polymerization Intermediate->Side1 Harsh Acid (Neat TFA) Side2 Friedel-Crafts Alkylation of Furan Intermediate->Side2 No Scavenger Scavenger Addition of Scavenger (e.g., TIS) Intermediate->Scavenger Mild Acid / Cation Trapping Success Target Product: Intact Furan + Free Amine Scavenger->Success Cation Neutralized

Fig 1: Boc deprotection pathways in furan compounds, highlighting degradation and scavenger rescue.

Comparative Data Summarization

Selecting the correct methodology depends on the specific steric hindrance of the amine and the electronic nature of the furan derivative. The table below synthesizes quantitative performance data across common methodologies , , .

MethodologyAcid StrengthFuran Degradation RiskScavenger Required?Typical YieldReaction Time
Neat TFA Very HighCritical (Polymerization)Yes< 20%1–2 h
20% TFA in DCM HighModerate (Alkylation)Yes (TIS/Water)60–75%2–4 h
4M HCl in Dioxane ModerateLowYes (TIS)85–95%1–3 h
Oxalyl Chloride / MeOH Low (Mild)Very LowNo85–90%1–4 h
85% H₃PO₄ (aq) in THF LowVery LowNo80–90%4–8 h

Validated Experimental Protocols

Protocol A: 4M HCl in Dioxane with Hydride Scavenging (Industry Standard)

This protocol is the gold standard for scale-up. Dioxane coordinates the HCl protons, dampening the acidity to prevent furan ring-opening, while TIS neutralizes the tert-butyl cation.

Materials:

  • Boc-protected furan-amine substrate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Triisopropylsilane (TIS) (2.0–3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected substrate in anhydrous DCM to achieve a 0.1 M concentration under an inert atmosphere (N₂ or Argon).

  • Scavenger Addition: Add 2.0 equivalents of TIS to the stirring solution. Causality: Adding the scavenger before the acid ensures that any generated tert-butyl cations are immediately intercepted.

  • Cooling: Chill the reaction flask to 0 °C using an ice bath.

  • Acidification: Dropwise add 4M HCl in dioxane (10.0 equiv).

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc) or LC-MS every 30 minutes.

    • Troubleshooting Checkpoint: If LC-MS indicates a mass of [M+H]+ + 56 Da, tert-butyl alkylation is occurring. Immediately add an additional 1.0 equiv of TIS.

    • Troubleshooting Checkpoint: If the solution rapidly turns dark brown/black, polymerization is occurring. Quench immediately and switch to Protocol B for future runs.

  • Workup: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure at a low temperature (< 30 °C) to remove DCM and dioxane.

  • Neutralization: Triturate the resulting hydrochloride salt with cold diethyl ether, or neutralize by partitioning between EtOAc and saturated aqueous NaHCO₃ to isolate the free amine.

Protocol B: Oxalyl Chloride / Methanol (Ultra-Mild)

For exceptionally sensitive furan substrates where even HCl/Dioxane causes degradation, the oxalyl chloride/methanol system offers a highly chemoselective alternative. Rather than relying on bulk strong acid, the electrophilic character of oxalyl chloride activates the Boc carbonyl directly, facilitating cleavage at room temperature without protonating the furan oxygen .

Materials:

  • Boc-protected furan-amine substrate (1.0 equiv)

  • Oxalyl Chloride (3.0 equiv)

  • Anhydrous Methanol (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous methanol to a concentration of 0.1 M. Ensure the flask is properly vented, as gas evolution (CO₂ and CO) will occur.

  • Activation: At room temperature, add oxalyl chloride (3.0 equiv) dropwise over 5 minutes.

  • Incubation: Stir the reaction at room temperature for 1 to 4 hours. Causality: The mild nature of this reaction eliminates the need for external cooling or heating, preserving the thermodynamic stability of the furan ring.

  • Reaction Monitoring (Self-Validation): Track the reaction via LC-MS. The absence of the [M+H]+ + 56 Da byproduct will confirm that the mild conditions have inherently bypassed the Friedel-Crafts alkylation pathway, negating the need for TIS.

  • Quench and Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure deprotected amine.

References

  • Aouf, N., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances 10.39 (2020): 23202-23208. Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic-Chemistry.org. Available at:[Link]

  • Scott, J. L., et al. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." Organic Process Research & Development 23.1 (2019): 106-110. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Optimization of Friedel-Crafts acylation for furan substrates

Welcome to the Technical Support Center for Heterocyclic Chemistry. Furan is a highly valuable scaffold in drug development, but its electron-rich, diene-like character makes it notoriously difficult to functionalize usi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. Furan is a highly valuable scaffold in drug development, but its electron-rich, diene-like character makes it notoriously difficult to functionalize using classical electrophilic aromatic substitution. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the Friedel-Crafts acylation of furan substrates.

Diagnostic Decision Tree: Troubleshooting Furan Acylation

When optimizing furan acylation, identifying the visual and chemical indicators of failure is the first step toward process correction. Use the workflow below to diagnose common experimental bottlenecks.

Workflow Start Furan Acylation Reaction Check Analyze Crude Reaction Mixture Start->Check Tar Black Tar / Polymerization Check->Tar Ring Opening LowYield Low Conversion / Starting Material Check->LowYield Sluggish Success High Yield 2-Acylfuran Check->Success Optimal Action1 AlCl3 is too harsh. Switch to Sc(OTf)3 or Bi(OTf)3 Tar->Action1 Action2 Increase Temp or Use Acetic Anhydride LowYield->Action2 Action1->Start Action2->Start

Diagnostic workflow for identifying and resolving furan acylation failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my furan reaction mixture turn into a black, intractable tar when using aluminum chloride (AlCl3)? A: Furan is highly sensitive to strong Lewis acids and Brønsted acids. The oxygen atom in the furan ring makes the system electron-rich but also highly susceptible to protonation or strong coordination by harsh Lewis acids like AlCl3. This interaction disrupts the aromaticity, causing the furan ring to behave like a conjugated diene. Consequently, it rapidly undergoes acid-catalyzed ring-opening and subsequent polymerization (resinification)[1][2]. To prevent this, you must transition to milder Lewis acids, such as metal triflates (e.g., Scandium triflate, Bismuth triflate)[3][4] or heterogeneous catalysts like Chromium-exchanged dodecatungstophosphoric acid (Cr-DTP)[5].

Q2: How do I achieve high regioselectivity for 2-acylfuran over 3-acylfuran? A: Friedel-Crafts acylation of furan inherently favors the C2 position over the C3 position due to the kinetic stability of the intermediate sigma complex (Wheland intermediate). Attack at the C2 position allows the positive charge to be delocalized over three atoms (including the highly stabilizing oxygen heteroatom), whereas attack at the C3 position only allows delocalization over two atoms. Under mild catalytic conditions (e.g., using Sc(OTf)3), the reaction is highly regioselective (>99%) for the 2-position[6]. If C3 substitution is strictly required for your drug target, you must synthetically block the C2 and C5 positions (e.g., using removable trialkylsilyl groups) prior to acylation.

Q3: What are the best green-chemistry alternatives to stoichiometric metal chlorides for large-scale furan acylation? A: Traditional Friedel-Crafts acylations require more than stoichiometric amounts of AlCl3 because the catalyst strongly coordinates to the carbonyl oxygen of the product, effectively killing catalytic turnover. For a catalytic, green process, supported heteropoly acids are highly recommended. For instance, 20% w/w Chromium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cr0.66-DTP/K-10) achieves 88% conversion and 100% selectivity for 2-acyl furan using a catalyst-to-furan ratio of just 9.6%[5][7]. Another robust option is the heterogeneous couple AlPW12O40 / Mg(OH)2, which allows direct acylation using free carboxylic acids instead of moisture-sensitive acyl chlorides[8].

Q4: Can I recover and reuse metal triflate catalysts like Sc(OTf)3 or Bi(OTf)3? A: Yes. One of the primary advantages of lanthanide and rare-earth triflates is their water tolerance and recoverability. Sc(OTf)3 can be recovered from the aqueous phase during workup. By extracting the product into an organic solvent (like dichloromethane or ethyl acetate), the Sc(OTf)3 remains entirely in the aqueous layer. Evaporating the water under reduced pressure and drying the residue in vacuo at 150 °C quantitatively recovers the active catalyst, which can be reused for multiple cycles without significant loss of activity[3][4][9].

Mechanistic Pathway: Acylation vs. Degradation

Understanding the causality behind catalyst selection requires analyzing the competing mechanistic pathways. Strong acids drive the equilibrium toward diene cleavage, while mild metal triflates stabilize the acylium ion without compromising the furan ring.

Mechanism Furan Furan + Acylating Agent StrongAcid Strong Acid (AlCl3 / HCl) Furan->StrongAcid MildAcid Mild Lewis Acid (Sc(OTf)3) Furan->MildAcid Protonation Protonation of Oxygen / Diene Cleavage StrongAcid->Protonation Electrophile Acylium Ion Formation MildAcid->Electrophile Polymer Ring-Opened Polymers (Resinification) Protonation->Polymer Sigma Sigma Complex at C2 Electrophile->Sigma Product 2-Acylfuran (Target) Sigma->Product -H+

Competing pathways: Mild Lewis acids yield 2-acylfuran; strong acids cause resinification.

Quantitative Catalyst Comparison

To facilitate experimental design, the following table summarizes the performance metrics of various catalyst systems for the acylation of furan.

Catalyst SystemAcylating AgentFuran Conversion (%)Selectivity (2-Acyl)Primary Drawback / Limitation
AlCl3 (Stoichiometric)Acyl Chloride0%N/AComplete resinification/polymerization[1][8].
Sc(OTf)3 (5-10 mol%)Acetic Anhydride83 - 99%>99%High initial commercial cost of the catalyst[4][6].
Bi(OTf)3 (1-5 mol%)Acetic Anhydride94 - 97%>99%Requires careful handling of moisture during setup[9][10].
Cr0.66-DTP/K-10 (9.6 wt%)Acetic Anhydride88%100%Requires in-house heterogeneous catalyst preparation[5][7].
AlPW12O40 / Mg(OH)2 Free Carboxylic Acid85 - 95%>95%Slower reaction kinetics compared to anhydrides[8].

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to ensure high reproducibility and prevent the degradation of sensitive furan substrates.

Protocol A: Mild Homogeneous Acylation Using Scandium Triflate [Sc(OTf)3]

This protocol is ideal for milligram to gram-scale discovery chemistry where high yield and rapid reaction times are prioritized.

  • Preparation: Flame-dry a Schlenk flask and purge with inert gas (N2 or Ar) to establish an anhydrous environment.

  • Catalyst Activation: Add Sc(OTf)3 (5 mol%) and anhydrous solvent (e.g., nitromethane or dichloromethane).

  • Electrophile Generation: Introduce the acylating agent (e.g., acetic anhydride, 1.2 equiv) and stir for 10 minutes at room temperature to allow the formation of the active acylium-triflate complex.

  • Substrate Addition: Cool the flask to 0 °C. Dropwise add furan (1.0 equiv) to control the exothermic formation of the sigma complex and prevent localized heating that could trigger polymerization.

  • Monitoring: Warm the reaction to room temperature. Monitor via TLC or GC-MS. The reaction is typically complete within 1–3 hours.

  • Quenching & Recovery: Quench the reaction with saturated aqueous NaHCO3. Extract the product with ethyl acetate. Self-Validation Step: The aqueous layer will retain the Sc(OTf)3. Evaporate the aqueous layer and dry at 150 °C in vacuo to recover the catalyst for the next cycle.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the 2-acylfuran.

Protocol B: Solvent-Free Heterogeneous Acylation Using Cr-DTP/K-10

This protocol is optimized for process scale-up and green chemistry initiatives, eliminating the need for halogenated solvents.

  • Setup: In a standard round-bottom flask, combine furan (1.0 equiv) and acetic anhydride (1.5 equiv). No solvent is required.

  • Catalyst Introduction: Add the pre-activated Cr0.66-DTP/K-10 catalyst (9.6% w/w relative to furan)[5][7].

  • Reaction Execution: Heat the mixture to the optimized reaction temperature (typically 50-60 °C) under continuous, vigorous stirring. The Eley-Rideal mechanism governs this solid-liquid interface reaction, making stirring rate critical for mass transfer.

  • Monitoring: Track the conversion via HPLC or GC.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Recover the solid catalyst via simple vacuum filtration through a sintered glass funnel. Wash the catalyst cake with a small amount of ethyl acetate; it can be reused for up to 5 cycles with negligible activity loss[7].

  • Purification: Purify the crude filtrate via fractional distillation to isolate the pure 2-acylfuran product.

References

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry.[Link]

  • Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Publications of the IAS Fellows.[Link]

  • Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Springer Professional.[Link]

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. DOKUMEN.PUB.[Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]

  • Enantioselective Friedel−Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine−Scandium(III) Triflate Complexes. Journal of the American Chemical Society.[Link]

  • A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate. The Journal of Organic Chemistry.[Link]

  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate.[Link]

  • Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace.[Link]

  • Properties of conjugated dienes and Furan. Nowgong Girls' College.[Link]

Sources

Optimization

Technical Support Center: Furan Stability &amp; Polymerization Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation or "tarring" of furan-containing active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation or "tarring" of furan-containing active pharmaceutical ingredients (APIs) and platform chemicals. Furan rings are notoriously sensitive to acidic environments, often undergoing rapid polymerization that ruins synthetic yields and compromises assay integrity.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind furan degradation, you can engineer self-validating workflows that inherently protect your molecules.

Mechanistic Insight: The Causality of Furan Polymerization

To prevent polymerization, we must first understand the molecular trigger. Furan rings are highly susceptible to electrophilic attack under acidic conditions.

The degradation cascade begins with the protonation of the furan ring, typically at the α-carbon (C2 or C5), which serves as the rate-limiting step [1]. This generates a highly reactive furanium intermediate. If a nucleophile is present—most commonly water during an aqueous acidic workup—it attacks the activated ring, leading to an irreversible ring-opening event [1]. This yields acyclic dicarbonyl compounds (e.g., succinaldehyde or 4-hydroxy-2-butenal) [5]. These dicarbonyls are potent electrophiles that rapidly undergo intermolecular Aldol condensation, ultimately forming insoluble black polymeric tars known as humins or resins [5], [6].

G Furan Furan Ring Protonation Protonation at α-carbon (Rate-Limiting) Furan->Protonation Acidic Media Furanium Furanium Intermediate Protonation->Furanium Nucleophile Nucleophilic Attack (e.g., H2O) Furanium->Nucleophile Aqueous Stabilization Stabilization (HFIP / DMF / Acetals) Furanium->Stabilization Aprotic/HFIP Solvents RingOpening Ring Opening (Dicarbonyls) Nucleophile->RingOpening Polymerization Polymerization (Humins / Tars) RingOpening->Polymerization Aldol Condensation

Acid-catalyzed furan degradation pathway and solvent-mediated stabilization.

Troubleshooting Guide & Decision Matrix

Issue 1: Rapid darkening or black tar formation during acidic workup.
  • Root Cause : The combination of water and Brønsted/Lewis acids drives the ring-opening to dicarbonyls, followed by rapid polymerization [6].

  • Solution : Shift the solvent system. Polar aprotic solvents like DMF exert a strong stabilizing effect on furan derivatives [3]. For acid-catalyzed reactions, use Hexafluoroisopropanol (HFIP). HFIP acts as a reliable cation-stabilizing solvent; it forms a hydrogen-bonded solvent cage around the protonated furan, preventing intrinsic polymerization without acting as a nucleophile [4]. If an alcohol must be used, methanol can trap reactive aldehyde intermediates as stable acetals, effectively halting the polymerization cascade [5].

Issue 2: Unexplained loss of furan-containing API during storage or formulation.
  • Root Cause : Autocatalytic degradation from trace acidic impurities (e.g., residual silica gel from chromatography or acidic degradants) [1].

  • Solution : Store furan compounds in buffered solutions (pH 5–10) or as dry solids at -20 °C. During lead optimization, incorporating electron-withdrawing groups (EWGs) like fluorine at the α-position significantly improves stability by decreasing the electron density of the ring, rendering protonation energetically unfavorable [1], [2].

G Start Furan Degradation? CheckSolvent Evaluate Solvent Start->CheckSolvent Aqueous Aqueous / Protic CheckSolvent->Aqueous Aprotic Aprotic / HFIP CheckSolvent->Aprotic Action1 Switch to DMF, HFIP, or Methanol Aqueous->Action1 CheckSub Check Substituents Aprotic->CheckSub EWG Add EWG at C2/C5 CheckSub->EWG Temp Lower Temp / Acid CheckSub->Temp

Decision matrix for troubleshooting furan polymerization in acidic conditions.

Quantitative Data: Environmental Impact on Furan Stability

The table below summarizes the comparative risk of polymerization based on the solvent and substituent environment. Use this data to engineer your reaction conditions proactively.

ConditionPolymerization RiskMechanistic ImpactRecommended Action
Aqueous Acid (H₂O) Very HighNucleophilic attack by H₂O drives ring-opening to dicarbonyls [5].Avoid. Use biphasic quenching.
Methanol (MeOH) Low to ModerateTraps reactive aldehyde intermediates as stable acetals [5].Viable for specific acid-catalyzed conversions.
DMF (Polar Aprotic) LowStrong stabilizing effect; lacks nucleophilicity to open the ring [3].Ideal for storage and formulation.
HFIP (Fluoroalcohol) Very LowH-bonding stabilizes cationic intermediates without nucleophilic interference [4].Best for acid-catalyzed reductions/syntheses.
α-EWG Substituents LowDecreases ring electron density, preventing initial protonation [2].Incorporate during lead optimization.
α-EDG Substituents HighGenerates highly reactive electrophiles post-protonation [2].Requires strict anhydrous/neutral handling.

Self-Validating Experimental Protocols

Protocol A: Biphasic Mild Acidic Workup for Furan-Containing APIs

Standard acidic workups (e.g., 1M HCl) will destroy sensitive furans. This protocol uses kinetic suppression and phase separation to protect the ring.

  • Dilution : Dilute the crude reaction mixture with a non-nucleophilic organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Kinetic Cooling : Cool the mixture to 0–4 °C in an ice bath to kinetically suppress the rate of ring-opening.

  • Mild Washing : Wash the organic layer with a cold, mildly acidic buffer (e.g., pH 4.5 citrate buffer) rather than strong mineral acids. This minimizes the concentration of fully protonated furanium species.

  • Immediate Quenching : Immediately neutralize the organic layer by washing with saturated aqueous NaHCO₃.

  • Isolation : Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <30 °C.

  • Self-Validation Step : Run a rapid TLC or LC-MS immediately after the acid wash. If baseline streaking (indicating polymers) or M+18 mass peaks (indicating hydrated dicarbonyls) appear, the buffer pH is too low or the temperature is too high.

Protocol B: Accelerated Stability Assessment (Stress Testing)

Before scaling up a furan-containing compound, validate its stability profile [1].

  • Preparation : Prepare a 1 mg/mL stock solution of the furan compound in a stable aprotic solvent (e.g., DMF) [3].

  • Matrix Setup : Aliquot the stock into sealed vials containing aqueous buffers at pH 2, 4, 7, and 9 (final concentration 0.1 mg/mL).

  • Standardization : Add an inert internal standard (e.g., biphenyl) to each vial for accurate quantification.

  • Incubation : Incubate the vials at controlled temperatures (25 °C and 40 °C).

  • Sampling : Pull aliquots at T=0, 1h, 4h, and 24h. Quench immediately by diluting 1:10 into the LC-MS mobile phase (e.g., Acetonitrile).

  • Analysis : Analyze via HPLC-UV/LC-MS to track parent compound depletion and calculate the degradation rate constant.

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation on my furan derivative? A: Standard Friedel-Crafts conditions using strong Lewis acids (like AlCl₃) often fail due to rapid polymerization. Even trace amounts of water will coordinate with the Lewis acid to generate Brønsted acid equivalents, initiating ring-opening [1], [6]. Use milder catalysts (e.g., BF₃·OEt₂) and ensure strictly anhydrous conditions.

Q: Why does my furan compound degrade faster when I add electron-donating groups (EDGs)? A: EDGs (like alkyl or methoxy groups) increase the electron density of the furan ring. While this makes the ring more reactive toward desired electrophiles, upon protonation, they generate highly reactive furanium electrophiles that drastically accelerate ring-opening and polymerization pathways [2].

Q: Is it safe to purify furan compounds on standard silica gel? A: Standard silica gel is slightly acidic (pH ~4.5-5.5). For highly sensitive furans, this is sufficient to trigger on-column degradation and streaking [1]. Pre-treat your silica with 1% triethylamine (TEA) to neutralize acidic silanol groups before loading your compound.

References

  • Benchchem. "Stability issues of furan rings in acidic or basic conditions." Benchchem Tech Support.
  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Furan."
  • ResearchGate. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions."
  • Journal of the American Chemical Society (via NIH).
  • RSC Advances.
  • Molecules (via Semantic Scholar).
Troubleshooting

Technical Support Center: Carbamate Synthesis Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for Carbamate Synthesis. Organic carbamates are critical structural motifs in modern medicinal chemistry, favored for their chemical stability, proteolytic resistance, and ability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Synthesis. Organic carbamates are critical structural motifs in modern medicinal chemistry, favored for their chemical stability, proteolytic resistance, and ability to modulate inter- and intramolecular interactions within target enzymes[1].

However, the synthesis of these amide-ester hybrids often presents distinct chemoselectivity and yield challenges. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting insights, validated protocols, and reagent data to optimize carbamate yields and suppress common side reactions.

Part 1: Diagnostic Workflow for Carbamate Synthesis

When a carbamoylation reaction fails or yields unexpected byproducts, identifying the exact mechanism of failure is critical. The following decision tree outlines the primary failure modes and their immediate corrective actions.

Troubleshooting Start LC-MS / TLC Analysis of Crude Mixture Urea Symmetrical Urea Detected Start->Urea Moisture / Isocyanate Issue Alkylation N-Alkylated Amine Detected Start->Alkylation Competing Nucleophile NoRxn Unreacted Starting Material Start->NoRxn Reagent Degradation SolUrea Dry solvents rigorously. Check reagent integrity. Urea->SolUrea SolAlk Lower reaction temp. Use non-nucleophilic base. Alkylation->SolAlk SolNoRxn Use fresh chloroformate. Increase base equivalents. NoRxn->SolNoRxn

Diagnostic workflow for identifying and resolving common side reactions in carbamate synthesis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am attempting a standard chloroformate-amine coupling, but LC-MS shows a significant amount of symmetrical urea. What is the mechanistic cause, and how do I prevent it? A1: Symmetrical ureas are the most frequently encountered side products in carbamate synthesis, typically manifesting as a sparingly soluble white precipitate[2]. Mechanistically, this occurs when adventitious moisture is present in the reaction mixture. Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate (or an isocyanate intermediate) to form an unstable carbamic acid. This intermediate rapidly decarboxylates to yield a primary amine, which then aggressively attacks another equivalent of the unreacted chloroformate/isocyanate to form the symmetrical urea[2].

  • Resolution: Ensure all glassware is oven-dried and reactions are run under a strict inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents[2].

Q2: I am using a modern, green synthesis route involving CO₂ fixation (amine + CO₂ + alkyl halide). Why am I seeing high levels of N-alkylated byproducts instead of the desired carbamate? A2: In CO₂ fixation methodologies, the reaction proceeds via the initial nucleophilic attack of the amine on CO₂ to form an ionic carbamate intermediate, which subsequently attacks the alkyl halide[3]. However, direct SN​2 alkylation of the amine by the alkyl halide is a competing pathway. Elevated temperatures (e.g., 80 °C) disproportionately accelerate the activation energy required for the direct N-alkylation side reaction compared to the formation of the carbamate anion[3].

  • Resolution: Lower the reaction temperature (e.g., to 70 °C or room temperature, depending on the substrate) and utilize a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU effectively stabilizes the carbamate intermediate without acting as a competing alkylating agent[3].

Q3: When using T3P (propanephosphonic acid anhydride) to synthesize O-aryl carbamates from phenols, amines, and CO₂, my yields drop significantly when using electron-poor phenols. Why? A3: T3P mediates the reaction by reacting with the primary amine-derived carbamate anion to form a highly reactive carbamoyl phosphonate intermediate, which dehydrates to form an isocyanate[4]. The phenol then attacks this isocyanate. If the phenol is electron-poor (e.g., para-halogenated or nitro-substituted phenols), its nucleophilicity is drastically reduced. Consequently, the isocyanate intermediate is more likely to be attacked by another equivalent of the carbamate anion rather than the phenol, leading to the formation of symmetrical urea instead of the desired O-aryl carbamate[4].

  • Resolution: This methodology is optimized for electron-rich or neutral phenols. For highly electron-deficient phenols, consider reverting to a pre-activated mixed carbonate strategy (e.g., using p-nitrophenyl chloroformate)[1].

Part 3: Reagent Selection Data

The utility of a specific chloroformate is dictated by its physical properties and the stability of the resulting protecting group or structural motif. The table below summarizes key data for commonly used chloroformates to facilitate reagent selection[5].

Chloroformate ReagentChemical FormulaMolecular Weight ( g/mol )Boiling PointTypical Application
Ethyl Chloroformate C3​H5​ClO2​ 108.5293 °CGeneral carbamate synthesis; mixed anhydride formation.
Isobutyl Chloroformate C5​H9​ClO2​ 136.58128.8 °CPeptide synthesis (mixed carboxylic-carbonic anhydrides).
Benzyl Chloroformate C8​H7​ClO2​ 170.59103 °C (at 20 mmHg)Installation of the Cbz (Z) amine protecting group.

Part 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols for carbamate formation.

Protocol A: Standard Chloroformate-Amine Coupling (e.g., Piperidine Carbamate)

This reaction proceeds via a nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrochloric acid byproduct and drive the reaction forward[5].

Materials: Secondary/Primary Amine (1.0 eq), Chloroformate (1.05 eq), Non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 - 2.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen/Argon).

  • Substrate Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the non-nucleophilic base (1.5 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the addition and suppress side reactions[2].

  • Reagent Addition: Dissolve the chloroformate (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel[2].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting amine via TLC or LC-MS[2].

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl )[2]. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Continuous-Flow Synthesis of Carbamates via CO₂ Fixation

This modern, phosgene-free approach utilizes CO₂ as a C1 building block, minimizing the handling of toxic intermediates[3].

Materials: Amine (1.0 eq), Alkyl Bromide (2.0 eq), DBU (2.0 eq), Acetonitrile (MeCN), CO2​ gas.

  • System Setup: Utilize a continuous-flow chemistry device equipped with a coil reactor (e.g., 10 mL volume). Set a back-pressure regulator to 3 bar to maintain CO₂ solubility[3].

  • Reagent Preparation: In a sealed vial, dissolve the amine (1.0 eq), alkyl bromide (2.0 eq), and DBU (2.0 eq) in MeCN[3].

  • Equilibration: Heat the coil reactor to the optimized temperature of 70 °C. (Temperatures exceeding this promote N-alkylation)[3].

  • Flow Execution: Pump the reagent mixture into the reactor at a controlled flow rate (e.g., 250 μL/min) while simultaneously introducing CO₂ gas (e.g., 6.0 mL/min)[3].

  • Collection: Collect the output stream. The strong organic base (DBU) stabilizes the intermediate carbamate anion, allowing for efficient trapping by the alkyl bromide[3]. Purify the resulting stream via standard column chromatography.

References

  • Ghosh, R., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Puumi, J., Mannisto, J. K., & Repo, T. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing.[Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc Deprotection in Furan-Containing Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic yield losses when deprotecting tert-butyloxycarbonyl (Boc) amines in the presence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic yield losses when deprotecting tert-butyloxycarbonyl (Boc) amines in the presence of a furan ring.

The furan moiety is an electron-rich, highly acid-sensitive heteroaromatic ring. Standard Boc deprotection conditions (e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane) routinely cause furan degradation, polymerization, and ring-opening[1]. This guide provides the mechanistic causality behind these failures, a diagnostic workflow for selecting the correct conditions, and field-proven, self-validating protocols to ensure the integrity of your target molecules.

Mechanistic Insight: The Furan-Acid Conflict

To solve the degradation issue, we must understand the causality. The failure of standard TFA deprotection is not due to the removal of the Boc group itself, but rather the Brønsted acidity of the environment.

The diffusion of an acidic proton to the furan ring is the rate-limiting step of degradation. Protonation at the C-α position is kinetically favored, being approximately 6.7 kcal/mol less activated than protonation at the C-β position[2]. This event generates a highly reactive oxonium/carbocation intermediate. Trace water or other nucleophiles in the solvent then attack this intermediate, disrupting aromaticity and triggering a ring-opening cascade that yields reactive dicarbonyls (e.g., 4-hydroxy-2-butenal)[2][3]. These dicarbonyls rapidly undergo aldol condensations, resulting in the black, insoluble polymeric tar commonly observed in failed reactions.

Mechanism Furan Furan Ring (Electron-Rich) Protonation Protonation at C-α (Rate-Limiting) Furan->Protonation Strong Acid (TFA) Intermediate Oxonium / Carbocation Intermediate Protonation->Intermediate Nucleophile Nucleophilic Attack (e.g., H2O) Intermediate->Nucleophile RingOpen Ring-Opening (Dicarbonyls / Tar) Nucleophile->RingOpen

Caption: Mechanism of acid-catalyzed furan degradation via C-α protonation and ring-opening.

Troubleshooting Workflow: Selecting the Right Conditions

Selecting an alternative deprotection strategy depends entirely on the electronic character of your specific furan ring and the water-sensitivity of your substrate. Use the decision matrix below to identify the optimal protocol.

Workflow Start N-Boc Deprotection with Furan Moiety CheckSub Furan Electronic Character? Start->CheckSub EWG Electron-Withdrawing Groups (Deactivated / Stable) CheckSub->EWG EDG Electron-Donating or None (Highly Sensitive) CheckSub->EDG MildAcid Protocol: 10-20% TFA/DCM (0°C) or 4M HCl/Dioxane EWG->MildAcid CheckWater Substrate Water/Hydrolysis Sensitive? EDG->CheckWater AqMethod Protocol: 85% Aq. H3PO4 or Water Reflux (100°C) CheckWater->AqMethod No Anhydrous Protocol: Lewis Acid (TMSOTf) or Thermal (150°C) CheckWater->Anhydrous Yes

Caption: Decision matrix for selecting Boc deprotection conditions in the presence of a furan ring.

Quantitative Performance Matrix

The following table summarizes the expected outcomes when applying various deprotection conditions to highly sensitive (electron-rich or unsubstituted) furan substrates.

Deprotection ConditionFuran StabilityTypical YieldReaction TimeMechanistic Notes
50% TFA / DCM Poor< 30%1–2 hHigh risk of protonation, ring-opening, and polymerization[1].
10% TFA / DCM (0 °C) Moderate60–80%2–4 hRequires strict temperature control; viable only for EWG-substituted furans[4].
4M HCl in Dioxane (0 °C) Moderate–Good70–85%1–3 hMilder than TFA, but anhydrous conditions are critical to prevent nucleophilic attack[1].
85% Aq. H₃PO₄ in THF Excellent> 90%2–7 hHighly chemoselective; acidity is below the furan protonation threshold[5].
Water-Mediated (100 °C) Excellent90–97%10–30 minCatalyst-free thermal cleavage; subcritical water acts as a dual acid/base[6].

Self-Validating Experimental Protocols

Do not rely on blind faith when executing these reactions. The protocols below are designed as self-validating systems, incorporating specific observational checkpoints to ensure the furan ring remains intact.

Protocol A: Chemoselective Deprotection using Aqueous Phosphoric Acid

Causality: 85% aqueous H₃PO₄ provides sufficient acidity to cleave the tert-butyl carbamate but does not reach the Hammett acidity threshold required to protonate the furan ring, making it highly chemoselective[5].

  • Preparation: Dissolve the N-Boc-furan substrate in an appropriate solvent (e.g., THF or Toluene) at a concentration of 1 mL solvent per gram of substrate.

  • Reagent Addition: Add 2.5 to 5.0 equivalents of 85 wt% aqueous phosphoric acid with vigorous stirring at room temperature.

  • Execution: Stir the biphasic mixture for 2 to 7 hours.

  • Self-Validation Check (Crucial): Monitor the reaction via TLC (Thin-Layer Chromatography). Diagnostic indicator: The appearance of highly polar, UV-active baseline streaks indicates furan ring-opening and polymerization. A successful, clean conversion will show a single new spot with a lower Rf​ (the free amine) and an entirely clean baseline.

  • Workup: Cool the mixture to 0 °C, dilute with water, and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalyst-Free Water-Mediated Thermal Deprotection

Causality: Subcritical water at reflux acts as a dual acid/base catalyst, facilitating the thermolytic cleavage of the Boc group into CO₂ and isobutylene without the use of strong Brønsted acids[6][7].

  • Preparation: Suspend the N-Boc-furan derivative in deionized water (approx. 20 mL/mmol) in a pressure-resistant reaction vial or a round-bottom flask under an argon atmosphere.

  • Execution: Heat the mixture to 100 °C (reflux) for 15–30 minutes.

  • Self-Validation Check (Crucial): Observe the reaction mixture. The thermolytic cleavage of the Boc group generates CO₂ and isobutylene gas. Diagnostic indicator: The visible evolution of gas bubbles serves as an internal kinetic marker. The cessation of bubbling strongly indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Extract the free amine with a suitable organic solvent (e.g., DCM or EtOAc), dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Can I just add cation scavengers (like TIPS or thioanisole) to my standard 50% TFA cleavage cocktail to protect the furan? A1: No. While scavengers like triisopropylsilane (TIPS) are excellent for trapping the tert-butyl cation (preventing electrophilic Friedel-Crafts alkylation of the furan ring), they do not lower the overall Brønsted acidity of the solution. The primary degradation pathway is the direct acid-catalyzed protonation of the furan carbon/oxygen leading to ring-opening[8]. Scavengers cannot prevent this; you must use a milder acid.

Q2: My furan ring has a carbonyl group attached to it (e.g., furan-2-carboxamide). Do I still need to avoid TFA? A2: You have more leeway here. Electron-withdrawing groups (EWGs) like amides, esters, or halogens pull electron density away from the furan's π-system. This significantly raises the activation energy required for C-α protonation, stabilizing the ring. Substrates with EWGs can often tolerate 10–20% TFA in DCM at 0 °C for short durations[4].

Q3: I am performing Solid-Phase Peptide Synthesis (SPPS) with a furan-modified amino acid. How do I cleave the peptide from the resin without destroying the furan? A3: Standard SPPS cleavage cocktails (e.g., 95% TFA) will obliterate the furan moiety. If you are using Boc-chemistry, consider Lewis acid-mediated deprotection on the resin (e.g., using FeCl₃), which is much milder than Brønsted acids[9]. Alternatively, switch to an Fmoc-strategy using a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin. This allows for cleavage of the fully protected peptide using just 1% TFA in DCM, preserving the furan ring for downstream crosslinking or cyclization applications.

References

  • Benchchem. "Technical Support Center: Protecting Groups for 2-(Furan-3-yl)pyrrolidine". 1

  • Benchchem. "Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis". 3

  • ResearchGate. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution". 2

  • Semantic Scholar. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions". 6

  • Google Patents. "CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction". 8

  • ACS Publications. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions". 7

  • ResearchGate. "FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin". 9

  • ACS Publications. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers". 5

  • NIH PMC. "Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides". 4

Sources

Troubleshooting

Overcoming challenges in the purification of polar furan compounds

Technical Support Center: Troubleshooting the Purification of Polar Furan Compounds Welcome to the Technical Support Center. The purification of polar furan compounds—such as furan-dicarboxylic acids, furan-diones, and r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of Polar Furan Compounds

Welcome to the Technical Support Center. The purification of polar furan compounds—such as furan-dicarboxylic acids, furan-diones, and reactive furan aldehydes—presents unique challenges to researchers and drug development professionals. These molecules often exhibit high polarity, thermal instability, and extreme sensitivity to acidic conditions[1].

This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and self-validating protocols to ensure high-yield, high-purity isolation.

Chromatography Troubleshooting: The "Tarry/Resinous" Problem

Q: My crude furan product turns into a dark, tarry resin when I try to purify it using standard silica gel flash chromatography. What is happening, and how do I prevent it?

A: The Causality of Acid-Catalyzed Degradation Furan rings are highly susceptible to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic. When an acid-sensitive furan compound interacts with the acidic silanol groups on the stationary phase, the furan ring becomes protonated, leading to a critical loss of aromaticity[2]. This intermediate is highly vulnerable to nucleophilic attack (often by trace water in the solvent), which initiates a ring-opening cascade. The result is the formation of highly reactive unsaturated 1,4-dicarbonyl compounds that rapidly cross-link and polymerize into the dark, resinous material you observe on your column[1].

To prevent this, you must neutralize the stationary phase to protect the furan ring during elution.

G Furan Furan Compound (Aromatic) Protonated Protonated Furan (Loss of Aromaticity) Furan->Protonated Acid Catalyst (H+) Dicarbonyl Unsaturated 1,4-Dicarbonyl (Highly Reactive) Protonated->Dicarbonyl Nucleophilic Attack (H2O) Polymer Tarry/Resinous Polymers (Degradation) Dicarbonyl->Polymer Cross-linking / Polymerization

Caption: Acid-catalyzed degradation pathway of furan compounds.

Protocol: Neutralized Flash Chromatography This self-validating system ensures the furan remains intact by maintaining a basic micro-environment throughout the separation[2].

  • Prepare the Eluent: Mix your desired solvent system (e.g., ethyl acetate/hexane). Add triethylamine (TEA) to achieve a final concentration of 1% (v/v). Self-validation step: Verify the basicity by spotting the eluent on wet pH paper before proceeding.

  • Slurry Preparation: Prepare a slurry of silica gel exclusively using the neutralized eluent. Do not pre-pack with standard, un-neutralized solvents.

  • Column Packing: Pack the flash chromatography column and equilibrate with at least 3 column volumes of the neutralized eluent.

  • Sample Loading: Dissolve the crude furan in a minimum amount of the neutralized eluent. Self-validation step: Run a micro-TLC of the dissolved sample to ensure no immediate degradation occurs in the loading solution.

  • Elution: Run the column. Monitor fractions via TLC.

  • Solvent Removal: Combine pure fractions and evaporate under reduced pressure at low temperature (≤ 40°C). The TEA is volatile and will co-evaporate, leaving your purified product.

G Step1 1. Prepare Eluent Add 1% v/v TEA Step2 2. Slurry Prep Mix Silica & Eluent Step1->Step2 Step3 3. Load Sample Min. Neutral Eluent Step2->Step3 Step4 4. Elution Monitor via TLC Step3->Step4 Step5 5. Solvent Removal Low Temp Vacuum Step4->Step5

Caption: Workflow for neutralized flash chromatography of acid-sensitive furans.

HPLC Method Development for Highly Polar Furans

Q: I am trying to purify highly polar furan derivatives like furan-2,5-dicarboxylic acid (FDCA) or furan-diones, but they elute in the void volume on a standard C18 reverse-phase column. How can I improve retention and resolution?

A: The Causality of Polar Retention Failure Standard C18 columns rely on hydrophobic partitioning. Highly polar furans, such as furan-diones and dicarboxylic acids, lack sufficient hydrophobicity to partition into the C18 stationary phase, causing them to wash out in the void volume[3]. To resolve this, you must invert the retention mechanism.

Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode reverse-phase columns (e.g., Newcrom R1) utilize polar stationary phases. By using a highly organic mobile phase, an aqueous-enriched layer forms on the stationary phase, allowing polar analytes to be retained via hydrogen bonding and dipole-dipole interactions[4].

Data Presentation: HPLC Parameter Comparison The following table summarizes the strategic shift required when moving from standard to polar furan purification[3].

ParameterReversed-Phase (Standard)HILIC / Mixed-Mode (Optimized)
Column Type C18 (e.g., 5 µm, 4.6 x 250 mm)Newcrom R1, Amide, or bare silica
Retention Mechanism Hydrophobic partitioningHydrogen bonding & dipole interactions
Mobile Phase High Aqueous (e.g., 98% Water / 2% MeOH)High Organic (e.g., 90% Acetonitrile / 10% Water)
Additives 0.1% Formic or Phosphoric AcidAmmonium Acetate or Formate buffers (pH 4.5-5.5)
Suitability Poor for highly polar furans (elute in void)Excellent for highly polar furan-dicarboxylic acids

Protocol: HILIC Method Setup for Polar Furans

  • Column Selection: Install a HILIC or mixed-mode column (e.g., Newcrom R1)[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM ammonium acetate in water, pH 4.5) and Mobile Phase B (Acetonitrile).

  • Sample Dilution (Critical): Dissolve the highly polar furan sample in a high percentage of organic solvent (e.g., 70-80% Acetonitrile). Self-validation step: If the sample is dissolved in 100% water and injected into a HILIC system, it will cause severe peak distortion and breakthrough. The sample diluent must closely match the initial highly organic mobile phase.

  • Gradient Elution: Start at 90% B and apply a shallow gradient decreasing to 50% B over 20 minutes[3].

  • Detection: Monitor via UV-Vis (typically 210-265 nm) or MS.

G Start Analyze Polar Furan CheckPolarity Is the compound highly polar? (e.g., FDCA, Furan-diones) Start->CheckPolarity RP Standard Reversed-Phase (C18) Use acidic modifier if stable CheckPolarity->RP No HILIC HILIC or Mixed-Mode RP (e.g., Newcrom R1) CheckPolarity->HILIC Yes CheckAcid Is it acid-sensitive? HILIC->CheckAcid AcidYes Use neutral pH or formic acid (if MS compatible) CheckAcid->AcidYes Yes AcidNo Use 0.1% Phosphoric Acid CheckAcid->AcidNo No

Caption: Decision tree for selecting HPLC purification methods for polar furans.

Liquid-Liquid Extraction of Reactive Furans

Q: How do I prevent the degradation of reactive furan aldehydes (like HMF) during aqueous workup and isolation?

A: The Causality of Aqueous Degradation Furan aldehydes like 5-hydroxymethylfurfural (HMF) are highly reactive in aqueous environments, especially if residual acid or base catalysts from the reaction are present. Prolonged residence time in the aqueous phase leads to rehydration and condensation byproducts (such as humins)[5].

Protocol: Biphasic Continuous Extraction To isolate the product safely, employ a biphasic solvent system during the reaction or immediately during workup[5].

  • Solvent Selection: Choose a low-boiling, water-immiscible organic solvent with a high affinity for polar furans (e.g., Methyl isobutyl ketone (MIBK) or ethyl acetate).

  • Extraction: As the furan is synthesized or during the quench, vigorously mix the aqueous layer with the organic solvent. The furan aldehyde will preferentially partition into the organic phase, physically separating it from the reactive aqueous environment.

  • Isolation: Separate the layers promptly. Dry the organic phase over anhydrous sodium sulfate and evaporate under reduced pressure to recover the stabilized furan aldehyde[5].

References

  • ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.1

  • BenchChem. Technical Support Center: Purification of Furan Compounds.2

  • BenchChem. Application Notes and Protocols for Furan-dione Purification using High-Performance Liquid Chromatography (HPLC).3

  • SIELC Technologies. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column.4

  • BenchChem. Addressing challenges in the sustainable production of furan aldehydes.5

Sources

Optimization

Technical Support Center: Selection and Optimization of Mild Lewis Acids for Furan Acylation

Welcome to the Technical Support Center for heterocyclic functionalization. Furan’s electron-rich oxygen heterocycle makes it highly reactive toward electrophilic aromatic substitution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Furan’s electron-rich oxygen heterocycle makes it highly reactive toward electrophilic aromatic substitution. However, its acid-sensitive nature makes it notoriously prone to protonation-induced polymerization and moisture-driven ring-opening.

This guide provides drug development professionals and synthetic chemists with diagnostic troubleshooting logic, catalyst selection matrices, and self-validating protocols to ensure high-yielding, regioselective C2-acylation of furans.

Part 1: Diagnostic Troubleshooting & FAQs

Before adjusting your protocol, use the decision tree below to diagnose the root cause of your reaction failure.

Troubleshooting Start Reaction Failure Detected Q1 Is the mixture turning black and viscous? Start->Q1 Tar Diagnosis: Polymerization (Acid too strong) Q1->Tar Yes Q2 Are 1,4-dicarbonyl byproducts present? Q1->Q2 No Sol1 Action: Switch to ZnCl2, Bi(OTf)3, or Sc(OTf)3 Tar->Sol1 RingOp Diagnosis: Ring-Opening (Moisture present) Q2->RingOp Yes Q3 Poor C2 vs C3 Regioselectivity? Q2->Q3 No Sol2 Action: Ensure anhydrous setup or use Bi(OTf)3 RingOp->Sol2 Regio Diagnosis: Thermodynamic Control / Steric Clash Q3->Regio Yes Sol3 Action: Lower temperature & optimize acyl donor Regio->Sol3

Decision tree for diagnosing furan Friedel-Crafts acylation failures.

Q1: My reaction mixture rapidly turns dark black and viscous upon addition of the Lewis acid. What is happening?

Causality & Solution: This is a classic sign of furan resinification (polymerization). Strong Lewis acids like Aluminum Chloride ( AlCl3​ ) generate highly acidic microenvironments that protonate the furan ring rather than strictly activating the acyl donor. This initiates a runaway cationic polymerization cascade. Action: Switch to a milder Lewis acid.1 provide sufficient Lewis acidity to generate the acylium ion without destroying the furan ring[1].

Q2: I am observing low yields of 2-acylfuran, and NMR shows the presence of a 1,4-dicarbonyl byproduct. How do I prevent this?

Causality & Solution: You are observing acid-catalyzed ring-opening. When trace moisture is present, water acts as a nucleophile, attacking the activated furan intermediate and driving a1[1]. Furthermore,2[2]. Action: Ensure rigorously anhydrous conditions and keep the workup pH 4[2]. Alternatively, transition to water-tolerant Lewis acids such as3. These rare-earth and heavy-metal triflates maintain their catalytic activity even in the presence of water[3].

Q3: The regioselectivity is poor; I am getting a mixture of 2-acylfuran and 3-acylfuran. How can I favor the 2-position?

Causality & Solution: Acylation at the C2 position is kinetically favored due to the superior resonance stabilization of the adjacent oxygen lone pair in the Wheland intermediate. However, excessive heating or highly bulky acyl donors can drive the reaction toward the thermodynamically stable C3 isomer. Action: Lower the reaction temperature (e.g., 0 °C to 25 °C) and ensure the Lewis acid is not used in massive excess.

Part 2: Mechanistic Pathways & Catalyst Selection

Understanding the divergent pathways of furan activation is critical for selecting the correct Lewis acid.

Mechanism Furan Furan Substrate Acyl Acylium Ion Generation Furan->Acyl Mild Lewis Acid (e.g., ZnCl2) Protonation H+ Protonation (Strong Acid) Furan->Protonation Strong Lewis Acid (e.g., AlCl3) Intermediate C2-Wheland Intermediate Acyl->Intermediate Product 2-Acylfuran (Target Product) Intermediate->Product -H+ Water H2O Nucleophilic Attack Intermediate->Water Trace Moisture Polymer Polymerization (Resinification) Protonation->Polymer Cascade Reaction RingOpen 1,4-Dicarbonyl (Ring Cleavage) Water->RingOpen Hydrolysis

Mechanistic divergence: C2-acylation vs. acid-catalyzed side reactions.

Quantitative Catalyst Comparison Matrix

To optimize your specific workflow, compare the quantitative performance metrics of standard mild Lewis acids below:

CatalystTypical LoadingAvg. Yield (2-Acylfuran)Reaction TimeMoisture ToleranceRecyclability
AlCl3​ (Reference) >100 mol%< 20% (Polymerizes)MinutesNoneNone
ZnCl2​ 10 - 100 mol%75 - 89%1 - 4 hoursLowPoor
Sc(OTf)3​ 1 - 5 mol%85 - 95%2 - 6 hoursHighExcellent
Bi(OTf)3​ 0.5 - 2 mol%90 - 98%1 - 3 hoursHighExcellent

Part 3: Self-Validating Experimental Protocols

Protocol A: Classic Industrial-Scale Acylation using ZnCl2​

This protocol leverages ZnCl2​ , a borderline mild Lewis acid4[4]. Temperature control is the critical causality factor here to prevent thermal runaway.

  • Reagent Preparation: In a dry, three-necked flask equipped with a reflux condenser and dropping funnel, combine acetic anhydride (1.05 equiv) and ZnCl2​ (0.1 to 1.0 equiv depending on substrate deactivation).

  • Temperature Control: Stir the suspension at exactly 25 °C. Do not heat initially, as the subsequent furan addition is highly exothermic.

  • Controlled Addition: Add furan (1.0 equiv) dropwise over 1 hour.

    • Self-Validation Checkpoint: Monitor the internal temperature; it must not exceed 30 °C. A color change to pale yellow is normal. If the solution rapidly shifts to dark brown, your addition rate is too fast, and polymerization is beginning.

  • Incubation: Stir for 2-4 hours at room temperature.

    • Self-Validation Checkpoint: Check reaction progress via TLC (Hexanes/EtOAc 8:2). Furan will disappear, and a new UV-active spot ( Rf​≈0.4 ) will appear. A heavy baseline streak indicates catalyst overloading.

  • Quench & Workup: Pour the mixture into ice-cold saturated aqueous NaHCO3​ to neutralize the generated acetic acid (maintaining pH > 4). Extract with diethyl ether, dry over Na2​SO4​ , and concentrate.

Protocol B: Green Catalytic Acylation using Bi(OTf)3​

Bi(OTf)3​ is a highly carbophilic, water-tolerant, and 5[5]. It activates acyl chlorides efficiently at6 without protonating the furan ring, preventing both polymerization and ring-opening[6].

  • Setup: Dissolve furan (1.0 equiv) and the desired acyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) or nitromethane.

  • Catalyst Addition: Add Bi(OTf)3​ (0.5 to 2.0 mol%).

    • Self-Validation Checkpoint: Because of the ultra-low loading, the solution should remain relatively clear and non-viscous. Gentle evolution of HCl gas indicates active, healthy catalytic turnover.

  • Reaction: Stir at room temperature for 1-3 hours.

    • Self-Validation Checkpoint: GC-MS or TLC will show >95% conversion. The absence of a 1,4-dicarbonyl peak in crude NMR confirms the moisture-tolerant nature of the catalyst.

  • Recovery Workup: Quench with a small volume of water. The organic layer contains the pure 2-acylfuran. The aqueous layer retains the Bi(OTf)3​ , which can be recovered by drying under a vacuum, demonstrating excellent atom economy and recyclability.

References

  • Common side reactions in the Friedel-Crafts acyl
  • A Comparative Guide to the Synthesis of 2-Acetylfuran: Established Protocols vs. Novel Approaches - Benchchem
  • Catalytic Friedel–Crafts Acylation of Heteroaromatics - ResearchG
  • Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
  • Recent Advances of Bismuth(III) Salts in Organic Chemistry: Application to the Synthesis of Heterocycles of Pharmaceutical Interest - Academia.edu

Sources

Troubleshooting

Technical Support Center: Friedel-Crafts Acylation of Furan

Welcome to the technical support center for the Friedel-Crafts acylation of furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedel-Crafts acylation of furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to this powerful but sensitive reaction. Here, we move beyond simple protocols to explore the causality behind common experimental pitfalls, with a special focus on the critical role of anhydrous conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of furan, presented in a practical question-and-answer format.

Q1: My reaction mixture turned into a dark, insoluble tar. What is happening, and how can I prevent this?

A1: This is a classic indication of furan polymerization, a very common and often frustrating side reaction. Furan is highly susceptible to polymerization under the strongly acidic conditions often used in traditional Friedel-Crafts reactions, especially with potent Lewis acids like aluminum chloride (AlCl₃).[1] The acidic catalyst can protonate the furan ring, initiating a chain reaction where furan molecules add to one another, forming a high-molecular-weight polymer or "tar."

Troubleshooting Steps:

  • Switch to a Milder Lewis Acid: The most effective solution is to move away from strong Lewis acids. Milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) are much less likely to induce polymerization.[1]

  • Use Catalytic Amounts: Whenever the reaction allows, use catalytic rather than stoichiometric amounts of the Lewis acid. This minimizes the overall acidity of the reaction medium.[1]

  • Lower the Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C or even -78 °C) can significantly slow down the rate of polymerization relative to the desired acylation.[1]

  • Controlled Addition: Instead of adding the Lewis acid all at once, add it slowly and dropwise to the mixture of furan and the acylating agent. This prevents localized "hotspots" of high acid concentration.[1]

  • Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or supported metal oxides, can provide a milder reaction environment and are often easier to remove post-reaction.[1][2]

Q2: Why are anhydrous conditions so critical for this reaction? I'm seeing low yields and suspect my conditions aren't dry enough.

A2: Your suspicion is well-founded. The requirement for anhydrous (water-free) conditions is arguably the most critical parameter for a successful Friedel-Crafts acylation of furan. Water interferes with the reaction in two primary, detrimental ways:

  • Catalyst Deactivation: Lewis acid catalysts, the engines of this reaction, are highly moisture-sensitive.[3] Water, being a Lewis base, will readily react with the Lewis acid (e.g., AlCl₃, BF₃) to form a hydrate complex. This deactivates the catalyst, rendering it incapable of generating the necessary acylium ion electrophile from the acylating agent.[3][4] Even trace amounts of moisture in your solvent, reagents, or glassware can significantly reduce the active catalyst concentration.

  • Furan Ring Opening: Furan is notoriously unstable in acidic, aqueous environments.[5] In the presence of both acid and water, furan can undergo a proton-catalyzed ring-opening to form 1,4-dicarbonyl compounds.[1][6] This side reaction not only consumes your starting material but also complicates purification, contributing to lower yields of the desired 2-acylfuran.[1]

Troubleshooting Steps for Maintaining Anhydrous Conditions:

  • Glassware Preparation: All glassware must be thoroughly dried before use. This is typically achieved by oven-drying at >120 °C for several hours or by flame-drying under a vacuum.

  • Reagent and Solvent Purity: Use freshly distilled furan and anhydrous grade solvents. Solvents can be further dried using molecular sieves. Ensure your acylating agent and Lewis acid are from a freshly opened bottle or have been stored properly in a desiccator.

  • Inert Atmosphere: The entire reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1][3] This is typically accomplished using a Schlenk line or a glovebox.

Visualizing the Problem: The Detrimental Role of Water

The following diagram illustrates the two primary pathways by which water inhibits the Friedel-Crafts acylation of furan.

cluster_0 Desired Friedel-Crafts Acylation Pathway cluster_1 Interference by Water Furan Furan Product 2-Acylfuran Furan->Product RingOpening Ring-Opened Products (1,4-dicarbonyls) Furan->RingOpening Acylium Acylium Ion (R-C=O)⁺ Acylium->Furan Electrophilic Attack LewisAcid Lewis Acid (e.g., BF₃) AcylatingAgent Acylating Agent (e.g., (RCO)₂O) LewisAcid->AcylatingAgent DeactivatedCatalyst Deactivated Catalyst (e.g., BF₃·H₂O) LewisAcid->DeactivatedCatalyst AcylatingAgent->Acylium Activation Water Water (H₂O) Water->Furan Acid-Catalyzed Ring Opening Water->LewisAcid Deactivation Start Start Experiment Check_Yield Low or No Yield? Start->Check_Yield Check_Tar Tar/Polymer Formation? Check_Yield->Check_Tar No Check_Conditions Verify Anhydrous Conditions (Glassware, Reagents, Atmosphere) Check_Yield->Check_Conditions Yes Change_Catalyst Use Milder Lewis Acid (e.g., BF₃·OEt₂) Check_Tar->Change_Catalyst Yes Success Successful Acylation Check_Tar->Success No Check_Conditions->Check_Yield Re-attempt Problem Problem Persists? Consult Literature for Specific Substrate Check_Conditions->Problem Lower_Temp Lower Reaction Temperature Change_Catalyst->Lower_Temp Change_Catalyst->Problem Control_Addition Slow, Controlled Addition of Catalyst Lower_Temp->Control_Addition Control_Addition->Check_Yield Re-attempt

Sources

Optimization

Section 1: The Mechanistic "Why" Behind Furan Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized a complex furan derivative, only to watch their yields inexplicably vani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized a complex furan derivative, only to watch their yields inexplicably vanish during routine workup or purification. Furans are notoriously sensitive heterocycles. This guide bridges the gap between theoretical mechanistic chemistry and practical benchtop survival, providing you with field-proven, self-validating protocols to ensure your furan derivatives survive from the reaction flask to the NMR tube.

Before troubleshooting, we must understand the causality of furan degradation. The furan ring is exceptionally vulnerable to acidic conditions, which trigger a rapid cascade of degradation events[1].

The process initiates with the protonation of the furan ring (typically at the alpha or beta carbon), which is often the rate-limiting step[1]. Once protonated, the system undergoes a water-mediated C-O bond cleavage[2]. This ring-opening event generates highly reactive linear dicarbonyl compounds[1]. In the concentrated environment of a crude mixture or a chromatography column, these dicarbonyls rapidly undergo aldol-type condensations, leading to the formation of dark, insoluble polymeric materials known as humins[3].

G A Furan Derivative (Intact Ring) B Protonated Furan (C-alpha/beta) A->B H+ (Acid) C Water-Mediated C-O Cleavage B->C H2O D Dicarbonyl Compound (Ring-Opened) C->D Ring Opening E Polymerization (Humins/Tars) D->E Condensation

Acid-catalyzed furan degradation pathway from protonation to polymerization.

Section 2: Troubleshooting & FAQs

Q1: My reaction shows complete conversion by TLC, but my isolated yield after aqueous workup is less than 20%. Where is my product going? A1: Your product is likely undergoing acid-catalyzed ring opening during the aqueous wash[4]. Even trace amounts of unquenched acid from the reaction mixture can drop the pH of the aqueous phase sufficiently to destroy the furan ring. Causality & Solution: Never use plain water or brine for the initial quench of an acid-containing furan reaction. Always quench into a vigorously stirred, cold biphasic system containing a mild buffer (e.g., saturated aqueous NaHCO3 or pH 8 phosphate buffer) to immediately neutralize the local environment.

Q2: My furan derivative decomposes on the silica column. The top of the column turns black, and I recover mostly baseline material. How do I purify it? A2: Standard silica gel contains surface silanol groups that render it slightly acidic (pH ~4.5–5.5). This localized Brønsted acidity is more than sufficient to protonate and degrade sensitive furan-containing molecules during the extended residence time of flash chromatography[1]. Causality & Solution: You must deactivate the silica gel. The most robust method is to add a neutralizing agent, such as 1% (v/v) triethylamine (Et3N), to your eluent to mask the silanol protons[5]. Alternatively, switch your stationary phase to neutral or basic alumina, which lacks these acidic protons[5].

Q3: I am losing mass during solvent evaporation on the rotary evaporator, even though my compound isn't highly volatile. What is happening? A3: You are likely experiencing thermal polymerization or oxidation. Furans, especially those lacking electron-withdrawing protecting groups, can auto-polymerize or form unstable peroxides when concentrated and exposed to heat and air[5]. Causality & Solution: Keep the water bath temperature strictly below 30°C. To prevent oxidative degradation, backfill the rotary evaporator with an inert atmosphere of nitrogen or argon instead of ambient air[5].

Section 3: Quantitative Data: Stationary Phase Impact on Furan Recovery

To illustrate the critical importance of selecting the correct purification medium, the following table summarizes typical recovery metrics for highly sensitive furan derivatives based on the stationary phase employed.

Purification MethodStationary Phase pHTypical Recovery (%)Mechanistic Observation
Standard Silica Gel ~4.5 - 5.510 - 30%Protonation by silanols; rapid on-column polymerization (dark bands).
Deactivated Silica (1% Et3N) ~7.5 - 8.585 - 95%Silanols masked by Et3N; intact elution, stable baseline.
Neutral Alumina ~7.0 - 7.580 - 90%Absence of Brønsted acidity prevents ring-opening.
Basic Alumina ~9.0 - 10.075 - 85%Safe for furans, but risk of base-catalyzed side reactions for other functional groups.

Section 4: Self-Validating Experimental Protocols

Protocol A: Buffered Aqueous Workup for Acid-Sensitive Furans

This protocol ensures that the furan ring is never exposed to an unbuffered aqueous acidic environment.

  • Preparation: Pre-cool a saturated aqueous solution of NaHCO3 (or a 0.5 M phosphate buffer, pH 8) in an ice bath.

  • Quenching: Transfer the crude reaction mixture dropwise into a vigorously stirred biphasic mixture of the cold buffer and an inert extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Do not add the buffer to the reaction flask, as this creates transient, highly concentrated acidic micro-environments.

  • Phase Separation: Transfer to a separatory funnel and immediately separate the layers. Wash the organic layer once more with the buffer, followed by a single wash with neutral brine.

  • Drying: Dry the organic phase over anhydrous K2CO3 or Na2SO4. Crucial Note: Do not use MgSO4. Magnesium sulfate is a mild Lewis acid and can trigger ring-opening in highly sensitive furan derivatives.

  • Self-Validation Checkpoint (pH Monitoring): Before discarding the aqueous layer, test its pH with indicator paper. If the pH is below 7, your buffer capacity was exceeded, and degradation likely occurred. Adjust the buffer volume for future runs.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

This protocol neutralizes the acidic silanol groups on standard silica gel prior to compound loading.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et3N). Mix thoroughly.

  • Self-Validation Checkpoint (2D-TLC): To confirm the silica is sufficiently deactivated, perform a 2D-TLC. Spot the crude mixture in the bottom-left corner of a square TLC plate (pre-treated with the Et3N eluent). Run the plate in the Y-direction. Dry the plate completely. Rotate 90 degrees and run it again in the X-direction. If the compound is stable, all spots will lie on a perfect diagonal. Any spots falling off the diagonal indicate on-plate degradation, meaning the Et3N concentration must be increased.

  • Column Packing: Slurry-pack the silica gel using the Et3N-spiked eluent.

  • Equilibration: Flush the packed column with at least 3 column volumes of the Et3N-spiked eluent. This step is mandatory; it ensures all acidic silanol sites are fully occupied by the amine[5].

  • Loading & Elution: Load your furan derivative and elute normally.

  • Concentration: Evaporate the fractions on a rotary evaporator with the water bath set strictly below 30°C. Co-evaporate with toluene if residual Et3N needs to be removed.

Section 5: Workup & Purification Decision Workflow

Use the following logical matrix to determine the safest path for your specific reaction mixture.

Workflow Start Crude Reaction Mixture (Containing Furan) CheckAcid Does mixture contain strong acid/electrophiles? Start->CheckAcid Quench Quench immediately with cold NaHCO3 or PO4 buffer (pH 8) CheckAcid->Quench Yes Extract Extract with inert solvent (e.g., EtOAc, DCM) CheckAcid->Extract No Quench->Extract Dry Dry over K2CO3 or Na2SO4 (Avoid acidic MgSO4) Extract->Dry PurifyChoice Select Chromatography Phase Dry->PurifyChoice StandardSilica Standard Silica (High Risk of Degradation) PurifyChoice->StandardSilica TreatedSilica Deactivated Silica (1% Et3N in Eluent) PurifyChoice->TreatedSilica Alumina Neutral/Basic Alumina (Safest for highly sensitive) PurifyChoice->Alumina

Decision matrix for the safe workup and purification of furan derivatives.

References

  • [1] stability issues of furan rings in acidic or basic conditions - Benchchem. Available at:

  • [5] Technical Support Center: Purification of Furan Compounds - Benchchem. Available at:

  • [4] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - ResearchGate. Available at:

  • [2] The Water-Mediated Reaction Pathway for Catalytic Opening of the Furanic Ring on Platinum Catalysts - Journal of the American Chemical Society. Available at:

  • [3] Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks - ACS Sustainable Chemistry & Engineering. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for carbamate derivatives

Beyond the EPA 531.2 Standard: A Comparative Guide to Validating Analytical Methods for Carbamate Derivatives Carbamate derivatives—encompassing broad-spectrum agricultural insecticides (e.g., carbofuran, aldicarb, metho...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the EPA 531.2 Standard: A Comparative Guide to Validating Analytical Methods for Carbamate Derivatives

Carbamate derivatives—encompassing broad-spectrum agricultural insecticides (e.g., carbofuran, aldicarb, methomyl) and critical pharmaceuticals (e.g., rivastigmine)—present a notorious challenge in analytical chemistry. As a Senior Application Scientist, I frequently see laboratories struggle with these compounds due to two fundamental physicochemical properties:

  • Thermal Instability: The N-methylcarbamate ester linkage is highly labile. At temperatures typical of Gas Chromatography (GC) injection ports (>200 °C), carbamates rapidly undergo pyrolytic degradation into methyl isocyanate and their corresponding phenols or oximes[1].

  • Optical Invisibility: Most aliphatic and some aromatic carbamates lack an extended conjugated π -electron system, resulting in poor UV absorbance and negligible native fluorescence[2].

Because of these traits, direct analysis via conventional GC-MS or HPLC-UV often yields poor sensitivity and irreproducible data. To achieve regulatory compliance—such as the stringent 0.1 µg/L limit for individual pesticides in drinking water—laboratories must adopt specialized methodologies[3].

This guide provides an objective, data-backed comparison of the three primary analytical platforms for carbamate analysis. Furthermore, it outlines a comprehensive, self-validating experimental protocol grounded in the 4 and5 guidelines[4],[5].

The Methodological Landscape: Causality & Comparison

A. HPLC-FLD (The Traditional Gold Standard - EPA Method 531.2)

  • The Causality: To overcome the lack of a chromophore, 6 utilizes a clever chemical amplification strategy. After reversed-phase separation, the column effluent is mixed with sodium hydroxide at 80–100 °C. This alkaline hydrolysis cleaves the carbamate, releasing methylamine. The methylamine is then reacted with o-phthalaldehyde (OPA) and a nucleophile (e.g., 2-mercaptoethanol) to synthesize a highly fluorescent isoindole derivative[6].

  • Performance: This method is incredibly specific—only compounds that release primary amines under these conditions will fluoresce, naturally filtering out matrix interference. However, it requires complex, maintenance-heavy post-column reactor hardware and lengthy run times (~20–30 minutes).

B. LC-MS/MS (The Modern Workhorse)

  • The Causality: LC-MS/MS bypasses the need for derivatization entirely. Using Electrospray Ionization (ESI) in positive mode, the soft ionization process preserves the intact protonated molecular ion [M+H]+ . By utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole, the system isolates the parent ion and fragments it (often yielding a characteristic methylamine loss), providing both absolute quantitation and structural confirmation[7].

  • Performance: LC-MS/MS offers ultra-fast cycle times (<8 minutes using sub-2 µm core-shell columns) and superior Limits of Detection (LODs)[1]. However, ESI is susceptible to matrix effects (ion suppression), necessitating robust sample cleanup and stable isotope-labeled internal standards (SIL-IS) to self-correct the data[2].

C. GC-MS/MS (The Niche Alternative)

  • The Causality: To prevent thermal degradation in the GC inlet, carbamates must be chemically shielded. This is achieved via flash methylation in the injection port or pre-column derivatization, converting the labile N-H proton to an N-methyl group[8].

  • Performance: While GC-MS/MS offers exceptional chromatographic resolution, the derivatization step introduces significant experimental variability and increases sample preparation time, making it less favorable for high-throughput environments[8].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of these three platforms, aggregated from recent validation studies on complex matrices and water samples:

Analytical ParameterHPLC-FLD (EPA 531.2)LC-MS/MS (MRM Mode)GC-MS/MS (Derivatized)
Detection Principle Post-column OPA derivatizationESI+ with MRM transitionsEI or CI with MRM
Typical LOD 0.004 – 0.010 µg/L0.001 – 0.005 µg/L0.05 – 0.10 µg/L
Total Cycle Time 20 – 30 minutes5 – 8 minutes30 – 40 minutes
Matrix Effects Low (High specificity of OPA)High (Requires SIL-IS)Moderate
Hardware Complexity High (Requires post-column pumps)Moderate (Standard LC-MS)High (Derivatization prep)
Regulatory Fit Drinking Water (EPA 531.2)Food/Feed (SANTE), PharmaWastewater (EPA 632)

Experimental Design & Validation Protocol

To ensure scientific integrity, any analytical method must be a self-validating system. This means the protocol inherently flags its own failures (e.g., through internal standard recovery or matrix blank responses). The following step-by-step validation workflow aligns with the updated4 guidelines for analytical procedures and5 for pesticide residues[4],[5].

Step 1: Sample Preparation (QuEChERS)

  • Causality: Carbamates are polar to semi-polar. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method uses acetonitrile extraction followed by salting out to partition the carbamates into the organic layer, leaving polar matrix proteins and sugars behind[7].

  • Procedure:

    • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Spike with a stable isotope-labeled internal standard (e.g., Carbofuran-d3) to a final concentration of 10 µg/kg. Self-Validation: The SIL-IS tracks extraction efficiency and corrects for MS ion suppression.

    • Add 10 mL acetonitrile and shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (4g MgSO4, 1g NaCl) and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant for instrumental analysis.

Step 2: Specificity and Selectivity

  • Procedure: Analyze a minimum of 6 independent blank matrix samples.

  • Acceptance Criteria (SANTE): The response in the reagent blank and blank control samples must be <30% of the Limit of Quantification (LOQ) to ensure no matrix components co-elute with the target carbamates[9].

Step 3: Linearity and Range

  • Causality: Matrix components can enhance or suppress analyte signals. A solvent-only calibration curve will yield inaccurate results.

  • Procedure: Prepare a matrix-matched calibration curve by spiking blank matrix extracts with carbamate standards at 5 to 7 concentration levels (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).

  • Acceptance Criteria (ICH Q2(R2)): The correlation coefficient ( R2 ) must be ≥0.99 , and the back-calculated concentration of each standard must be within ±20% of the nominal value[4].

Step 4: Accuracy (Recovery) and Precision

  • Procedure: Spike blank matrices at three concentration levels: the LOQ, 5x LOQ, and 10x LOQ. Prepare 5 replicates per level.

  • Acceptance Criteria (SANTE): Mean recovery must fall between 70% and 120%. The Relative Standard Deviation (RSD), representing precision, must be ≤20% [10].

Step 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Procedure: Determine the LOD and LOQ based on the signal-to-noise (S/N) ratio from the lowest spiked matrix samples.

  • Acceptance Criteria: LOD is defined as S/N ≥3:1 . LOQ is defined as S/N ≥10:1 , provided that the LOQ spike meets the accuracy and precision criteria outlined in Step 4[9].

Workflow Visualization

The following diagram maps the physical sample preparation to the instrumental analysis and subsequent regulatory validation parameters.

CarbamateValidation SamplePrep Sample Preparation (QuEChERS / Direct Injection) HPLC HPLC-FLD (EPA 531.2) Post-Column Derivatization SamplePrep->HPLC LCMS LC-MS/MS Direct MRM Analysis SamplePrep->LCMS GCMS GC-MS/MS Pre-Column Derivatization SamplePrep->GCMS Validation Method Validation (ICH Q2(R2) & SANTE 11312/2021) HPLC->Validation LCMS->Validation GCMS->Validation Spec Specificity & Selectivity (Matrix Blanks < 30% LOQ) Validation->Spec Lin Linearity & Range (Matrix-Matched Cal, R² ≥ 0.99) Validation->Lin Acc Accuracy / Recovery (Target: 70 - 120%) Validation->Acc Prec Precision (RSD ≤ 20%) Validation->Prec LOD LOD & LOQ (S/N 3:1 & 10:1) Validation->LOD

Analytical workflow and validation parameters for carbamate derivative analysis.

Conclusion

While EPA Method 531.2 remains a robust, highly specific technique for water analysis, the evolution of analytical chemistry undeniably points toward LC-MS/MS as the superior platform for complex matrices. By eliminating hazardous and time-consuming post-column derivatization steps, LC-MS/MS drastically increases laboratory throughput. However, the transition to MS-based detection demands rigorous adherence to validation frameworks like ICH Q2(R2) and SANTE 11312/2021 to combat matrix effects and ensure data integrity.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, [Link]

  • Biotage. "What are SANTE guidelines?" Biotage.com, [Link]

  • LCGC International. "Faster, More Sensitive Determination of Carbamates in Drinking Water." Chromatography Online,[Link]

  • ESYD. "Guidance Document on Method Validation and Quality Control Procedures for Pesticides Residues Laboratories." ESYD.gr,[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization." EPA.gov,[Link]

  • European Commission. "Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - SANTE 11312/2021." Europa.eu,[Link]

  • National Institutes of Health (NIH) / PMC. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." NIH.gov,[Link]

  • Agilent Technologies. "Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice." Ingenieria-analitica.com,[Link]

  • SCISPEC. "Determination of Derivatized Carbamate Insecticides by GC-MS/MS." Scispec.co.th,[Link]

  • Separation Science. "Effective Analysis Carbamate Pesticides." SepScience.com,[Link]

Sources

Comparative

A Comparative Guide to Amine Protecting Groups in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious protection and deprotection of amine functionalities is a critical determina...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious protection and deprotection of amine functionalities is a critical determinant of success.[1][2] Amines, with their inherent nucleophilicity and basicity, are susceptible to a wide range of reagents, necessitating their temporary masking to prevent unwanted side reactions and ensure regioselective bond formation.[3] This guide provides an in-depth, objective comparison of the most ubiquitously employed amine protecting groups, supported by experimental data and mechanistic insights to empower researchers in making informed strategic decisions.

The Cornerstone of Amine Protection: Carbamates

The most prevalent and versatile class of amine protecting groups is the carbamates.[4] These groups effectively temper the nucleophilicity of the amine nitrogen and are characterized by their ease of installation and removal under specific, often mild, conditions.[4] This guide will focus on the three most dominant carbamate protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The "Big Three": A Head-to-Head Comparison

The selection of an appropriate amine protecting group hinges on a careful evaluation of the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired reaction conditions for subsequent steps. The principle of orthogonality , the ability to selectively remove one protecting group in the presence of others, is a paramount consideration in complex syntheses.[1][5]

Protecting GroupStructureReagents for ProtectionConditions for DeprotectionByproducts of DeprotectionKey Characteristics
Boc (CH₃)₃C-O-CO-Di-tert-butyl dicarbonate (Boc₂O)[6]Acidic conditions (e.g., TFA in CH₂Cl₂)[6]Isobutylene, CO₂[6]Stable to base and hydrogenolysis; cleaved by acid.[6]
Cbz (Z) C₆H₅CH₂-O-CO-Benzyl chloroformate (Cbz-Cl)[7]Catalytic hydrogenolysis (H₂/Pd)[4][6]Toluene, CO₂[8]Stable to acidic and basic conditions; cleaved by reduction.[6]
Fmoc C₁₅H₁₁CH₂-O-CO-Fmoc-Cl or Fmoc-OSu[9]Basic conditions (e.g., 20% piperidine in DMF)[4]Dibenzofulvene-piperidine adduct, CO₂[10]Stable to acid and hydrogenolysis; cleaved by base.[11]

In-Depth Analysis of Key Protecting Groups

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[12][13] Its widespread use stems from its high stability towards a broad range of reagents and reaction conditions, coupled with its facile removal under acidic conditions.[14]

Mechanism of Protection and Deprotection:

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Protected_Amine R-NH-Boc Amine->Protected_Amine Base (e.g., Et₃N) Boc2O (Boc)₂O Boc2O->Protected_Amine tBuOH t-BuOH + CO₂ Protected_Amine2 R-NH-Boc Protonated_Amine R-NH₃⁺ Protected_Amine2->Protonated_Amine Acid (e.g., TFA) Isobutylene Isobutylene + CO₂

Causality in Experimental Choices: The use of a base such as triethylamine (Et₃N) or sodium bicarbonate during Boc protection serves to neutralize the acidic byproduct, driving the reaction to completion.[14] For the deprotection step, trifluoroacetic acid (TFA) is the reagent of choice due to its volatility, which simplifies its removal from the reaction mixture.[6] The use of scavengers like anisole or thioanisole during deprotection is crucial to trap the reactive tert-butyl cation generated, thereby preventing unwanted side reactions with sensitive functional groups.[11][15]

Experimental Protocol: Boc Protection of Benzylamine

  • Dissolve benzylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, for example, triethylamine (1.2 equiv.) or sodium bicarbonate (2.0 equiv.).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-benzylamine, which can be further purified by crystallization or chromatography if necessary. Typical yields are greater than 90%.[2]

Experimental Protocol: Boc Deprotection

  • Dissolve the N-Boc-protected amine in DCM.

  • Add a solution of 25-50% TFA in DCM.[6]

  • Stir the mixture at room temperature for 20-30 minutes.[6]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas, was the first "modern" protecting group and remains a staple in solution-phase synthesis.[12] Its key advantage is its stability to both acidic and basic conditions, allowing for a wide range of subsequent chemical transformations.[6]

Mechanism of Protection and Deprotection:

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Protected_Amine R-NH-Cbz Amine->Protected_Amine Base (e.g., Na₂CO₃) CbzCl Cbz-Cl CbzCl->Protected_Amine HCl HCl Protected_Amine2 R-NH-Cbz Free_Amine R-NH₂ Protected_Amine2->Free_Amine H₂, Pd/C Toluene_CO2 Toluene + CO₂

Causality in Experimental Choices: The Schotten-Baumann conditions, a biphasic system with an aqueous base like sodium carbonate, are often employed for Cbz protection to neutralize the generated HCl.[7] Catalytic hydrogenolysis is the most common method for Cbz deprotection due to its mildness and the clean byproducts.[8] The choice of catalyst (e.g., palladium on carbon) and hydrogen source (e.g., H₂ gas, ammonium formate) can be tailored to the specific substrate.[8][16] It is critical to note that this deprotection method is incompatible with molecules containing other reducible functional groups such as alkenes, alkynes, or some sulfur-containing groups.

Experimental Protocol: Cbz Protection of an Amine

  • Dissolve the amine (1.0 equiv.) in a biphasic solvent system of dichloromethane and water.[2]

  • Add sodium carbonate (2.0 equiv.) to the aqueous layer.[2]

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise with vigorous stirring.[2]

  • Allow the reaction to warm to room temperature and stir for 2-20 hours.[2]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield the N-Cbz-protected amine, with typical yields around 90%.[2]

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

  • Dissolve the N-Cbz-protected amine in a suitable solvent like methanol or ethanol.[8]

  • Carefully add 10% palladium on activated carbon (Pd/C) (typically 5-10 mol%).[8]

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient).[8]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[12] Its defining feature is its lability to mild basic conditions, which allows for the use of acid-labile side-chain protecting groups, a key tenet of the Fmoc/tBu orthogonal strategy.[12]

Mechanism of Protection and Deprotection:

Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ Protected_Amine R-NH-Fmoc Amine->Protected_Amine Base (e.g., NaHCO₃) FmocOSu Fmoc-OSu FmocOSu->Protected_Amine HOSu HOSu Protected_Amine2 R-NH-Fmoc Free_Amine R-NH₂ Protected_Amine2->Free_Amine 20% Piperidine in DMF DBF_Adduct DBF-Piperidine Adduct + CO₂

Causality in Experimental Choices: Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is often preferred over Fmoc-Cl for protection as it generates fewer impurities.[9] The deprotection is an E1cB elimination reaction initiated by a base, typically a 20% solution of piperidine in dimethylformamide (DMF).[10] The piperidine acts as both the base to abstract the acidic proton on the fluorenyl ring and as a scavenger for the resulting dibenzofulvene (DBF) byproduct, preventing its reaction with the newly liberated amine.[10][17]

Experimental Protocol: Fmoc Protection of an Amine

  • Dissolve the amine (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate.[9]

  • Add Fmoc-OSu (1.1 equiv.) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the N-Fmoc-protected amine.

Experimental Protocol: Fmoc Deprotection in SPPS

  • Swell the resin-bound peptide in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes at room temperature.[10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove the piperidine and the DBF-piperidine adduct.

  • The resin is now ready for the next coupling step.

Orthogonal Synthesis Strategies

The true power of these protecting groups is realized when they are used in concert in an orthogonal protection strategy.[1][5] This allows for the selective deprotection and modification of different parts of a complex molecule. A classic example is the use of an Fmoc-protected α-amino group and a Boc-protected side-chain amino group (e.g., in lysine). The Fmoc group can be removed with piperidine to allow for peptide chain elongation, while the Boc group remains intact. The Boc group can then be removed at a later stage with TFA to allow for side-chain modification.

Orthogonality Start Molecule with Fmoc-NH, Boc-NH, Cbz-NH Fmoc_Deprotection Treat with Piperidine Start->Fmoc_Deprotection Base Labile Boc_Deprotection Treat with TFA Start->Boc_Deprotection Acid Labile Cbz_Deprotection Treat with H₂/Pd Start->Cbz_Deprotection Reductively Labile Result_Fmoc Free Amine (from Fmoc) Boc and Cbz intact Fmoc_Deprotection->Result_Fmoc Result_Boc Free Amine (from Boc) Fmoc and Cbz intact Boc_Deprotection->Result_Boc Result_Cbz Free Amine (from Cbz) Fmoc and Boc intact Cbz_Deprotection->Result_Cbz

Conclusion

The selection of an amine protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The Boc, Cbz, and Fmoc groups offer a powerful and versatile toolkit for the modern synthetic chemist. A thorough understanding of their respective stabilities, mechanisms of removal, and potential incompatibilities is essential for the rational design of elegant and efficient syntheses of complex molecules. By leveraging the principles of orthogonality, researchers can navigate the challenges of multi-step synthesis and achieve their synthetic goals with precision and control.

References

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ashenhurst, J. (2018, June 7).
  • Albericio, F., & Kruger, H. G. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
  • BenchChem. (2025). Application Notes and Protocols: Amine Protecting Groups in Peptide Synthesis.
  • Boc-biotech. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
  • BenchChem. (n.d.). A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Organic Chemistry Key.
  • BenchChem. (n.d.).
  • Boc-biotech. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Biosynth. (n.d.).
  • Hernaiz, M. J., et al. (n.d.).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis.

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Validation

Orthogonal protection strategies involving Boc and furan rings

An in-depth technical comparison guide for researchers, scientists, and drug development professionals. Executive Summary: The Need for Absolute Orthogonality In the synthesis of advanced bioconjugates, sequence-controll...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for researchers, scientists, and drug development professionals.

Executive Summary: The Need for Absolute Orthogonality

In the synthesis of advanced bioconjugates, sequence-controlled polymers, and dual-payload Antibody-Drug Conjugates (ADCs), the ability to selectively unmask reactive functional groups without disturbing the rest of the molecule is paramount. While traditional peptide chemistry relies heavily on orthogonal amine protecting groups (e.g., Fmoc/Boc or Alloc/Boc), modern bioconjugation frequently requires the orthogonal protection of entirely different reactive modalities—most notably, amines and dienophiles/Michael acceptors.

This guide objectively evaluates the performance of the Boc (tert-butyloxycarbonyl) and Furan-Maleimide (FMI) orthogonal protection strategy. By coupling an acid-labile amine protecting group with a thermally-labile maleimide protecting group, researchers can achieve absolute orthogonality driven by completely decoupled chemical and thermodynamic triggers[1].

Mechanistic Causality: Why Boc and FMI are Perfectly Orthogonal

The success of the Boc/FMI strategy lies in the fundamental mechanistic differences in their cleavage pathways. They do not cross-react because their activation energies rely on entirely different physical phenomena.

  • Boc (Acid-Labile): Cleavage is driven by protonation. Strong acids like Trifluoroacetic acid (TFA) protonate the carbamate carbonyl. This induces fragmentation, releasing a stable tert-butyl carbocation (which eliminates to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates into CO 2​ and the free amine). This process occurs rapidly at room temperature (20–25 °C).

  • FMI (Thermally-Labile): The furan-maleimide adduct is a [4+2] Diels-Alder cycloadduct. Because the forward cycloaddition combines two molecules into one, it has a negative entropy of reaction ( ΔS<0 ). At elevated temperatures, the −TΔS term dominates the Gibbs free energy equation, making the retro-Diels-Alder (rDA) cycloreversion thermodynamically favorable. Furan's low boiling point (31 °C) allows it to evaporate from the reaction mixture, driving the equilibrium entirely toward the unmasked maleimide via Le Chatelier's principle[2][3].

Crucially, TFA cannot trigger a thermal cycloreversion, and heating a molecule to 110 °C in neutral conditions will not protonate a carbamate.

Visualizing the Orthogonal Logic

The following workflow demonstrates how a bifunctional linker can be sequentially functionalized using this strategy.

OrthogonalProtection Start Boc-NH-R-FMI (Dual Protected Precursor) Step1 1. TFA / CH2Cl2 (RT) Acidic Cleavage Start->Step1 Int1 H2N-R-FMI (Free Amine, Protected Maleimide) Step1->Int1 Step2 2. Amine Conjugation (e.g., NHS-Ester Payload 1) Int1->Step2 Int2 Payload1-NH-R-FMI (Conjugated Amine, Protected Maleimide) Step2->Int2 Step3 3. Heat (90-110 °C) Retro-Diels-Alder (rDA) Int2->Step3 Int3 Payload1-NH-R-Maleimide (Reactive Dienophile) Step3->Int3 Step4 4. Thiol-Michael Addition (e.g., Thiol-Payload 2) Int3->Step4 Final Payload1-NH-R-Mal-S-Payload2 (Dual-Functionalized Conjugate) Step4->Final

Fig 1: Orthogonal deprotection workflow of a Boc/FMI bifunctional linker.

Quantitative Performance & Alternative Comparisons

Unlike traditional protecting groups that require chemical scavengers or heavy metal catalysts, the Boc/FMI pair relies on volatile byproducts (isobutylene, CO 2​ , and furan) that simplify purification. Furthermore, the FMI adduct exists in two isomeric forms (endo and exo), allowing researchers to tune the exact temperature required for deprotection[2].

Table 1: Quantitative Cleavage Conditions & Orthogonality
Protecting GroupCleavage TriggerTemp (°C)Time to >95% CleavageOrthogonality to Counterpart
Boc 20-50% TFA in DCM20–2530–60 minStable up to 150 °C (neutral)
Endo-FMI Thermal (rDA)60–702–4 hoursStable in 100% TFA (RT)
Exo-FMI Thermal (rDA)90–1104–12 hoursStable in 100% TFA (RT)
Table 2: Comparison with Alternative Orthogonal Pairs
Protection PairTarget GroupsCleavage TriggersByproducts / Scavenger NeedsAtom Economy
Boc / FMI Amine / MaleimideAcid / HeatIsobutylene, CO 2​ , Furan (All volatile)High
Fmoc / Boc Amine / AmineBase / AcidDibenzofulvene (Requires scavenger)Moderate
Alloc / Boc Amine / AminePd(0) / AcidPropylene, CO 2​ , Pd metal residuesLow

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate self-validating analytical steps to confirm that orthogonality is maintained throughout the reaction sequence.

Protocol A: Selective Acidic Cleavage of Boc in the Presence of FMI

Causality: While the FMI group is stable to acid, the unmasked primary amine and the maleimide (if prematurely deprotected) are highly susceptible to alkylation by the tert-butyl carbocation generated during Boc cleavage. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent these destructive side reactions.

  • Preparation: Dissolve the Boc-NH-R-FMI precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add TIPS (2.5% v/v) to the solution and stir for 5 minutes.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v. Stir at 25 °C for 45 minutes.

  • Evaporation: Remove the solvent and volatile byproducts under a stream of N 2​ , followed by high vacuum for 2 hours.

  • Self-Validation System:

    • Amine Confirmation: Spot the crude product on a TLC plate, dry, and stain with Ninhydrin. Heating will reveal a deep purple spot, confirming the presence of the free primary amine.

    • Orthogonality Confirmation: Analyze via LC-MS. The mass spectrum must show the exact mass of the free amine with the furan-adduct intact ( [M+H]+ ). The absence of a −68 Da peak (loss of furan) validates that the maleimide remained fully protected.

Protocol B: Thermal rDA Deprotection of FMI

Causality: The rDA reaction requires continuous removal of furan to prevent the forward cycloaddition from re-occurring. Performing the reaction in an open system or under a reflux condenser with a gentle N 2​ sparge physically removes the volatile furan (bp 31 °C), driving the reaction to completion[2][3].

  • Preparation: Dissolve the Payload-NH-R-FMI intermediate in a high-boiling, inert solvent (e.g., Toluene or DMF) to a concentration of 0.05 M.

  • Thermal Activation: Heat the solution to 110 °C (for exo-FMI) or 70 °C (for endo-FMI) under a gentle N 2​ sparge.

  • Incubation: Maintain temperature for 4–8 hours.

  • Self-Validation System:

    • Deprotection Confirmation: Monitor the reaction via UV-Vis spectroscopy. The deprotected maleimide double bond will present a new, characteristic absorbance peak at 300 nm.

    • Reactivity Confirmation (Ellman’s Assay): To prove the maleimide is active, extract a 10 μ L aliquot and react it with 1.2 eq of a model thiol (e.g., benzyl mercaptan). Add Ellman's reagent (DTNB). The lack of a yellow color (absorbance at 412 nm) confirms the thiol was rapidly consumed by the active maleimide via Michael addition.

Applications in Drug Development & Materials Science

Dual-Payload Antibody-Drug Conjugates (ADCs): Overcoming tumor resistance often requires delivering two different cytotoxic mechanisms simultaneously. Heterotrifunctional adapters utilizing Boc-protected amines and FMI groups allow developers to sequentially conjugate two distinct payloads (e.g., a microtubule inhibitor and a DNA-damaging agent) to a single linker before attaching the entire construct to a monoclonal antibody[4].

Sequence-Controlled "Smart" Polymers: In polymer chemistry, FMI acts as a "latent monomer." Researchers can polymerize a standard monomer (like styrene) at 40 °C while the FMI remains inert. By programmatically spiking the reactor temperature to 110 °C, the FMI undergoes rDA to release reactive maleimide, which immediately cross-polymerizes. This temperature-cycling technique allows for the precise, sequence-controlled placement of functional heterosegments along a polymer backbone[5].

Sources

Comparative

Spectroscopic comparison of furanone and furan-2-carboxamide

Spectroscopic Divergence of Oxygen-Containing Heterocycles: A Comparative Guide to 2(5H)-Furanone and Furan-2-Carboxamide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter structural...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Divergence of Oxygen-Containing Heterocycles: A Comparative Guide to 2(5H)-Furanone and Furan-2-Carboxamide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter structurally analogous heterocycles that exhibit profoundly different chemical reactivities. Two such scaffolds are 2(5H)-furanone and furan-2-carboxamide . While both contain a five-membered oxygen heterocycle, their electronic landscapes are fundamentally divergent.

2(5H)-furanone is an α,β-unsaturated γ-lactone—a non-aromatic, electrophilic Michael acceptor frequently found in biologically active natural products[1]. In contrast, furan-2-carboxamide features a fully delocalized, aromatic furan ring conjugated with an exocyclic primary amide, serving as a stable hydrogen-bonding pharmacophore in medicinal chemistry[2]. Mischaracterizing these scaffolds during synthetic workflows can derail a development pipeline. This guide provides an objective, data-driven framework for differentiating these compounds using foundational spectroscopic techniques[3].

Electronic Causality and Spectroscopic Signatures

The spectroscopic differentiation between these two molecules is dictated by aromaticity and resonance .

  • In 2(5H)-furanone , the oxygen atom is part of a cyclic ester (lactone). The ring is not aromatic; it behaves as a conjugated diene system. This lack of aromatic ring current, combined with the ring strain of the five-membered lactone, heavily influences its NMR chemical shifts and infrared force constants[4].

  • In furan-2-carboxamide , the furan ring is a 6π-electron heteroaromatic system. The exocyclic amide group participates in strong resonance (nitrogen lone-pair donation into the carbonyl π* orbital), which drastically lowers the vibrational frequency of the carbonyl bond compared to the lactone[5].

Quantitative Data Comparison

The following table synthesizes the critical spectroscopic benchmarks required to distinguish the two scaffolds, grounded in the physical chemistry of their respective structures[4][5][6].

Spectroscopic Feature2(5H)-FuranoneFuran-2-carboxamideCausal Explanation
IR: Carbonyl (C=O) ~1740–1780 cm⁻¹~1650–1680 cm⁻¹Ring strain in the 5-membered lactone increases the C=O force constant. In the carboxamide, amide resonance significantly lowers the carbonyl's double-bond character.
IR: N-H Stretch Absent~3100–3400 cm⁻¹Primary amides exhibit distinct asymmetric and symmetric N-H stretching vibrations; furanone lacks nitrogen entirely.
¹H NMR: Core Protons Vinylic(H-3: ~6.1 ppm, H-4: ~7.6 ppm)Aromatic(H-3: ~7.1 ppm, H-4: ~6.5 ppm, H-5: ~7.5 ppm)The aromatic furan ring induces a diamagnetic ring current that deshields its protons. Furanone protons are strictly vinylic/allylic.
¹H NMR: Heteroatom Protons Aliphatic CH₂(H-5: ~5.1 ppm)Broad NH₂(~7.0–7.5 ppm)The sp³ hybridized C-5 in furanone is deshielded by the adjacent ring oxygen. Amide protons are exchangeable and broadened by ¹⁴N quadrupolar relaxation.
¹³C NMR: C=O Carbon ~173 ppm~160 ppmLactone carbonyls are more deshielded than amide carbonyls due to oxygen's higher electronegativity compared to nitrogen, which limits electron donation into the carbonyl.

Self-Validating Experimental Protocols

To ensure data integrity, spectroscopic workflows must be self-validating. The following protocols outline the optimal parameters for acquiring diagnostic spectra for these specific heterocycles, explaining the rationale behind each methodological choice.

Protocol A: FTIR-ATR Acquisition

Avoid traditional KBr pellet preparation for these compounds. KBr is highly hygroscopic, and absorbed water will present a broad O-H stretch (~3300 cm⁻¹) that directly masks the critical N-H stretching region of the carboxamide.

  • System Calibration: Prior to sample analysis, run a polystyrene film standard. Verify that the reference peak at exactly 1601 cm⁻¹ is present to validate the interferometer's wavenumber accuracy.

  • Sample Application: Apply neat 2(5H)-furanone (a liquid at room temperature)[6] or powdered furan-2-carboxamide directly to a Diamond Attenuated Total Reflectance (ATR) crystal. Causality: Diamond provides high chemical resistance and a broad spectral window, ensuring the low-frequency furan ring breathing modes are captured without baseline distortion.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. The high scan count is necessary to increase the signal-to-noise ratio, ensuring the primary amide N-H doublet in the carboxamide is clearly resolved from baseline noise.

Protocol B: High-Resolution NMR (¹H and ¹³C)
  • Solvent Selection (Critical Step):

    • Dissolve 2(5H)-furanone in CDCl₃ containing 0.03% v/v TMS.

    • Dissolve furan-2-carboxamide in DMSO-d₆. Causality: Furan-2-carboxamide contains exchangeable NH₂ protons. Using DMSO-d₆ disrupts intermolecular hydrogen bonding and slows the proton exchange rate with trace water, allowing the primary amide protons to be observed as a distinct broad signal rather than being lost to the solvent baseline[3].

  • ¹H-NMR Parameters: Acquire 16 transients using a standard 90° pulse sequence.

  • ¹³C-NMR Parameters: Acquire 512 transients with a relaxation delay (D1) of at least 2.5 seconds. Causality: The quaternary carbonyl carbons (C=O) in both the lactone and the amide lack attached protons, meaning they rely on slower dipole-dipole mechanisms for longitudinal relaxation. A standard 1-second delay will artificially suppress these diagnostic peaks; extending D1 ensures accurate detection and integration.

Diagnostic Workflow

The following logic diagram maps the analytical decision tree for rapidly differentiating the non-aromatic lactone from the aromatic amide based on the acquired data.

SpectroscopicWorkflow Sample Unknown Heterocycle (Furanone vs. Carboxamide) IR FTIR-ATR Analysis Sample->IR NMR High-Resolution NMR (1H, 13C) Sample->NMR IR_Fur C=O Stretch > 1740 cm⁻¹ Absence of N-H IR->IR_Fur IR_Carb C=O Stretch < 1680 cm⁻¹ Broad N-H (~3200 cm⁻¹) IR->IR_Carb NMR_Fur Vinylic Protons (6.1, 7.6 ppm) Aliphatic C-O (~72 ppm) NMR->NMR_Fur NMR_Carb Aromatic Protons (6.5-7.5 ppm) Amide C=O (~160 ppm) NMR->NMR_Carb Furanone 2(5H)-Furanone Confirmed IR_Fur->Furanone Carboxamide Furan-2-carboxamide Confirmed IR_Carb->Carboxamide NMR_Fur->Furanone NMR_Carb->Carboxamide

Spectroscopic decision matrix for differentiating 2(5H)-furanone and furan-2-carboxamide.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives Letters in Organic Chemistry URL:[Link]

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD IUCr Journals (Acta Crystallographica Section C) URL:[Link]

  • 2(5H)-furanone SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

  • 2(5H)-Furanone | C4H4O2 | CID 10341 PubChem (National Institutes of Health) URL:[Link]

  • The Chemistry of 2(5H)-Furanones Helvetica Chimica Acta / ResearchGate URL:[Link]

Sources

Validation

Purity Assessment of Synthesized Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate: A Comparative Analytical Guide

Executive Summary Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate (often referred to as N-Boc-4-(furan-2-yl)-4-oxobutan-1-amine) is a highly versatile synthetic intermediate. It features a furan ring, a reactive ketone m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate (often referred to as N-Boc-4-(furan-2-yl)-4-oxobutan-1-amine) is a highly versatile synthetic intermediate. It features a furan ring, a reactive ketone moiety, and a Boc-protected primary amine. While its structural complexity makes it a valuable building block in drug development, it also makes purity assessment notoriously difficult.

Standard analytical methods often fail to provide an accurate purity profile for this compound. This guide objectively compares traditional analytical alternatives with specialized, non-destructive modalities, providing researchers with a self-validating framework for absolute purity determination.

Mechanistic Challenges in Purity Analysis

The primary analytical challenge lies in the orthogonal sensitivities of the molecule's functional groups:

  • Boc-Group Lability: The tert-butoxycarbonyl (Boc) group is inherently acid-labile. In the presence of strong acids (e.g., trifluoroacetic acid, TFA), it undergoes rapid protonation, fragmenting into a tert-butyl cation, carbon dioxide gas, and the free amine [1, 2].

  • Furan Ring Sensitivity: The electron-rich furan ring is susceptible to electrophilic attack and potential ring-opening under harsh acidic conditions.

When researchers analyze this compound using standard HPLC mobile phases (which typically contain 0.1% TFA or Formic Acid to improve peak shape), the analyte degrades on-column. This creates "ghost" impurities on the chromatogram, artificially lowering the reported purity and leading to unnecessary, yield-destroying purification cycles.

G Molecule Tert-butyl (4-(furan-2-yl) -4-oxobutyl)carbamate Acidic Acidic HPLC (0.1% TFA/FA) Molecule->Acidic Standard Method Neutral Neutral UPLC / qNMR (NH4HCO3 / CDCl3) Molecule->Neutral Optimized Method Degradation False Impurities: Boc Cleavage + CO2 Acidic->Degradation Acid Hydrolysis Intact Intact Analyte: True Purity Profile Neutral->Intact Stable Environment

Fig 1: Degradation pathway of Boc-protected furan derivatives under acidic vs. neutral conditions.

Comparative Analysis of Purity Assessment Modalities

To establish a reliable Certificate of Analysis (CoA), we must compare the performance of three analytical alternatives. Traditional HPLC-UV is heavily reliant on the UV extinction coefficient of the furan ring, which can mask non-UV-active aliphatic impurities. Conversely, Quantitative NMR (qNMR) relies on the fundamental physics of nuclear spin, making it an absolute measurement [3, 4].

Table 1: Performance Comparison of Analytical Alternatives
Analytical ModalityMechanism of QuantificationSuitability for Target MoleculeRisk of On-Column DegradationOutput Data Type
HPLC-UV (Acidic) UV Absorbance (Relative Area %)Poor. Fails to detect non-UV active impurities; degrades sample.High. TFA/FA cleaves the Boc group during the run.Relative Purity (Skewed)
UPLC-MS (Neutral) UV + Mass-to-Charge Ratio (m/z)Good. Excellent for identifying specific impurity masses.Low. Buffered pH 8.5 prevents Boc cleavage.Relative Purity + ID
1H-qNMR Nuclear Spin Integration vs. Internal StdExcellent. Gold standard for absolute mass fraction.None. Analyzed in inert, acid-free deuterated solvent.Absolute Purity (w/w %)

Step-by-Step Experimental Protocols

To build a self-validating system, researchers must utilize Neutral UPLC-MS for impurity identification and 1H-qNMR for absolute quantification.

Protocol A: Neutral UPLC-MS Workflow (Relative Purity)

Causality: Using a basic buffer prevents the acid-catalyzed deprotection of the Boc group, ensuring the chromatogram reflects the actual sample composition rather than analysis-induced degradation.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water, adjusted to pH 8.5.

    • Phase B: LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) engineered for high-pH stability.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of Acetonitrile/Water (50:50). Do not use acidic diluents.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV at 254 nm (furan absorbance) and ESI+ MS. The intact product will appear as [M+H]+=254.1 (minus t-butyl fragmentation in the MS source, often yielding a dominant 198.1 m/z peak).

Protocol B: 1H-qNMR Absolute Quantification

Causality: qNMR does not rely on calibration curves or UV response factors. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal [5]. By comparing the analyte to an internal standard, we achieve absolute quantification.

  • Solvent Purification (Critical Step): Pass CDCl3​ through a short plug of basic alumina immediately before use. Causality: CDCl3​ degrades over time to form trace DCl , which will silently cleave the Boc group inside the NMR tube.

  • Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid (TraceCERT®, Internal Standard) into a clean glass vial.

  • Preparation: Dissolve the mixture in 0.6 mL of the purified CDCl3​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds. Causality: Protons have varying longitudinal relaxation times ( T1​ ). A D1 of 30s ensures all protons fully relax back to equilibrium between pulses, preventing integration errors.

    • Scans: 64

  • Calculation: Integrate the maleic acid singlet ( δ 6.28 ppm, 2H) against the distinct furan proton of the analyte (e.g., δ 7.3-7.5 ppm, 1H). Calculate purity using the standard qNMR mass-balance equation.

Orthogonal Validation Workflow

A single analytical method is never sufficient for regulatory or high-level research validation. A self-validating system requires orthogonal techniques that cross-verify each other's blind spots.

Workflow Synth Synthesized Batch (N-Boc-amino ketone) UPLC Neutral UPLC-UV/MS Relative Purity & Impurity ID Synth->UPLC qNMR 1H-qNMR (Maleic Acid IS) Absolute Purity (w/w %) Synth->qNMR KF Karl Fischer Titration Moisture Content Synth->KF CoA Validated Certificate of Analysis UPLC->CoA Area % qNMR->CoA Mass % KF->CoA % H2O

Fig 2: Orthogonal purity validation workflow combining UPLC-MS, qNMR, and Karl Fischer titration.

By combining the structural confirmation and impurity profiling of Neutral UPLC-MS with the absolute mass-fraction data of 1H-qNMR (corrected for water content via Karl Fischer titration), researchers can confidently validate the purity of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate without falling victim to analytical artifacts.

References

  • "tert-Butyloxycarbonyl protecting group", Wikipedia. URL:[Link]

  • "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works", ResolveMass Laboratories Inc. URL:[Link]

  • "Quantitative NMR Spectroscopy", University of Oxford. URL:[Link]

  • "What is qNMR and why is it important?", Mestrelab Resources. URL:[Link]

Comparative

Comparative Guide: Analytical Platforms for Impurity Characterization in Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate Synthesis

Executive Summary The synthesis of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate (C₁₃H₁₉NO₄) presents a unique analytical challenge. As a critical intermediate for furan-containing peptidomimetics and active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate (C₁₃H₁₉NO₄) presents a unique analytical challenge. As a critical intermediate for furan-containing peptidomimetics and active pharmaceutical ingredients (APIs), ensuring its purity is paramount. However, the molecule contains two highly sensitive structural motifs: a labile furan ring and a Boc-protected amine.

This guide objectively compares the performance of three analytical platforms—UHPLC-HRMS (Orbitrap) , HPLC-CAD (Charged Aerosol Detection) , and Standard HPLC-UV —for the characterization of process-related and degradation impurities. By understanding the causality behind impurity formation and chromatographic artifacts, researchers can select the optimal self-validating workflow for their synthesis scale-up.

Mechanistic Challenges in Characterization

To effectively profile impurities, one must first understand the structural vulnerabilities of the target compound.

A. Furan Ring Lability & Oxidation

Furan is an electron-rich, five-membered aromatic heterocycle that is highly susceptible to oxidative and acid-catalyzed ring-opening[1]. During synthesis workup or forced degradation, the furan ring can undergo Achmatowicz-type rearrangements or direct oxidation to form 1,4-dicarbonyl or dihydropyranone species[2]. These ring-opened impurities often co-elute with the main peak and require high-resolution mass spectrometry to identify the characteristic +16 Da or +32 Da mass shifts.

B. The Boc-Carbamate Rotamer Artifact

A frequent pitfall in the analysis of Boc-protected amino ketones is the misidentification of conformers as chemical impurities. The carbamate functionality imposes conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety[3]. Consequently, the molecule exists as an equilibrating mixture of syn and anti rotamers.

At ambient chromatographic temperatures, the interconversion rate between these rotamers is slow relative to the HPLC timescale, resulting in peak splitting or severe peak broadening[4]. This artifact can artificially inflate the reported impurity profile unless the analytical method is designed to coalesce these conformers.

Degradation Target Tert-butyl (4-(furan-2-yl) -4-oxobutyl)carbamate Acid Acidic Stress (Deprotection) Target->Acid Oxidation Oxidative Stress (ROS / Air) Target->Oxidation DesBoc Des-Boc Impurity (m/z 154.08) Acid->DesBoc RingOpen Furan Ring-Opened Dicarbonyl (m/z 270.13) Oxidation->RingOpen

Fig 1: Primary degradation pathways of the target carbamate under acidic and oxidative stress.

Platform Comparison: Evaluating the Alternatives

To establish a self-validating system for impurity profiling, we compared three analytical configurations.

Alternative 1: UHPLC-HRMS (Orbitrap) – The Premium Standard

High-Resolution Mass Spectrometry (HRMS) coupled with UHPLC is the most definitive tool for this compound[5].

  • Performance: Unmatched. It provides exact mass data (< 2 ppm error) to differentiate true furan oxidation products from isobaric matrix interferences.

  • Advantage: Resolves the rotamer issue by confirming that both split peaks share the exact same MS/MS fragmentation fingerprint.

Alternative 2: HPLC-CAD – The Universal Alternative

Charged Aerosol Detection (CAD) is a mass-independent technique that measures non-volatile analytes regardless of their chromophores.

  • Performance: Highly effective for quantifying the Des-Boc impurity (4-amino-1-(furan-2-yl)butan-1-one). When the Boc group is cleaved, the resulting aliphatic amine loses significant UV absorptivity, making it nearly invisible to standard UV detectors at low concentrations.

  • Advantage: Provides a more accurate mass-balance quantification of impurities than UV.

Alternative 3: Standard HPLC-UV (PDA) – The Baseline
  • Performance: Suboptimal for comprehensive characterization. While it easily detects the intact furan chromophore, it struggles with des-Boc fragments and relies entirely on retention time, making it vulnerable to rotamer-induced false positives.

  • Verdict: Should only be used for routine batch release after the impurity profile has been fully characterized and validated by HRMS.

Comparative Data Summary
Impurity / ArtifactUHPLC-HRMS (Orbitrap)HPLC-CADStandard HPLC-UV (210 nm)
Des-Boc Impurity Excellent (Exact Mass ID)Excellent (High sensitivity)Poor (Lacks strong chromophore)
Furan Ring-Opened Excellent (+16/32 Da shifts)Moderate (Detects, no structural ID)Moderate (Shift in UV max)
Over-alkylation Excellent (Fragment elucidation)Good (Accurate quantitation)Good (If chromophore is retained)
Rotamer Resolution Resolved (via MS/MS fingerprinting)Prone to error (Requires high temp)Prone to false positive ID

Experimental Methodology: Self-Validating Impurity Profiling

To ensure scientific integrity and eliminate rotameric artifacts, the following step-by-step methodology must be employed for the characterization of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate.

Step 1: Sample Preparation (Non-Degrading)

Causality: Furan rings degrade in highly acidic aqueous environments[1].

  • Weigh 10.0 mg of the synthesized carbamate.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Do not use TFA or HCl as diluent modifiers , as this will artificially induce the des-Boc impurity prior to injection.

  • Dilute to a working concentration of 0.1 mg/mL using 50:50 ACN:Water (neutral pH).

Step 2: Chromatographic Separation (Rotamer Coalescence)

Causality: Elevated temperatures provide the kinetic energy required to rapidly interconvert the syn and anti Boc rotamers, coalescing them into a single, sharp chromatographic peak[3].

  • Column: Waters Acquity CSH C18 (100 × 2.1 mm, 1.7 µm). The Charged Surface Hybrid (CSH) chemistry prevents peak tailing of basic des-Boc amines[5].

  • Column Temperature: Strictly set to 50 °C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

Step 3: Orthogonal Detection (HRMS + CAD)
  • Split the column effluent post-column: 70% to the CAD, 30% to the Orbitrap HRMS.

  • CAD Settings: Evaporation temperature at 35 °C, data collection rate 10 Hz.

  • HRMS Settings: Positive Electrospray Ionization (ESI+). Scan range m/z 100–800. Resolution 70,000.

  • Validation: Cross-reference the CAD chromatogram (for accurate relative quantitation) with the HRMS Total Ion Chromatogram (TIC) for structural elucidation.

Workflow Prep Sample Preparation (Neutral pH to protect furan) HPLC UHPLC Separation (CSH C18, 50°C to coalesce rotamers) Prep->HPLC Detect Orthogonal Detection (Split to HRMS & CAD) HPLC->Detect Analysis Data Processing (Mass Defect & Fragment ID) Detect->Analysis

Fig 2: Optimized UHPLC-HRMS/CAD workflow for carbamate impurity profiling.

References

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products Using Advanced Analytical Techniques. Ovid.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • Development of a sensitive and quantitative method for the identification of furan fatty acids. PMC - NIH.
  • Ring-Opening Reactions of Furan for Organic Synthesis. Benchchem.
  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Carbamate Residues in Complex Matrices

In the landscape of modern analytical chemistry, the accurate quantification of carbamate residues in complex matrices stands as a significant challenge. Carbamates, a class of pesticides widely used in agriculture, can...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical chemistry, the accurate quantification of carbamate residues in complex matrices stands as a significant challenge. Carbamates, a class of pesticides widely used in agriculture, can find their way into our food, water, and environment. Their potential neurotoxicity necessitates robust and sensitive analytical methods for monitoring and risk assessment. This guide provides a comparative analysis of the predominant techniques employed for carbamate residue analysis, offering insights into their underlying principles, performance characteristics, and practical applications for researchers, scientists, and drug development professionals.

The Analytical Challenge: Matrix Effects

Complex matrices, such as fruits, vegetables, soil, and biological fluids, are intricate mixtures of compounds that can interfere with the detection of target analytes. These "matrix effects" can manifest as ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Therefore, the choice of an analytical workflow, from sample preparation to detection, is paramount for achieving reliable results.

A Comparative Overview of Analytical Techniques

The three primary methodologies for carbamate analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each possesses distinct advantages and limitations, making them suitable for different analytical scenarios.

FeatureGC-MSLC-MS/MSELISA
Principle Separation by volatility, detection by massSeparation by polarity, detection by massImmuno-enzymatic detection
Selectivity Moderate to HighVery HighHigh (specific to target or class)
Sensitivity Good (ng/g)Excellent (pg/g to ng/g)Good (ng/g)
Throughput Low to ModerateHighVery High
Cost per Sample ModerateHighLow
Confirmation Yes (Mass Spectra)Yes (MS/MS Fragmentation)No (Screening)
Derivatization Often RequiredNot Typically RequiredNot Required

In-Depth Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for carbamate analysis due to its high sensitivity, selectivity, and applicability to a wide range of carbamates without the need for derivatization.

The LC-MS/MS Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the analysis of carbamate residues in a complex food matrix, such as spinach.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique that effectively removes a significant portion of the matrix interferences.

  • Homogenization: Weigh 10 g of a homogenized spinach sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Shake for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is common.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for carbamates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) are monitored for each analyte to ensure accurate identification.

Visualizing the LC-MS/MS Workflow

LC_MS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Add QuEChERS Salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 Phase Separation dSPE dSPE Centrifugation1->dSPE Collect Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Remove Interferences Final_Extract Final_Extract Centrifugation2->Final_Extract Collect Supernatant LC_Separation LC_Separation Final_Extract->LC_Separation Injection ESI ESI LC_Separation->ESI Elution MS_Analysis MS_Analysis ESI->MS_Analysis Ionization Data_Processing Data_Processing MS_Analysis->Data_Processing MRM Detection GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Add TFAA Final_Extract Final_Extract Derivatization->Final_Extract GC_Separation GC_Separation Final_Extract->GC_Separation Injection EI EI GC_Separation->EI Elution MS_Analysis MS_Analysis EI->MS_Analysis Ionization Data_Processing Data_Processing MS_Analysis->Data_Processing SIM Detection ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Assay Extraction Extraction Dilution Dilution Extraction->Dilution Competition Competition Dilution->Competition Add to Plate Washing Washing Competition->Washing Substrate_Addition Substrate_Addition Washing->Substrate_Addition Measurement Measurement Substrate_Addition->Measurement Color Development

Comparative

A Comparative Guide to the Synthetic Evolution of Sertraline: From Established Industrial Processes to Greener Alternatives

The journey of a pharmaceutical compound from laboratory discovery to commercial production is a testament to the continuous innovation in synthetic organic chemistry. Sertraline, the active ingredient in the widely pres...

Author: BenchChem Technical Support Team. Date: March 2026

The journey of a pharmaceutical compound from laboratory discovery to commercial production is a testament to the continuous innovation in synthetic organic chemistry. Sertraline, the active ingredient in the widely prescribed antidepressant Zoloft®, provides a compelling case study in this evolution.[1][2] This guide offers an in-depth comparison of the established industrial synthesis of sertraline against newer, more sustainable synthetic routes, providing researchers, scientists, and drug development professionals with a comprehensive technical overview and supporting data.

The Established Industrial Synthesis: A Historical Perspective

The original commercial synthesis of sertraline, developed by Pfizer, was a multi-step process that, while effective, presented challenges in terms of efficiency and environmental impact.[3][4] A key intermediate in this synthesis is the tetralone derivative, which was initially produced through a five-step sequence with a low overall yield.[3] The subsequent conversion to sertraline involved the formation of a Schiff base with methylamine, catalyzed by titanium tetrachloride (TiCl₄), a highly corrosive reagent that generates significant hazardous waste.[3][4] The final step involved the resolution of the racemic mixture using d-mandelic acid to isolate the desired (1S, 4S)-enantiomer.[5]

The Greener Shift: Pfizer's Improved "Combined" Process

In a significant advancement, Pfizer redesigned its manufacturing process for sertraline, earning a Presidential Green Chemistry Challenge Award in 2002.[1] This "combined" process streamlined a three-step sequence into a single, one-pot operation.[1][2] The new process involves the formation of an imine from the tetralone and monomethylamine, followed by reduction and in situ resolution of the diastereomeric salts of mandelic acid.[1] This revised route doubled the overall product yield and significantly reduced the use of raw materials, energy, and water.[1] A key improvement was the replacement of the hazardous titanium tetrachloride with a more selective palladium catalyst for the reduction step, which minimized impurity formation.[1]

The Vanguard of Synthesis: Novel and Asymmetric Routes

The quest for more efficient and elegant syntheses of sertraline has continued, leading to the development of several innovative approaches. These modern routes often focus on asymmetric synthesis to directly obtain the desired enantiomer, thereby avoiding the less efficient resolution of a racemic mixture.

Enantioselective Synthesis via Anionic Imine Ring Closure

One notable approach describes an efficient enantioselective synthesis of sertraline that utilizes a novel intramolecular anionic ring closure of an iodoimine.[5] This method achieved a 45% overall yield in six steps from 3,4-dichlorocinnamic acid and resulted in a single diastereoisomer, highlighting the high stereoselectivity of the key ring-closure step.[5]

Chemoenzymatic Synthesis

A more recent development involves a chemoenzymatic approach that employs ketoreductases (KREDs) to produce a key chiral precursor.[6][7] This method achieves excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1) through the bioreduction of a racemic tetralone.[6][7] The resulting alcohol is then oxidized to the enantiopure ketone, an immediate precursor to sertraline.[6]

Benchmarking the Routes: A Quantitative Comparison

To objectively evaluate these synthetic strategies, a comparison based on key performance indicators is essential. Green chemistry metrics, such as Process Mass Intensity (PMI), are increasingly used to quantify the environmental impact of a process.[8][9][10] PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final active pharmaceutical ingredient (API).[9][11]

ParameterOriginal Industrial RoutePfizer's "Combined" Green RouteEnantioselective RouteChemoenzymatic Route
Overall Yield Low (specifics not publicly detailed, but significantly lower than improved route)Doubled compared to the original route[1]~45%[5]16% overall from racemic ketone[6]
Number of Steps Multiple linear steps[3][4]Streamlined to a one-pot key step[1]6 steps[5]3 key steps from racemic ketone[6]
Key Reagents TiCl₄, d-mandelic acid[3]Palladium catalyst, d-mandelic acid[1]t-BuLi, chiral auxiliary[5]Ketoreductases, NaOCl/AZADO[6]
Stereocontrol Racemic synthesis followed by resolution[5]Racemic synthesis followed by in-situ resolution[1]Asymmetric synthesis[5]Kinetic resolution via bioreduction[6]
Process Mass Intensity (PMI) High (indicative of significant waste)Significantly reducedPotentially lower than established routesPotentially favorable due to biocatalysis
Environmental & Safety Use of corrosive and hazardous TiCl₄[3]Elimination of TiCl₄, reduced solvent and energy use[1]Use of cryogenic and pyrophoric reagents (t-BuLi)Use of enzymes under mild conditions

Experimental Protocols: A Closer Look

Experimental Workflow: Pfizer's "Combined" Process

This streamlined process represents a significant leap in industrial efficiency and sustainability.

G Tetralone 4-(3,4-Dichlorophenyl)-tetralone Imine Imine Intermediate Tetralone->Imine Monomethylamine, Ethanol DiastereomericSalts Diastereomeric Salts Imine->DiastereomericSalts Pd Catalyst, H2, (R)-Mandelic Acid Sertraline (1S,4S)-Sertraline DiastereomericSalts->Sertraline Crystallization & Isolation

Caption: One-pot synthesis of Sertraline in Pfizer's improved process.

Step-by-Step Methodology (Conceptual):

  • Imine Formation: 4-(3,4-dichlorophenyl)-tetralone is reacted with monomethylamine in ethanol to form the corresponding imine.

  • Reductive Amination and Resolution: The crude imine solution is then subjected to catalytic hydrogenation using a palladium catalyst in the presence of (R)-mandelic acid. This step simultaneously reduces the imine and forms diastereomeric mandelate salts.

  • Crystallization and Isolation: Due to differences in solubility, the desired (1S, 4S)-sertraline-(R)-mandelate salt selectively crystallizes from the solution and is isolated by filtration.

  • Free Base Formation: The isolated salt is then treated with a base to liberate the free (1S, 4S)-sertraline.

Experimental Workflow: Chemoenzymatic Synthesis

This approach leverages the high selectivity of enzymes to achieve the desired stereochemistry.

G RacemicTetralone Racemic Tetralone ChiralAlcohol (S,S)-Alcohol RacemicTetralone->ChiralAlcohol Ketoreductase (KRED), NADPH EnantiopureKetone (S)-Ketone ChiralAlcohol->EnantiopureKetone NaOCl, AZADO (Oxidation) Sertraline (1S,4S)-Sertraline EnantiopureKetone->Sertraline Methylamine, NaBH4

Caption: Chemoenzymatic route to enantiopure Sertraline precursor.

Step-by-Step Methodology (Conceptual): [6]

  • Asymmetric Bioreduction: A racemic mixture of the tetralone precursor is treated with a specific ketoreductase (KRED) and a cofactor such as NADPH. The enzyme selectively reduces one enantiomer to the corresponding (S,S)-alcohol with high enantiomeric and diastereomeric purity.

  • Oxidation: The resulting (S,S)-alcohol is then oxidized back to the enantiopure (S)-ketone using a chemical oxidant like sodium hypochlorite with a catalyst such as 2-azaadamantane N-oxyl (AZADO).

  • Reductive Amination: The enantiopure (S)-ketone is then reacted with methylamine followed by reduction with a reducing agent like sodium borohydride to yield the final (1S, 4S)-sertraline.

Conclusion and Future Outlook

The synthetic history of sertraline beautifully illustrates the pharmaceutical industry's drive towards more efficient, cost-effective, and sustainable manufacturing processes. Pfizer's "combined" process set a new standard for green chemistry in large-scale production.[1] The newer enantioselective and chemoenzymatic routes, while perhaps more suited for smaller-scale or specialized applications at present, showcase the power of modern synthetic methodologies to achieve high levels of precision and efficiency.[5][6]

For researchers and drug development professionals, the choice of a synthetic route is a multi-faceted decision that must balance factors such as cost, scalability, regulatory compliance, and environmental impact.[12][13] The ongoing development of novel catalytic systems, including biocatalysis and flow chemistry, will undoubtedly continue to push the boundaries of synthetic efficiency, offering even more elegant and sustainable solutions for the production of sertraline and other complex pharmaceutical agents in the future.[14][15]

References

  • American Chemical Society. Green Chemistry and Engineering Metrics. [Link]

  • U.S. Environmental Protection Agency. Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award. [Link]

  • Syngene International Ltd. Green chemistry principles for a sustainable future in pharma. [Link]

  • Journal of Applied Bioanalysis. Green Chemistry Approaches In Pharmaceutical Synthesis Reducing Environmental Impact In Drug Manufacturing. [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. [Link]

  • ResearchGate. ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. [Link]

  • Lin, G.-Q., et al. (2001). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 3(16), 2543-2545. [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of Sertraline. [Link]

  • Synfacts. (2012). Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total Synthesis of (+)-Sertraline. Synfacts, 2012(03), 0233-0233. [Link]

  • TANZ JOURNAL. Zoloft (Sertraline): Mechanism, Clinical Applications and Production Strategy. [Link]

  • Davies, H. M. L., & Hansen, T. (1999). Catalytic Asymmetric Synthesis of Diarylacetates and 4,4-Diarylbutanoates. A Formal Asymmetric Synthesis of (+)-Sertraline. Organic Letters, 1(3), 383-385. [Link]

  • MDPI. Green Chemistry Metrics, A Review. [Link]

  • Scite.ai. Chemoenzymatic Synthesis of Sertraline. [Link]

  • American Chemical Society. Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy. [Link]

  • Bäckvall, J.-E., et al. (2010). Asymmetric synthesis of bicyclic diol derivatives through metal and enzyme catalysis: application to the formal synthesis of sertraline. Chemistry – A European Journal, 16(13), 4031-4036. [Link]

  • The Davies Group - ScholarBlogs. Catalytic Asymmetric Synthesis of Diarylacetates and 4,4-Diarylbutanoates. A Formal Asymmetric Synthesis of (+)-Sertraline. [Link]

  • Quallich, G. J. (2005). Development of the commercial process for Zoloft/sertraline. Chirality, 17(S1), S120-S126. [Link]

  • PubMed Central. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. [Link]

  • PubMed Central. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. [Link]

  • Vukics, K., & Fodor, T. (2002). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 6(1), 63-66. [Link]

  • Semantic Scholar. Improved industrial synthesis of antidepressant sertraline. [Link]

  • Taylor & Francis Online. Green process chemistry in the pharmaceutical industry. [Link]

  • Royal Society of Chemistry. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. [Link]

  • ResearchGate. A Data-Driven Strategy for Predicting Greenness Scores, Rationally Comparing Synthetic Routes and Benchmarking PMI Outcomes for the Synthesis of Molecules in the Pharmaceutical Industry. [Link]

  • SANOVAPHARM. 7 Powerful and Proven Synthetic Route Design Strategies for Success. [Link]

  • Chemistry LibreTexts. 3: Criteria for Selection of the Synthetic Route. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Furan Compounds

This guide provides an in-depth comparison and validation framework for the analytical methods used to quantify furan and its derivatives in various matrices, with a focus on ensuring consistency and reliability across d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for the analytical methods used to quantify furan and its derivatives in various matrices, with a focus on ensuring consistency and reliability across different laboratories. As professionals in research, quality control, and drug development, the accuracy of our analytical data is paramount. This document is structured to provide not only procedural steps but also the scientific rationale behind them, empowering you to make informed decisions in your own laboratory settings.

The Imperative for Validated Furan Analysis

Furan, a colorless and volatile organic compound, has been identified as a process contaminant in a wide range of thermally processed foods, including coffee, canned goods, and baby foods.[1][2] Classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), its presence in the food supply necessitates accurate and precise monitoring.[1] The high volatility of furan (boiling point: 31°C) presents unique analytical challenges, making robust, validated methods essential for generating reliable data for risk assessment and regulatory compliance.[1][3]

Inter-laboratory validation, often through proficiency tests or ring trials, is the gold standard for assessing the ruggedness and transferability of an analytical method. It provides a critical measure of reproducibility—the agreement of results obtained in different laboratories under varying conditions—which is the ultimate test of a method's fitness for its intended purpose.[4][5] This guide will compare the most prevalent methods and outline the pathway to achieving inter-laboratory consensus.

Core Analytical Techniques: A Comparative Overview

The analysis of furan and its volatile derivatives is dominated by gas chromatography-mass spectrometry (GC-MS), preceded by a headspace sampling technique to efficiently extract the analyte from the sample matrix.[6][7] The two primary headspace techniques employed are Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME).

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is the most established and widely used technique.[1][8][9] In this method, the sample is sealed in a vial, heated to a controlled temperature, and allowed to equilibrate. A portion of the vapor phase (headspace) is then automatically injected into the GC-MS system. The addition of a saturated salt solution (e.g., NaCl) to the sample is a common practice to increase the partitioning of furan into the headspace, thereby enhancing sensitivity.[1][3]

  • Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This technique offers an evolution from static headspace by introducing an adsorptive fiber into the headspace above the sample.[6][7][10] The fiber, coated with a specific stationary phase, concentrates the volatile organic compounds, including furan. This pre-concentration step can significantly increase sensitivity, often leading to lower limits of detection.[11] The choice of fiber coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is critical for the efficient adsorption of furan.[7][11]

Causality Behind Method Selection:

The choice between HS-GC-MS and HS-SPME-GC-MS often depends on the sample matrix and the required sensitivity.

  • For matrices with relatively high furan concentrations, such as coffee, the robustness and simplicity of HS-GC-MS are often sufficient.[6]

  • For trace-level analysis in complex matrices or when dealing with very small sample volumes, the enhanced sensitivity of HS-SPME-GC-MS makes it the superior choice.[6][7]

The following diagram illustrates the comparative workflows of these two primary methods.

Furan_Analysis_Workflows cluster_0 HS-GC-MS Workflow cluster_1 HS-SPME-GC-MS Workflow hs_sample Sample Preparation 1. Weigh sample into vial 2. Add saturated NaCl solution 3. Add d4-furan internal standard hs_seal Seal Vial hs_sample->hs_seal hs_incubate Incubate & Equilibrate (e.g., 60°C for 30 min) hs_seal->hs_incubate hs_inject Automated Headspace Injection hs_incubate->hs_inject hs_gcms GC-MS Analysis hs_inject->hs_gcms hs_data Data Processing & Quantification hs_gcms->hs_data spme_sample Sample Preparation 1. Weigh sample into vial 2. Add saturated NaCl solution 3. Add d4-furan internal standard spme_seal Seal Vial spme_sample->spme_seal spme_incubate Incubate & Equilibrate (e.g., 35-50°C) spme_seal->spme_incubate spme_extract Expose SPME Fiber (Adsorption) spme_incubate->spme_extract spme_desorb Desorb Fiber in GC Injector spme_extract->spme_desorb spme_gcms GC-MS Analysis spme_desorb->spme_gcms spme_data Data Processing & Quantification spme_gcms->spme_data

Caption: Comparative workflows for HS-GC-MS and HS-SPME-GC-MS methods.

Performance Characteristics: A Data-Driven Comparison

The validation of an analytical method is assessed through several key performance indicators. The following table summarizes typical performance characteristics for furan analysis obtained from various studies, providing an objective comparison.

Performance ParameterHS-GC-MSHS-SPME-GC-MSRationale & Significance
Limit of Detection (LOD) 0.2 - 4.4 ng/g[12][13]0.01 - 0.78 ng/g[6][14]The lowest amount of analyte that can be reliably distinguished from background noise. Lower LODs are crucial for trace analysis in foods like infant formula.
Limit of Quantification (LOQ) 0.6 - 5.0 ng/g[6][13]0.04 - 2.60 ng/g[6][14]The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. This is the effective lower limit for reporting quantitative results.
Linearity (r²) >0.99[1][13][15]>0.99[6][14]Indicates the method's ability to elicit test results that are directly proportional to the analyte concentration. An r² value close to 1.0 is ideal.
Accuracy (Recovery %) 89 - 108%[13]76 - 117%[7][14]Measures the closeness of the experimental value to the true value. Recovery studies using spiked samples are essential to assess matrix effects.
Precision (%RSD) < 18% (inter-laboratory)[13]0.3 - 8.0% (intra-day)[6]Measures the closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

The Framework of Inter-laboratory Validation

A single-laboratory validation establishes the performance of a method under controlled conditions. However, an inter-laboratory validation (or collaborative study) is essential to determine its reproducibility and robustness when implemented in different laboratories by different analysts using different equipment.[4][5]

Authoritative bodies like AOAC International provide guidelines for these studies, defining minimum performance requirements (SMPRs) for methods to be considered fit-for-purpose.[4][16]

The process follows a structured approach:

  • Method Optimization & Validation: A lead laboratory develops and performs a single-laboratory validation of the analytical method.

  • Protocol Development: A detailed, unambiguous protocol is written.

  • Sample Distribution: Homogenous and stable test materials are distributed to participating laboratories. These often include matrix blanks, spiked samples at various concentrations, and incurred materials.

  • Analysis: Participating laboratories analyze the samples according to the provided protocol.

  • Data Compilation & Statistical Analysis: Results are returned to the coordinating laboratory for statistical analysis to determine key parameters like repeatability (RSDr) and reproducibility (RSDR).

Interlab_Validation_Workflow A Method Development & Single-Lab Validation B Preparation of a Detailed Analytical Protocol A->B C Sourcing & Preparation of Homogeneous Test Materials B->C D Distribution of Samples & Protocol to Participating Labs C->D E Analysis of Samples by Participating Labs D->E Multiple Labs F Submission of Results to Coordinating Body E->F G Statistical Analysis (Repeatability, Reproducibility) F->G H Final Report & Method Acceptance/Rejection G->H

Caption: Generalized workflow for an inter-laboratory validation study.

Detailed Experimental Protocols

The trustworthiness of a protocol lies in its detail and the explanation of its critical steps. Below are self-validating protocols for the two primary methods.

Protocol 1: HS-GC-MS for Furan in Coffee

This protocol is adapted from established methods for the analysis of furan in high-concentration matrices.[1][8]

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Automated Headspace Sampler.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7][17]

2. Reagents and Standards:

  • Furan (CAS 110-00-9), high purity.

  • d4-Furan (deuterated furan, internal standard), high purity.

  • Methanol, HPLC grade.

  • Sodium Chloride (NaCl), analytical grade.

  • Deionized water.

3. Standard Preparation:

  • Causality: The use of a deuterated internal standard (IS), d4-furan, is critical. It behaves almost identically to the native furan during extraction and analysis but is distinguishable by the mass spectrometer (m/z 72 vs. m/z 68). This corrects for variations in sample preparation, injection volume, and instrument response.[8][15]

  • Prepare stock solutions of furan and d4-furan in methanol.

  • Create a series of working standard solutions in water for the standard additions curve.

4. Sample Preparation:

  • Accurately weigh ~1.0 g of ground coffee into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution. Rationale: This "salting out" effect reduces the solubility of furan in the aqueous phase, promoting its transfer into the headspace for more sensitive detection.[1][11]

  • Spike with a known amount of d4-furan internal standard.

  • Immediately seal the vial with a PTFE-faced septum and crimp cap.

5. HS-GC-MS Analysis:

  • Headspace Sampler Parameters:

    • Oven Temperature: 60°C. Rationale: This temperature is a compromise. It must be high enough to ensure efficient volatilization of furan but low enough to prevent the thermal formation of new furan from precursors in the food, which would lead to artificially high results.[2][9]

    • Equilibration Time: 30 minutes.[12]

    • Injection Volume: 1 mL of headspace gas.

  • GC Parameters:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 32°C (hold 4 min), ramp to 200°C at 20°C/min, hold 3 min.[7]

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 68 for furan, m/z 72 for d4-furan.[15]

6. Quantification:

  • Quantification is based on a standard additions curve.[8] A calibration curve is constructed by plotting the response ratio (furan area/d4-furan area) against the concentration of furan added to the sample matrix. The native furan concentration is determined by extrapolating the linear regression to where the response is zero.[15]

Protocol 2: HS-SPME-GC-MS/MS for Furan Derivatives in Baby Food

This protocol is designed for trace-level analysis in a sensitive matrix, leveraging the power of tandem mass spectrometry (MS/MS) for enhanced specificity.[7]

1. Instrumentation:

  • Gas Chromatograph with a Tandem Mass Spectrometric detector (GC-MS/MS).

  • Automated SPME Sampler.

  • SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS).[7]

  • Column: HP-5MS (or equivalent).[7]

2. Reagents and Standards:

  • As per Protocol 1, with the addition of standards for furan derivatives (e.g., 2-methylfuran, 3-methylfuran).

3. Sample Preparation:

  • Accurately weigh ~5.0 g of homogenized baby food into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution.

  • Add internal standards (e.g., d4-furan).

  • Immediately seal the vial.

4. HS-SPME-GC-MS/MS Analysis:

  • SPME Sampler Parameters:

    • Equilibration Temperature: 35°C.[7]

    • Equilibration Time: 15 minutes.[7]

    • SPME Fiber Adsorption: 15 minutes at 35°C.[7]

    • Desorption: In GC injector at 280°C.

  • GC Parameters:

    • Injector Temperature: 280°C.[7]

    • Oven Program: Optimized to separate furan and its derivatives. A typical program starts at a low temperature (e.g., 32°C) and ramps up.[7]

  • MS/MS Parameters:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Rationale: MRM significantly improves selectivity and signal-to-noise ratio. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This two-stage filtering process is highly effective at eliminating matrix interferences, which is critical for complex samples like baby food.[7]

5. Quantification:

  • Quantification is performed using an internal standard calibration curve, plotting the response ratio against the concentration of the standards.

Conclusion: Towards Harmonized and Trustworthy Data

The reliable quantification of furan compounds is a non-trivial analytical task that demands robust, validated methods. While both HS-GC-MS and HS-SPME-GC-MS are powerful techniques, their performance characteristics must be thoroughly evaluated for each specific application. The ultimate goal of any validation is to ensure that the data generated is accurate, precise, and, most importantly, reproducible across different laboratories. By adhering to the principles of method validation outlined by bodies such as AOAC and participating in inter-laboratory studies, the scientific community can achieve the harmonization required for effective global food safety monitoring and risk assessment.

References

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
  • Determination of Furan in Foods. U.S.
  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. PerkinElmer.
  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.
  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
  • AOAC SMPR® 2019.004 Standard Method Performance Requirements (SMPRs®) for Furan and Alkyl Furans in Coffee, Baby Foods, Infant.
  • GC/MS Determination of Furan in Food and Beverages using a PLOT Column. Thermo Fisher Scientific.
  • A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
  • Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Rel
  • Single-Laboratory Validation of a Method for the Determination of Furan in Foods by Using Headspace Gas Chromatography/Mass Spectrometry, Part 2Low-Moisture Snack Foods.
  • A Comparative Guide to Analytical Methods for the Validation of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. Benchchem.
  • Single-Laboratory Validation of a Method for the Determination of Furan in Foods by Using Static Headspace Sampling and Gas Chromatography/Mass Spectrometry.
  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals.
  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods.
  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed.
  • Standard Method Performance Requirements (SMPRs) for Furan and Alkyl Furans in Coffee, Baby Foods, I.
  • Methods for the determination of furan in food.
  • Work programme of the European Union Reference Laboratory (EURL) for Polycyclic Aromatic Hydrocarbons (PAHs) for the years 2016 and 2017. European Commission.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Welcome to your essential guide for the safe handling of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate. In our pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate. In our pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for managing this compound in the laboratory. The dual-nature of this molecule, containing both a furan moiety and a carbamate group, necessitates a comprehensive and cautious approach. This guide is designed to build your confidence and ensure a secure research environment by explaining the why behind each procedural step.

The Dual-Hazard Profile: Understanding the Inherent Risks

The Furan Moiety: A Precursor to Reactive Metabolites

The furan ring is a common heterocycle in medicinal chemistry, but it is not benign. In vivo, furan-containing compounds can undergo metabolic activation, potentially forming reactive intermediates like cis-enedials.[1][2] This metabolic process is a significant concern because these reactive species can bind to macromolecules, leading to cellular damage. Furan itself is classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B) and is a known hepatotoxicant in animal studies.[2][3] Therefore, any compound containing a furan ring should be handled with the assumption of potential long-term health effects, including organ toxicity and carcinogenicity.[1][4]

The Carbamate Group: Potential for Cholinesterase Inhibition

Carbamates are a class of compounds known for their use as pesticides, and their primary mode of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[5] While the toxicity can vary greatly depending on the specific structure, this class-wide hazard means we must prevent exposure to avoid potential neurological effects.[5][6] General safety protocols for carbamates require robust personal protective equipment to prevent dermal, ocular, and respiratory exposure.[5][7]

Hazard Summary Table

Based on the analysis of structurally similar compounds, the following hazard classifications should be assumed for Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate.[8][9]

Hazard TypeGHS Hazard StatementClassification
Acute Toxicity H302: Harmful if swallowedCategory 4
Skin Irritation H315: Causes skin irritationCategory 2
Eye Irritation H319: Causes serious eye irritationCategory 2A
Respiratory Irritation H335: May cause respiratory irritationCategory 3
Long-Term Hazard Suspected of causing cancer (via furan moiety)(Assumed)

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All handling of Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate, from weighing the solid to making solutions, must be conducted inside a certified chemical fume hood.[10][11] This is critical to control the inhalation of fine dust particles and any potential vapors.

  • Ventilation: The laboratory must have a well-maintained ventilation system to ensure adequate air changes, preventing the accumulation of fugitive emissions.[12]

  • Proximity to Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed from the workstation.[13][14]

Personal Protective Equipment (PPE): A Self-Validating Protocol

Your PPE is the final barrier between you and the chemical. The selection below is based on a conservative approach, respecting the compound's potential hazards. Always inspect PPE for damage before each use.[10]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[7]Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine dust. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[6]
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals.[15] Always double-check the manufacturer's compatibility chart. Use proper glove removal technique to avoid contaminating your skin and dispose of gloves in the appropriate hazardous waste stream immediately after use.[8]
Body Protection A flame-resistant lab coat with long sleeves and a fully closed front.[11]A lab coat protects your skin and personal clothing from contamination. Ensure it is clean and in good condition. Contaminated lab coats should not be taken home and must be laundered professionally.[16]
Foot Protection Closed-toe shoes made of a non-porous material.Protects against spills. Sandals, perforated shoes, or cloth-based footwear are strictly prohibited in the laboratory.[11][15]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 for powders or an organic vapor cartridge for solutions) may be required.[7]A risk assessment should determine the need for respiratory protection. It is mandatory if work cannot be conducted in a fume hood, if dust generation is unavoidable, or if exposure limits are exceeded.[5][7]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol covers the lifecycle of the compound during a typical experimental day.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Procedure B 2. Verify Fume Hood Certification A->B C 3. Don Full PPE B->C D 4. Prepare Work Area (Absorbent liner, spill kit) C->D E 5. Weigh Compound (Use anti-static weigh boat) D->E Begin Handling F 6. Prepare Solution (Add solid to solvent slowly) E->F G 7. Cap & Label Container F->G H 8. Decontaminate Work Surface G->H Complete Handling I 9. Segregate & Dispose of Waste (Solid, Liquid, PPE) H->I J 10. Doff PPE (Gloves last) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe handling workflow for Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate.

Detailed Protocol Steps:
  • Pre-Experiment Review : Before entering the lab, thoroughly review this guide and the specific experimental protocol.[13] Understand every step and the associated hazards.

  • Verify Engineering Controls : Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Don PPE : Put on all required PPE as specified in the table above. Check for any defects.

  • Prepare Workspace : Line the work surface inside the fume hood with an absorbent, disposable pad. Ensure a chemical spill kit is accessible.

  • Weighing : When weighing the solid compound, use a spatula and an anti-static weigh boat to minimize dust generation.[14] Perform this task deep within the fume hood.

  • Solubilization : To make a solution, slowly add the solid compound to the solvent while stirring. Never add solvent to the solid, as this can cause splashing.

  • Storage : Tightly cap all containers and clearly label them with the full chemical name, concentration, date, and your initials.[12]

  • Decontamination : After handling is complete, wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

  • Waste Disposal : Segregate waste streams.

    • Solid Waste: Unused compound, contaminated weigh boats, and absorbent pads go into a dedicated solid hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses go into a dedicated liquid hazardous waste container. Never pour this chemical down the drain.[11]

    • Contaminated PPE: Used gloves and disposable lab coats go into a solid hazardous waste container.

  • Doffing PPE : Remove PPE carefully to avoid self-contamination. Gloves should be removed last.

  • Personal Hygiene : Immediately wash your hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.[11][13]

Emergency and Disposal Plans

Spill Response
  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Gently sweep the material into a designated hazardous waste container. Decontaminate the area.

  • Large Spill (outside fume hood): Evacuate personnel from the immediate area. Alert your lab supervisor and institutional safety office immediately. Prevent the spill from entering drains.[14]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][17]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[17]

Disposal

All waste containing Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[18] Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are clearly labeled and stored in a designated satellite accumulation area.

By integrating these protocols into your daily laboratory practice, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

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